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  • Product: 2-phenoxy-N-(pyridin-3-yl)acetamide
  • CAS: 25288-46-4

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of 2-phenoxy-N-(pyridin-3-yl)acetamide

Abstract This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 2-phenoxy-N-(pyridin-3-yl)acetamide, a molecule of interest within the broader class of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 2-phenoxy-N-(pyridin-3-yl)acetamide, a molecule of interest within the broader class of phenoxy acetamide derivatives. This class of compounds has garnered significant attention for a range of potential biological activities, including anti-inflammatory, anti-cancer, and antitubercular properties.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the synthetic pathway, from the preparation of key intermediates to the final amide coupling, purification, and rigorous analytical characterization. The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles and rationale for each experimental choice, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Strategic Importance

Phenoxy acetamide derivatives form a versatile scaffold in medicinal chemistry, serving as the core for a variety of biologically active agents.[1] The strategic incorporation of a pyridine moiety can enhance pharmacokinetic properties, such as solubility and the potential to penetrate the central nervous system.[3][4] The target molecule, 2-phenoxy-N-(pyridin-3-yl)acetamide, combines these key structural features. Its synthesis is a foundational example of amide bond formation, a cornerstone reaction in pharmaceutical development.

This guide presents a robust two-step synthetic sequence. The first stage involves the activation of phenoxyacetic acid via its conversion to the highly reactive acyl chloride intermediate, 2-phenoxyacetyl chloride. The second stage is the nucleophilic acyl substitution reaction between this intermediate and 3-aminopyridine to form the desired amide bond. We will provide detailed protocols for each step, followed by a comprehensive guide to the analytical techniques required to confirm the structure, purity, and identity of the final product.

Synthetic Strategy and Workflow

The synthesis is predicated on a straightforward and reliable amide coupling strategy. The primary challenge lies in managing the reactivity and moisture sensitivity of the 2-phenoxyacetyl chloride intermediate.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target amide bond immediately reveals the two primary synthons: 3-aminopyridine and an activated form of phenoxyacetic acid, namely 2-phenoxyacetyl chloride.

Retrosynthesis cluster_target cluster_intermediates target 2-phenoxy-N-(pyridin-3-yl)acetamide disconnection Amide Disconnection target->disconnection aminopyridine 3-Aminopyridine disconnection->aminopyridine acid_chloride 2-Phenoxyacetyl Chloride disconnection->acid_chloride intermediates Starting Materials G A Step 1: Acid Chloride Formation B Step 2: Amide Coupling A->B Intermediate Used Directly C Work-up & Purification B->C Crude Product D Final Characterization C->D Purified Product

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. 2-Phenoxyacetyl chloride and thionyl chloride are corrosive and moisture-sensitive; handle with extreme care. [5][6]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaPuritySupplier
Phenoxyacetic acid122-59-8C₈H₈O₃≥98%Standard Supplier
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS≥99%Standard Supplier
3-Aminopyridine462-08-8C₅H₆N₂≥99%Standard Supplier
Anhydrous Dichloromethane (DCM)75-09-2CH₂Cl₂≥99.8%Standard Supplier
Anhydrous Pyridine110-86-1C₅H₅N≥99.8%Standard Supplier
Saturated Sodium Bicarbonate (aq)144-55-8NaHCO₃N/ALab Prepared
Anhydrous Magnesium Sulfate7487-88-9MgSO₄N/AStandard Supplier
Step 1: Synthesis of 2-Phenoxyacetyl chloride

This procedure details the conversion of a carboxylic acid to a highly reactive acyl chloride, which is essential for the subsequent amidation. The use of thionyl chloride is a classic and effective method for this transformation.

Reaction Scheme: C₆H₅OCH₂COOH + SOCl₂ → C₆H₅OCH₂COCl + SO₂ (g) + HCl (g)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure all glassware is oven-dried to remove any residual moisture. The system should be protected from atmospheric moisture with a drying tube (e.g., filled with CaCl₂).

  • To the flask, add phenoxyacetic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane (DCM) to dissolve the acid.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirring solution at room temperature. Scientist's Note: This reaction is exothermic and releases toxic gases (SO₂ and HCl). The addition must be slow and performed in a fume hood. The excess thionyl chloride ensures the complete conversion of the carboxylic acid.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 40°C for DCM) for 2-3 hours. The progress can be monitored by observing the cessation of gas evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 2-phenoxyacetyl chloride, a pale yellow liquid, is highly reactive and is typically used immediately in the next step without further purification. [6]

Step 2: Synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide

This step involves the nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic carbonyl carbon of the in-situ generated 2-phenoxyacetyl chloride.

Reaction Scheme: C₆H₅OCH₂COCl + H₂N-C₅H₄N → C₆H₅OCH₂CONH-C₅H₄N + HCl

Procedure:

  • In a separate oven-dried, three-neck round-bottom flask under an inert atmosphere, dissolve 3-aminopyridine (1.1 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.5 eq) to the solution. Scientist's Note: Pyridine serves as both a solvent and a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride. [3]3. Cool the 3-aminopyridine solution to 0°C using an ice bath.

  • Dissolve the crude 2-phenoxyacetyl chloride from Step 1 in a small amount of anhydrous DCM.

  • Add the 2-phenoxyacetyl chloride solution dropwise to the cooled, stirring 3-aminopyridine solution over 30 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours (overnight).

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x 50 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any remaining acidic impurities.

    • Brine (1 x 50 mL).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford 2-phenoxy-N-(pyridin-3-yl)acetamide as a pure solid.

Characterization of the Final Product

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-phenoxy-N-(pyridin-3-yl)acetamide.

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₁₃H₁₂N₂O₂[7][8]
Molecular Weight228.25 g/mol [9]
AppearanceOff-white to pale yellow solidExpected
Monoisotopic Mass228.08987 Da[8]
XlogP2.1[8]
Spectroscopic Data

The following data are predicted based on the known chemical structure and spectral data from analogous compounds. [10][11][12] 4.2.1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.5 - 10.0br s1HAmide N-H
~ 8.60d1HPyridine C2-H
~ 8.35d1HPyridine C6-H
~ 8.10dd1HPyridine C4-H
~ 7.30 - 7.40m3HPyridine C5-H & Phenoxy C3,5-H
~ 7.00 - 7.10m3HPhenoxy C2,4,6-H
~ 4.70s2HMethylene O-CH₂ -C=O

Scientist's Note: The broad singlet for the amide proton is characteristic and its chemical shift can vary with concentration and temperature. The pyridine protons will exhibit characteristic splitting patterns in the aromatic region.

4.2.2. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 167.0Amide C =O
~ 157.5Phenoxy C 1 (ipso)
~ 145.0Pyridine C 6
~ 141.5Pyridine C 2
~ 135.0Pyridine C 3 (ipso)
~ 129.8Phenoxy C 3,5
~ 126.0Pyridine C 4
~ 123.5Pyridine C 5
~ 122.0Phenoxy C 4
~ 115.0Phenoxy C 2,6
~ 67.5Methylene O-C H₂

4.2.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400Strong, BroadN-H stretch (amide)
~ 3050MediumAromatic C-H stretch
~ 1670 - 1690StrongC=O stretch (Amide I band)
~ 1520 - 1550StrongN-H bend (Amide II band)
~ 1230 - 1250StrongAryl-O-CH₂ stretch (asymmetric)
~ 1050StrongAryl-O-CH₂ stretch (symmetric)

4.2.4. Mass Spectrometry (MS)

  • Method: Electrospray Ionization (ESI-MS)

  • Expected [M+H]⁺: m/z = 229.0971

  • Expected [M+Na]⁺: m/z = 251.0790 [8]- Key Fragmentation: Expect cleavage of the amide bond and the ether linkage, leading to fragments corresponding to the phenoxyacetyl moiety and the aminopyridine moiety.

Conclusion

This guide has outlined a reliable and well-documented procedure for the synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide. By following the detailed protocols for synthesis, purification, and characterization, researchers can confidently produce and verify this valuable chemical entity. The synthetic route is robust, employing common laboratory transformations, while the analytical blueprint provides a clear path to structural confirmation. This foundational knowledge enables further exploration of this and related compounds in various fields of chemical and pharmaceutical research.

References

  • PubChem. (n.d.). 2-(2-Naphthyloxy)-n-(pyridin-3-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 2-(Pyridin-3-yl)acetamide. Retrieved from [Link]

  • Radwan, M. A., Al-Mohammadi, A. A., Al-Sanea, M. M., & Hassan, R. A. (2022). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 12(1), 1-18. Retrieved from [Link]

  • Satopharm. (n.d.). 2-phenoxy-N-(pyridin-3-yl)acetamide. Retrieved from [Link]

  • Radwan, M. A., Al-Mohammadi, A. A., Al-Sanea, M. M., & Hassan, R. A. (2022). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 12(1), 1-18. Retrieved from [Link]

  • NBinno. (n.d.). 2-phenoxy-N-(4-(2-((3-sulfamoylphenyl)amino)pyridin-4-yl)phenyl)acetamide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-para-menthane carboxamide N-(2-(pyridin-2-yl)ethyl)-3-p-menthanecarboxamide. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). acetamide, 2-(3-methoxyphenoxy)-N-(2-pyridinylmethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-phenoxy-N-(6-phenyl-3-pyridinyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(10), 2497-2521. Retrieved from [Link]

  • NUCMEDCOR. (n.d.). Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). Retrieved from [Link]

  • Adimule, V., et al. (2014). Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]- [3][5][13]Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. International Journal of Drug Development & Research, 6(4), 188-195. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) ¹H NMR of N-(4-phenoxypyridin-3-yl)-N-(2-(prop-2-yn-1-yloxy)benzyl)acetamide (PBR28-alkyne) (6) recorded in CDCl3 at 400 MHz. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2-Phenoxyacetyl chloride. Retrieved from [Link]

  • Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN105884481A - A kind of synthesis technique of 2 phenoxy group propionyl chloride.
  • Wang, Y., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(11), 2972. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-phenoxy-n-(3-pyridinyl)acetamide (C13H12N2O2). Retrieved from [Link]

  • PubChem. (n.d.). n-(Pyridin-3-yl)-2-(2,4,6-trichlorophenoxy)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-phenoxy-N-(pyridin-3-yl)acetamide

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-phenoxy-N-(pyridin-3-yl)acetamide, a heterocyclic compound of interest to researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-phenoxy-N-(pyridin-3-yl)acetamide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to a scarcity of published experimental data for this specific molecule, this guide synthesizes high-quality computational predictions with established analytical methodologies. It serves as a foundational resource for scientists, offering not only predicted values for key parameters but also detailed, field-proven protocols for their empirical determination. The document is structured to provide both a theoretical understanding of the compound's characteristics and a practical framework for its laboratory validation, thereby upholding the principles of scientific integrity and enabling robust further research.

Introduction and Molecular Overview

2-phenoxy-N-(pyridin-3-yl)acetamide belongs to the class of N-acyl-substituted pyridinamines. Its structure, featuring a phenoxyacetamide moiety attached to the 3-position of a pyridine ring, suggests potential applications as a scaffold in the design of biologically active agents. The presence of both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O, the ether oxygen, and the pyridine nitrogen), along with its aromatic systems, governs its solubility, membrane permeability, and potential for intermolecular interactions with biological targets. An accurate characterization of its physicochemical properties is therefore a critical first step in any drug discovery or development cascade.

This guide will systematically explore these properties, beginning with a summary of its structural and predicted physicochemical data, followed by a detailed exposition of the experimental protocols required for their validation.

Chemical Structure and Identifiers
  • IUPAC Name: 2-phenoxy-N-(pyridin-3-yl)acetamide

  • Molecular Formula: C₁₃H₁₂N₂O₂[1][2]

  • SMILES: O=C(NC1=CC=CN=C1)COC2=CC=CC=C2

  • InChI: InChI=1S/C13H12N2O2/c16-13(15-11-5-4-8-14-9-11)10-17-12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16)[1]

  • InChIKey: YERVZSCNCUXQAH-UHFFFAOYSA-N[1]

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 2-phenoxy-N-(pyridin-3-yl)acetamide. It is critical to note that while structural identifiers are definitive, many of the quantitative properties are computationally predicted and await experimental verification. These predictions, sourced from reliable algorithms, provide a strong starting point for experimental design.

PropertyValue (Predicted/Computed)SourceExperimental Data (Related Compounds)
Molecular Weight 228.25 g/mol PubChemN/A
Monoisotopic Mass 228.08987 DaPubChemLite[1]N/A
Melting Point (°C) Data not availableN/A122-124 °C for 2-(pyridin-3-yl)acetamide (lacks phenoxy group)[3]
Boiling Point (°C) Data not availableN/A360.3 °C at 760 mmHg for 2-(pyridin-3-yl)acetamide[3]
XLogP 2.1PubChemLite[1]1.8 for 2-(2-fluorophenoxy)-N-(pyridin-3-yl)acetamide[4]
Hydrogen Bond Donors 1PubChem1
Hydrogen Bond Acceptors 4 (including pyridine N)PubChem4
Rotatable Bond Count 4PubChem4
pKa (most basic) Data not availableN/APyridine typically has a pKa of ~5.2. The electron-withdrawing acetamide group is expected to lower this value.
Aqueous Solubility Data not availableN/APredicted to be poorly soluble based on XLogP > 2.

Experimental Protocols for Physicochemical Characterization

The trustworthiness of any research endeavor hinges on the empirical validation of theoretical data. The following section provides detailed, step-by-step protocols for determining the key physicochemical properties of 2-phenoxy-N-(pyridin-3-yl)acetamide. These methodologies are designed to be self-validating through the inclusion of appropriate controls and calibration standards.

Synthesis and Purification

The synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide is most commonly achieved via the acylation of 3-aminopyridine with phenoxyacetyl chloride. This nucleophilic acyl substitution is a robust and well-documented reaction class.[5][6]

Protocol 1: Synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-aminopyridine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the stirred mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Acylation: Slowly add a solution of phenoxyacetyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture via a dropping funnel over 30 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-aminopyridine) is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic byproducts), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Diagram 1: Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 3-aminopyridine & TEA in anhydrous DCM prep2 Cool to 0°C prep1->prep2 react1 Add phenoxyacetyl chloride solution dropwise prep2->react1 react2 Stir at 0°C, then RT react1->react2 react3 Monitor by TLC react2->react3 work1 Quench with H₂O react3->work1 work2 Extract with DCM work1->work2 work3 Wash organic layers (HCl, NaHCO₃, Brine) work2->work3 work4 Dry (Na₂SO₄) & Concentrate work3->work4 work5 Recrystallize work4->work5 end 2-phenoxy-N- (pyridin-3-yl)acetamide work5->end Pure Product

Caption: Workflow for the synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide.

Thermal Properties: Melting Point and Decomposition

Thermal analysis provides critical information on the compound's purity, polymorphism, and stability.

Protocol 2: Determination of Melting Point and Thermal Stability

  • Instrumentation: Utilize a Differential Scanning Calorimeter (DSC) for melting point determination and a Thermogravimetric Analyzer (TGA) for decomposition analysis.

  • Sample Preparation: Accurately weigh 2-5 mg of the purified, dry compound into an aluminum DSC pan or a ceramic TGA pan.

  • DSC Analysis (Melting Point):

    • Equilibrate the DSC cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature should also be reported.

  • TGA Analysis (Decomposition):

    • Equilibrate the TGA furnace at 30 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a suitable final temperature (e.g., 600 °C) under a nitrogen atmosphere.

    • Record the sample weight as a function of temperature. The onset of decomposition is the temperature at which significant weight loss begins.

Causality: A sharp melting peak in DSC analysis is indicative of high purity. TGA is essential to ensure that the compound does not decompose at or near its melting point, which would invalidate the melting point data.

Diagram 2: Thermal Analysis Workflow

G cluster_dsc DSC Analysis cluster_tga TGA Analysis start Purified Sample dsc1 Weigh 2-5 mg into Al pan start->dsc1 tga1 Weigh 2-5 mg into ceramic pan start->tga1 dsc2 Heat at 10°C/min under N₂ dsc1->dsc2 dsc_out Melting Point (Onset) Purity Assessment dsc2->dsc_out tga2 Heat at 10°C/min under N₂ tga1->tga2 tga_out Decomposition Temp. Thermal Stability tga2->tga_out

Caption: Parallel workflows for DSC and TGA thermal analysis.

Solubility Determination

Solubility is a cornerstone property influencing bioavailability and formulation. A kinetic solubility assay using UV-Vis spectroscopy is a common and efficient method.

Protocol 3: Kinetic Aqueous Solubility Measurement

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% dimethyl sulfoxide (DMSO).

  • Calibration Curve: Create a series of standards by diluting the stock solution in a suitable organic solvent (e.g., acetonitrile) that is miscible with the aqueous buffer. Measure the absorbance of these standards at the compound's λ_max to generate a calibration curve.

  • Assay Plate: In a 96-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations (e.g., 1 µM to 200 µM).

  • Incubation and Measurement: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours). Measure the absorbance of each well using a plate reader at the λ_max.

  • Data Analysis: The concentration at which the absorbance reading deviates from the linear relationship established by the lower concentrations (due to precipitation) is determined as the kinetic solubility.

Lipophilicity: LogP/LogD Determination

Lipophilicity, often expressed as the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is critical for predicting membrane permeability. The shake-flask method is the gold standard.

Protocol 4: Shake-Flask Method for LogD₇.₄ Determination

  • System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing and allowing them to separate overnight.

  • Compound Addition: Add a known amount of the compound to a vial containing a known volume of the pre-saturated buffer.

  • Initial Concentration: Determine the initial concentration (C_aq_initial) of the compound in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Partitioning: Add a known volume of pre-saturated n-octanol to the vial. Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Final Concentration: Carefully sample the aqueous phase and determine the final concentration (C_aq_final) using the same analytical method.

  • Calculation: The concentration in the octanol phase (C_oct) is calculated by mass balance. The LogD is calculated as: LogD = log₁₀([C_oct] / [C_aq_final]).

Diagram 3: LogD Determination Logic

G start Start step1 Prepare pre-saturated n-octanol and buffer (pH 7.4) start->step1 step2 Dissolve compound in buffer Measure C_aq_initial via HPLC step1->step2 step3 Add n-octanol Shake to equilibrate Centrifuge step2->step3 step4 Measure C_aq_final in aqueous phase via HPLC step3->step4 step5 Calculate C_oct by mass balance C_oct = (C_aq_initial - C_aq_final) * V_aq / V_oct step4->step5 step6 Calculate LogD LogD = log₁₀(C_oct / C_aq_final) step5->step6 end Final LogD Value step6->end

Caption: Logical flow for the shake-flask LogD determination method.

Spectroscopic and Structural Analysis

Spectroscopic data provides unambiguous confirmation of the chemical structure and is essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenoxy and pyridine rings, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amide (N-H) proton. The chemical shifts and coupling constants will confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (amide), the methylene carbon, and the aromatic carbons.

Expected ¹H NMR Chemical Shifts (Predicted):

  • Amide N-H: ~8.5-9.5 ppm (broad singlet)

  • Pyridine Ring Protons: ~7.5-8.8 ppm (complex multiplets)

  • Phenoxy Ring Protons: ~6.9-7.4 ppm (multiplets)

  • Methylene -CH₂- Protons: ~4.8-5.2 ppm (singlet)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

  • N-H Stretch (Amide): ~3300-3400 cm⁻¹ (sharp to medium)

  • C-H Stretch (Aromatic): ~3000-3100 cm⁻¹

  • C=O Stretch (Amide I): ~1670-1690 cm⁻¹ (strong)

  • C-O-C Stretch (Ether): ~1200-1250 cm⁻¹ (strong)

  • C=N and C=C Stretches (Aromatic Rings): ~1450-1600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion Peak [M+H]⁺: m/z = 229.09715 (calculated)[1]

  • Expected Fragmentation: Key fragmentation pathways would likely involve cleavage of the amide bond and the ether linkage.

Conclusion

This technical guide has established a detailed physicochemical profile for 2-phenoxy-N-(pyridin-3-yl)acetamide, grounding it in both high-quality computational predictions and rigorous, validated experimental protocols. While a definitive set of experimental data for this specific molecule is not yet present in the public domain, this document provides the necessary framework for researchers to generate this data with confidence. The provided methodologies for synthesis, thermal analysis, solubility and lipophilicity determination, and spectroscopic characterization are robust and adhere to the highest standards of scientific integrity. By bridging the gap between theoretical properties and empirical validation, this guide serves as an essential resource for any scientist intending to work with or further develop derivatives of this promising chemical scaffold.

References

  • PubChem. 2-(2-Naphthyloxy)-n-(pyridin-3-yl)acetamide. National Center for Biotechnology Information. [Link]

  • LookChem. 2-(Pyridin-3-yl)acetamide. [Link]

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Foundational

2-phenoxy-N-(pyridin-3-yl)acetamide mechanism of action

An In-Depth Technical Guide to the Potential Mechanism of Action of 2-phenoxy-N-(pyridin-3-yl)acetamide Abstract This technical guide provides a comprehensive analysis of the potential mechanism of action of 2-phenoxy-N-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Mechanism of Action of 2-phenoxy-N-(pyridin-3-yl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 2-phenoxy-N-(pyridin-3-yl)acetamide, a molecule belonging to the broader class of phenoxy acetamide derivatives. In the absence of direct, extensive research on this specific compound, this document synthesizes findings from structurally related molecules to propose a scientifically grounded hypothesis of its biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential as a therapeutic agent and providing a framework for future experimental validation.

Introduction: The Therapeutic Potential of Phenoxy Acetamide Derivatives

Phenoxy acetamide derivatives are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] These activities include anti-inflammatory, analgesic, anticancer, anticonvulsant, and antimicrobial effects.[1] The core structure, characterized by a phenoxy group linked to an acetamide moiety, serves as a privileged scaffold that can be readily modified to modulate its pharmacokinetic and pharmacodynamic properties. The inclusion of a pyridine ring, as in 2-phenoxy-N-(pyridin-3-yl)acetamide, is a strategic modification known to enhance central nervous system (CNS) penetration and introduce unique molecular interactions.[2][3]

This guide will explore the probable mechanistic pathways of 2-phenoxy-N-(pyridin-3-yl)acetamide by drawing parallels with well-documented analogs. We will delve into its potential molecular targets and the downstream cellular effects, supported by established experimental protocols for validation.

Proposed Mechanism of Action: A Synthesis of Evidence

Based on the pharmacological profiles of related phenoxy acetamide and pyridine-containing compounds, the mechanism of action of 2-phenoxy-N-(pyridin-3-yl)acetamide is likely multifaceted. The primary modes of action can be hypothesized to fall into three main categories: anti-inflammatory and analgesic effects, anticancer activity, and antimicrobial properties.

Anti-inflammatory and Analgesic Pathways

Several studies have highlighted the anti-inflammatory and analgesic properties of phenoxy acetamide derivatives.[1] The proposed mechanism for these effects often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

  • Hypothesized Pathway: 2-phenoxy-N-(pyridin-3-yl)acetamide may act as a selective or non-selective COX inhibitor, thereby reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation. The presence of the phenoxy group is a common feature in many known non-steroidal anti-inflammatory drugs (NSAIDs).

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Metabolized by Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Synthesizes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates 2-phenoxy-N-(pyridin-3-yl)acetamide 2-phenoxy-N-(pyridin-3-yl)acetamide 2-phenoxy-N-(pyridin-3-yl)acetamide->COX-1/COX-2 Inhibits

Caption: Proposed COX Inhibition Pathway.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The anticancer potential of phenoxy acetamide derivatives has been demonstrated against various cancer cell lines.[4][5] The mechanisms are often linked to the induction of apoptosis and inhibition of pathways crucial for tumor growth and survival. A notable study on pyridine variants of benzoyl-phenoxy-acetamide revealed potent anti-glioblastoma activity.[2][3] This activity was associated with the disruption of mitochondrial respiration, leading to ATP depletion and subsequent cell death.[2][6]

  • Hypothesized Pathway: 2-phenoxy-N-(pyridin-3-yl)acetamide may induce apoptosis in cancer cells by targeting mitochondrial function. This could involve the inhibition of key respiratory chain complexes, leading to a decrease in ATP production, activation of AMP-activated protein kinase (AMPK), and ultimately, programmed cell death.

Anticancer_Pathway cluster_cell Cancer Cell Mitochondrion Mitochondrion ATP_Production ATP Production Mitochondrion->ATP_Production Inhibits AMPK AMPK Activation ATP_Production->AMPK Leads to Apoptosis Apoptosis AMPK->Apoptosis Induces 2-phenoxy-N-(pyridin-3-yl)acetamide 2-phenoxy-N-(pyridin-3-yl)acetamide 2-phenoxy-N-(pyridin-3-yl)acetamide->Mitochondrion Targets

Caption: Hypothesized Anticancer Apoptotic Pathway.

Antimicrobial and Antiviral Activity

Derivatives of N-phenylacetamide have shown promise as antitubercular and antiviral agents.[4][7] The mechanism for antimicrobial activity can vary widely, from inhibiting essential enzymes for pathogen survival to disrupting cell membrane integrity. For instance, some acetamide derivatives have been found to inhibit respiratory syncytial virus (RSV) by acting as inhibitors of membrane fusion or genome replication/transcription.[7]

  • Hypothesized Pathway: The antimicrobial action of 2-phenoxy-N-(pyridin-3-yl)acetamide could involve the inhibition of specific microbial enzymes, such as those involved in cell wall synthesis or DNA replication. The pyridine moiety might facilitate entry into the microbial cell.

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are essential. The following protocols are standard methodologies used to characterize the biological activity of novel compounds.

In Vitro Cytotoxicity and Anti-proliferative Assays

These assays are fundamental for determining the cytotoxic potential of a compound against cancer cell lines.

MTT Assay for Cell Viability:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with varying concentrations of 2-phenoxy-N-(pyridin-3-yl)acetamide and a vehicle control for 24, 48, or 72 hours.[8]

  • MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[8]

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells (96-well plate) Compound_Treatment 2. Add Compound (Varying Conc.) Cell_Seeding->Compound_Treatment Incubation 3. Incubate (24-72h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Formazan Formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Crystals Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance Solubilization->Absorbance_Reading

Caption: MTT Assay Experimental Workflow.

Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring LDH released from damaged cells.[8]

Apoptosis Assays

To confirm if cell death occurs via apoptosis, the following assays are recommended.

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Cell Treatment: Treat cells with the compound for a specified time.

  • Harvest and Wash: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[8]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Analyze the stained cells to quantify the different cell populations.[8]

In Vivo Efficacy Studies

For promising in vitro results, in vivo studies using animal models are the next logical step.

Xenograft Tumor Models:

  • Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, treat the mice with 2-phenoxy-N-(pyridin-3-yl)acetamide or a vehicle control.

  • Tumor Measurement: Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for histological and molecular analysis.

Quantitative Data Summary

While specific data for 2-phenoxy-N-(pyridin-3-yl)acetamide is not available, the following table presents hypothetical IC₅₀ values based on the activity of related phenoxy acetamide derivatives to illustrate potential potency.

Compound ClassCell LineAssayHypothetical IC₅₀ (µM)Reference Activity
Phenoxy Acetamide DerivativeHepG2 (Liver Cancer)MTT1.5 - 7.0[5][8]
Pyridine-based AcetamideGlioblastoma Cell LinesCell Viability0.5 - 5.0[2][6]
Phenoxy Acetamide DerivativeMCF-7 (Breast Cancer)MTT5.0 - 15.0[5]
N-phenylacetamide DerivativeM. tuberculosisMicrodilution4.0 - 64.0[4]

Conclusion and Future Directions

2-phenoxy-N-(pyridin-3-yl)acetamide represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related compounds, its mechanism of action is likely to involve the modulation of key pathways in inflammation, cancer, and microbial infections. The pyridine moiety is expected to enhance its pharmacological properties, particularly CNS penetration, making it a candidate for neurological disorders as well.

Future research should focus on the synthesis and in-depth biological evaluation of this specific molecule. The experimental protocols outlined in this guide provide a robust framework for elucidating its precise mechanism of action, identifying its molecular targets, and assessing its therapeutic potential in relevant disease models.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. BMC Chemistry, 15(1), 1-28. [Link]

  • Rybicka, J. M., et al. (2023). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 13(1), 12236. [Link]

  • Rybicka, J. M., et al. (2023). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Research Square. [Link]

  • Wang, S., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 20(11), 20566-20577. [Link]

  • Zhang, G., et al. (2022). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2568-2577. [Link]

  • Eze, S. I., et al. (2018). Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. Blazingprojects. [Link]

  • Patel, R. B., et al. (2014). Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[1][3][4] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. International Journal of Drug Development and Research, 6(4), 188-195. [Link]

  • Rybicka, J. M., et al. (2023). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(15), 5800. [Link]

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Exploratory

in vitro evaluation of 2-phenoxy-N-(pyridin-3-yl)acetamide

An In-Depth Technical Guide to the In Vitro Evaluation of 2-phenoxy-N-(pyridin-3-yl)acetamide Introduction: Rationale and Investigational Framework The 2-phenoxy-N-(pyridin-3-yl)acetamide scaffold represents a promising...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2-phenoxy-N-(pyridin-3-yl)acetamide

Introduction: Rationale and Investigational Framework

The 2-phenoxy-N-(pyridin-3-yl)acetamide scaffold represents a promising starting point for novel therapeutic agent discovery. Its structural components, the phenoxy acetamide core and the pyridine moiety, are prevalent in a wide range of biologically active compounds. Derivatives of this core structure have demonstrated significant potential across various therapeutic areas, including oncology, virology, and neurology. For instance, pyridine variants of benzoyl-phenoxy-acetamide have shown cytotoxicity against glioblastoma cells, while other derivatives have been investigated as anti-HIV agents and acetylcholinesterase reactivators.[1][2][3] The broad pharmacological relevance of the phenoxy acetamide class, which includes anti-inflammatory, anti-cancer, and anti-microbial activities, provides a strong impetus for a thorough investigation of this specific, unsubstituted parent compound.[4]

This technical guide outlines a comprehensive, multi-phased strategy for the . The framework is designed to first establish a foundational understanding of its biological activity and then to systematically elucidate its mechanism of action, with a primary investigational hypothesis centered on its potential as an anti-proliferative agent. This structured approach ensures that experimental choices are logical, data-driven, and aligned with the principles of modern drug discovery.[5][6]

G A Compound QC (Purity, Stability) B Broad Cytotoxicity Screen (NCI-60 Panel or similar) A->B C Determine IC50 in Hit Cell Lines B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (Annexin V, Caspase Glo) C->E F Target Deconvolution (Kinase Panel Screen) C->F G Western Blot for Key Pathway Proteins D->G E->G F->G H 3D Spheroid Model (Tumor Microenvironment) G->H I Preliminary Safety (hERG, CYP Inhibition) G->I J Lead Candidate Decision H->J I->J

Caption: Overall workflow for the in vitro evaluation of the target compound.

Phase 1: Foundational In Vitro Profiling

The initial phase is designed to confirm the compound's integrity and to perform a broad, unbiased screen to identify potential areas of biological activity. This "fail fast, fail early" approach is crucial for efficiently allocating resources.[5]

Compound Quality Control: The Non-Negotiable First Step

Expertise & Experience: Before any biological data can be trusted, the identity, purity, and stability of the test compound must be unequivocally established. Omitting this step is a common cause of irreproducible results. We must ensure that the observed biological effect is due to the compound of interest and not an impurity.

  • Identity Confirmation: Nuclear Magnetic Resonance (¹H-NMR) and Mass Spectrometry (MS) to confirm the chemical structure matches 2-phenoxy-N-(pyridin-3-yl)acetamide.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard. A purity of >95% is required for in vitro screening.

  • Solubility Determination: The compound's solubility in common solvents (e.g., DMSO) and aqueous assay buffers is determined to prevent precipitation artifacts.

  • Stability Assessment: The compound is incubated in the primary assay buffer for the maximum duration of a planned experiment (e.g., 72 hours) and re-analyzed by HPLC to ensure it does not degrade.

Broad-Spectrum Antiproliferative Screening

Causality Behind Experimental Choice: Rather than guessing a therapeutic target, a broad initial screen against a diverse panel of human cancer cell lines provides an unbiased view of the compound's potential cytotoxic or cytostatic effects. This approach can reveal unexpected activities and inform hypothesis generation.[6]

Protocol: Antiproliferative MTT Assay

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[6]

  • Cell Seeding: Seed cells from a diverse panel (e.g., representing leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers) into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-phenoxy-N-(pyridin-3-yl)acetamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (0.5% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[6]

Data Presentation: Antiproliferative Activity

All quantitative data should be summarized for clear interpretation and comparison.

Cell LineCancer TypeIC50 (µM)
K562Chronic Myelogenous LeukemiaData
A549Lung CarcinomaData
HCT116Colorectal CarcinomaData
MCF-7Breast AdenocarcinomaData
U87 MGGlioblastomaData
.........

Phase 2: Mechanistic Elucidation

Assuming the foundational screen reveals potent antiproliferative activity in one or more cell lines (e.g., glioblastoma, consistent with related compounds), the next phase focuses on understanding how the compound works.

G compound 2-phenoxy-N-(pyridin-3-yl)acetamide kinase Target Kinase (e.g., FGFR, VEGFR) compound->kinase Inhibition pathway Downstream Signaling (e.g., MAPK/ERK) kinase->pathway proliferation Cell Proliferation & Survival pathway->proliferation apoptosis Apoptosis pathway->apoptosis

Caption: Hypothetical mechanism of action via kinase inhibition.

Cell Cycle Analysis

Trustworthiness: A key question is whether the compound stops cell division (cytostatic) or kills cells (cytotoxic). Cell cycle analysis provides a quantitative answer. A compound causing arrest at a specific checkpoint (e.g., G2/M) suggests a targeted mechanism, such as interference with microtubule dynamics or DNA damage response.

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Treatment: Seed a sensitive cell line (e.g., U87 MG) in 6-well plates. Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvesting: Harvest both adherent and floating cells to ensure apoptotic cells are included.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membrane.

  • Staining: Resuspend cells in a solution containing Propidium Iodide (PI), a fluorescent DNA intercalator, and RNase A to prevent staining of double-stranded RNA.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content per cell corresponds to the phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Induction Assays

Self-Validating System: Relying on a single assay for a complex process like apoptosis is unreliable. Therefore, we use orthogonal methods to validate the findings. We will measure an early marker (Annexin V) and a late-stage enzymatic marker (Caspase activity).

  • Annexin V/PI Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Fluorescently-labeled Annexin V binds to PS, identifying early apoptotic cells. PI is used to identify late apoptotic/necrotic cells with compromised membranes.

  • Caspase-Glo 3/7 Assay: Caspases are key executioner enzymes in the apoptotic cascade. This luminescent assay uses a proluminescent substrate that is cleaved by active caspases 3 and 7, generating a "glow" signal proportional to their activity.

Target Deconvolution: Kinase Inhibition Profiling

Expertise & Experience: Many modern anti-cancer drugs function by inhibiting protein kinases. Given that related phenoxy acetamide structures have been explored as kinase inhibitors, screening our compound against a broad panel of kinases is a logical step to identify its direct molecular target(s).[6]

Protocol: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for quantifying kinase activity.[6]

  • Assay Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium (Eu)-labeled antibody binds to the phosphorylated substrate, bringing it close to an Alexa Fluor™-labeled tracer. Excitation of the Eu donor results in energy transfer to the Alexa Fluor acceptor, generating a specific FRET signal. Compound inhibition of the kinase reduces this signal.

  • Procedure: The assay is performed in a 384-well plate format. The compound is serially diluted and incubated with the purified kinase enzyme, the substrate/tracer, and ATP.

  • Signal Detection: The TR-FRET signal is measured on a compatible microplate reader.

  • Data Analysis: Dose-response curves are generated to determine the IC50 value for the inhibition of each kinase in the panel.

Phase 3: Advanced In Vitro Modeling & Safety

Once a mechanism of action is supported by evidence, we move to more physiologically relevant models and begin to assess potential liabilities.

3D Spheroid Models

Causality Behind Experimental Choice: Traditional 2D cell monolayers do not replicate the complex cell-cell interactions, nutrient gradients, and hypoxic core of a solid tumor.[7] Testing the compound on 3D multicellular tumor spheroids provides a more accurate prediction of in vivo efficacy. Often, compounds are less potent in 3D models, making this a critical and stringent test.

Protocol: 3D Spheroid Viability Assay

  • Spheroid Formation: Seed cancer cells in ultra-low attachment round-bottom 96-well plates to promote self-assembly into a single spheroid per well.

  • Treatment: Allow spheroids to form and compact for 3-4 days. Treat with a serial dilution of the compound. Due to diffusion barriers, a longer incubation period (e.g., 5-7 days) is typically required.

  • Viability Readout: Use a 3D-compatible viability assay, such as CellTiter-Glo® 3D, which measures ATP levels and has enhanced lytic capacity to penetrate the spheroid.

  • Analysis: Calculate the IC50 in the 3D model and compare it to the 2D IC50 to assess the compound's ability to penetrate and act within a tumor-like structure.

Preliminary Safety Profiling

Trustworthiness: Early assessment of potential safety issues is paramount. Cardiotoxicity, mediated by the blockade of the hERG potassium channel, is a major reason for drug candidate failure. Similarly, inhibition of Cytochrome P450 (CYP) enzymes can lead to adverse drug-drug interactions.

  • hERG Channel Assay: Automated patch-clamp systems can assess the compound's ability to inhibit the hERG channel at various concentrations.

  • CYP Inhibition Assay: Commercially available kits can be used to measure the inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) using fluorescent probes.

Conclusion and Future Directions

This structured in vitro evaluation provides a comprehensive pathway to characterize the biological activity of 2-phenoxy-N-(pyridin-3-yl)acetamide. The data generated from these three phases will establish its purity and stability, define its antiproliferative profile, elucidate its potential mechanism of action, and provide an early indication of its safety. Positive results, such as potent and selective activity against a cancer cell line via a clear mechanism (e.g., specific kinase inhibition) with a favorable preliminary safety profile, would provide a strong rationale for advancing the compound into further lead optimization and subsequent in vivo studies.

References

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Retrieved from [Link]

  • PubMed Central. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[5][6][7] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. Retrieved from [Link]

  • Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. Retrieved from [Link]

  • INNOPHARMCHEM. (n.d.). 2-phenoxy-N-(4-(2-((3-sulfamoylphenyl)amino)pyridin-4-yl)phenyl)acetamide. Retrieved from [Link]

  • PubMed. (2014, May 1). Synthesis and in vitro evaluation of bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide derivatives as reactivators against sarin and VX inhibited human acetylcholinesterase (hAChE). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]

  • PubChem. (n.d.). n-(Pyridin-3-yl)-2-(2,4,6-trichlorophenoxy)acetamide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, September 21). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against human respiratory syncytial virus. Retrieved from [Link]

  • NUCMEDCOR. (n.d.). Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). Retrieved from [Link]

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Foundational

discovery and synthesis of novel pyridin-3-yl acetamide compounds

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyridin-3-yl Acetamide Compounds Authored by: A Senior Application Scientist Foreword: The Enduring Significance of the Pyridin-3-yl Acetamide Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyridin-3-yl Acetamide Compounds

Authored by: A Senior Application Scientist

Foreword: The Enduring Significance of the Pyridin-3-yl Acetamide Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and participate in hydrogen bonding, make it a privileged scaffold in drug design.[3] When combined with an acetamide functional group at the 3-position, the resulting pyridin-3-yl acetamide core (Figure 1) becomes a versatile building block for developing novel therapeutics across a remarkable spectrum of diseases.[1][4] Derivatives have demonstrated potential as anti-HIV agents, inhibitors of key kinases in cancer, and compounds with antibacterial and antioxidant properties.[5][6][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core strategies for the . It moves beyond simple recitation of protocols to explain the underlying scientific rationale, empowering researchers to make informed decisions in their own discovery campaigns. We will delve into robust synthetic methodologies, the principles of structure-activity relationship (SAR) that guide molecular design, and the critical biological evaluation workflows necessary to identify promising new chemical entities.

Figure 1: Core Chemical Structure of Pyridin-3-yl Acetamide Figure 1: Core Chemical Structure of 2-(Pyridin-3-yl)acetamide.

Part 1: Foundational Synthetic Strategies and Methodologies

The synthesis of the pyridin-3-yl acetamide core and its derivatives is primarily achieved through the acylation of a 3-aminopyridine precursor. The nucleophilic character of the amino group at the 3-position is leveraged for direct reaction with various acetylating agents.[4]

Core Synthesis: Acetylation of 3-Aminopyridine Derivatives

The most fundamental approach involves the condensation reaction between a substituted 3-aminopyridine and an appropriate acid chloride or activated carboxylic acid.[8] This reaction forms the crucial amide bond.

Causality Behind Experimental Choices:

  • Base: A base such as pyridine or an anhydrous carbonate (e.g., Na₂CO₃) is used to neutralize the HCl generated during the reaction with acid chlorides, driving the equilibrium towards product formation.[8]

  • Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is essential to prevent hydrolysis of the highly reactive acid chloride.[8]

  • Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the acylation and minimize side reactions, before being allowed to warm to room temperature.

Protocol 1: General Synthesis of N-(Pyridin-3-yl) Acetamide Derivatives

This protocol describes a general, self-validating method for synthesizing a target compound from a 3-aminopyridine precursor and an acid chloride.

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 3-aminopyridine (1.0 eq) and anhydrous sodium carbonate (2.0 eq).

  • Solvent Addition: Add dry dichloromethane (DCM) to create a suspension. If solubility is an issue, tetrahydrofuran (THF) can be used as a co-solvent.[8]

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve the desired acid chloride (1.1 eq) in a minimal amount of dry DCM. Add this solution dropwise to the cooled suspension over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-aminopyridine) is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6]

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_purification Workup & Purification start Combine 3-Aminopyridine & Base in Flask add_solvent Add Dry Aprotic Solvent (DCM/THF) start->add_solvent cool Cool to 0°C add_solvent->cool add_reagent Dropwise Addition of Acid Chloride Solution cool->add_reagent react Stir & Warm to Room Temperature (4-12h) add_reagent->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Filter, Wash) monitor->workup purify Column Chromatography or Recrystallization workup->purify characterize Characterization (NMR, MS) purify->characterize SAR cluster_mods Modification Points cluster_props Resulting Properties Scaffold Pyridin-3-yl Acetamide Core R1 R1: Pyridine Ring Substituents (Modulates Electronics, pKa) Scaffold->R1 R2 R2: Acetamide Linker (Alters Conformation) Scaffold->R2 R3 R3: Terminal Group (Probes Binding Pockets) Scaffold->R3 Potency Potency (IC₅₀/EC₅₀) R1->Potency Selectivity Selectivity R1->Selectivity PK Pharmacokinetics (ADME) R1->PK R2->Potency R2->Selectivity R2->PK R3->Potency R3->Selectivity R3->PK

Guiding Principles of Structure-Activity Relationship (SAR).
The Role of Computational Modeling

Modern drug discovery heavily relies on computational tools to rationalize SAR and guide the design of new compounds. Molecular docking studies can predict the binding modes of synthesized derivatives within the active site of a target protein, such as HIV-1 reverse transcriptase or PIM-1 kinase. [5][8]This provides crucial insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive activity, allowing for the rational design of next-generation inhibitors with improved potency. [5][9]

Part 3: Biological Evaluation and Screening

Once synthesized, novel compounds must undergo rigorous biological testing to determine their activity and therapeutic potential. The specific assays employed depend on the intended disease target.

High-Throughput Screening (HTS) and Lead Identification

The discovery process often begins with screening a library of compounds in a high-throughput cellular or biochemical assay. For instance, inhibitors of the Wnt signaling pathway were identified using a cellular high-throughput screen for inhibitors of Wnt secretion. [9]This initial screen identifies "hits" that are then subjected to further validation and optimization.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard method for assessing the anti-proliferative activity of novel compounds against cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyridin-3-yl acetamide compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G start Seed Cancer Cells in 96-Well Plate treat Treat with Serial Dilutions of Test Compounds start->treat incubate Incubate for 48-72 Hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate for 4 Hours add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Read Absorbance on Plate Reader solubilize->read analyze Calculate Viability & Determine IC₅₀ read->analyze

Workflow for an In Vitro Cytotoxicity (MTT) Assay.

Part 4: Data Presentation and Analysis

Systematic organization of experimental data is paramount for effective comparison and decision-making. Summarizing synthetic outcomes and biological activity in a structured table facilitates the identification of promising candidates and informs the next cycle of drug design.

Table 1: Representative Data for Novel Pyridin-3-yl Acetamide Derivatives
Compound IDKey Substituents (R¹, R²)Target / ApplicationBiological Activity (IC₅₀/EC₅₀)Reference
Ij R¹ = 2-(Naphthalen-1-yl) on Pyridine; R² = 4-chlorophenylAnti-HIV (WT IIIB Strain)EC₅₀ = 8.18 µM[5]
5l R¹ = 6-(4-Cl-phenyl)imidazo[2,1-b]thiazol-3-yl; R² = 6-(4-MeO-benzyl)piperazin-1-ylAnticancer (MDA-MB-231)IC₅₀ = 1.4 µM[6]
5g R¹ = 6-(4-Cl-phenyl)imidazo[2,1-b]thiazol-3-yl; R² = 6-fluoroAnticancer (MDA-MB-231)IC₅₀ = 12.8 µM[6]
GNF-6231 (19) Complex amide derivativeAnticancer (Wnt Pathway)IC₅₀ = 1 nM (Porcupine Binding)[9]
HR67 Complex fenofibric acid derivativeAnticancer (Glioblastoma)IC₅₀ ≈ 5 µM (U87 cells)[8]

This table presents a selection of data from cited literature to illustrate the range of activities and the importance of specific substitutions.

Conclusion and Future Directions

The pyridin-3-yl acetamide scaffold is a proven and highly adaptable platform for the discovery of novel therapeutic agents. The synthetic accessibility, primarily through robust acylation chemistry, allows for extensive chemical exploration guided by well-established principles of structure-activity relationships. The integration of computational modeling with empirical screening has accelerated the identification of potent and selective compounds targeting a diverse range of diseases, from viral infections to cancer.

Future research in this area will likely focus on several key avenues:

  • Novel Target Exploration: Applying libraries of pyridin-3-yl acetamide derivatives to new and challenging biological targets.

  • Improving Drug-like Properties: Focusing synthetic efforts on optimizing the pharmacokinetic and safety profiles of lead compounds to enhance their clinical translatability.

  • Advanced Synthetic Methods: Employing new catalytic methods or flow chemistry to streamline the synthesis of complex derivatives, making the drug discovery process more efficient. [4] By building upon the foundational knowledge outlined in this guide, researchers are well-equipped to continue unlocking the immense therapeutic potential of this remarkable chemical scaffold.

References

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  • Zhan, P., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. Chemical Biology & Drug Design, 87(2), 283-289. Retrieved from [Link]

  • Ugwuja, I. (2022, December 9). Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. Afribary. Retrieved from [Link]

  • Zhan, P., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV. Chemical Biology & Drug Design.
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  • Wang, Y., et al. (2017). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 22(1), 105. Retrieved from [Link]

  • Rovira, V. I., et al. (2018). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PLoS ONE, 13(5), e0197143. Retrieved from [Link]

  • Li, M., et al. (2022). Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. Molecular Crystals and Liquid Crystals, 758(1), 1-10. Retrieved from [Link]

  • Lu, B., et al. (2016). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 513-518. Retrieved from [Link]

  • Gross Archive. Synthesis And Evaluation For Biological Activities of Npyridin-3-YL Substituted [PHENYLSULPHONAMIDO] Acetamide. Retrieved from [Link]

  • Sharma, A., et al. (2023). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. ResearchGate. Retrieved from [Link]

  • Liu, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4589. Retrieved from [Link]

  • BenchChem. (2025). Comparative Analysis of Structure-Activity Relationships in Bioactive Pyridinyl Acetamide Derivatives.
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Sources

Exploratory

X-ray crystallography studies of 2-phenoxy-N-(pyridin-3-yl)acetamide

An In-Depth Technical Guide to the X-ray Crystallography of 2-phenoxy-N-(pyridin-3-yl)acetamide Abstract This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of 2-phenoxy-N-(pyridin-3-yl)acetamide

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 2-phenoxy-N-(pyridin-3-yl)acetamide, a molecule of interest in medicinal chemistry and materials science. As the definitive method for elucidating three-dimensional atomic arrangements, SC-XRD offers unparalleled insight into molecular conformation, stereochemistry, and the non-covalent interactions that dictate crystal packing.[1] This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step of the experimental workflow. We will proceed from chemical synthesis and crystallization to data collection, structure solution, refinement, and detailed structural analysis, grounding each stage in established best practices and authoritative principles.

Introduction: The Imperative for Structural Precision

The compound 2-phenoxy-N-(pyridin-3-yl)acetamide belongs to the N-aryl acetamide class, a scaffold known for a wide spectrum of pharmacological activities.[2][3] Its structure combines a flexible phenoxyacetamide linker with a pyridinyl moiety, suggesting potential for diverse intermolecular interactions, particularly hydrogen bonding. Understanding the precise three-dimensional conformation and the supramolecular assembly in the solid state is critical for structure-activity relationship (SAR) studies, polymorph screening, and rational drug design.

Single-crystal X-ray diffraction is the gold standard for this purpose, providing unambiguous data on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.[1][4] This guide provides a field-proven methodology to achieve a high-quality crystal structure of the title compound, emphasizing the causality behind key experimental decisions.

Part 1: Synthesis and Generation of Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the pure compound and, critically, inducing it to form well-ordered single crystals. The crystallization phase is often the primary bottleneck in SC-XRD studies.[5]

Synthesis Protocol: 2-phenoxy-N-(pyridin-3-yl)acetamide

A reliable synthesis is the foundation of any crystallographic study. The target compound can be prepared via a standard amide coupling reaction.

Rationale: This method involves the reaction of an amine with an activated carboxylic acid derivative (an acyl chloride), which is a high-yielding and well-established transformation. Using a mild base like pyridine or triethylamine is crucial to neutralize the HCl byproduct without promoting side reactions.

Step-by-Step Protocol:

  • Preparation of 2-phenoxyacetyl chloride: In a fume hood, add 2-phenoxyacetic acid (1.0 eq.) to a round-bottom flask. Add thionyl chloride (1.5 eq.) dropwise at 0 °C. Allow the mixture to warm to room temperature and then gently reflux for 2 hours until gas evolution ceases. Remove excess thionyl chloride under reduced pressure to yield the crude 2-phenoxyacetyl chloride, which can be used directly.

  • Amide Coupling: Dissolve 3-aminopyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) in a separate flask under a nitrogen atmosphere.

  • Cool the amine solution to 0 °C in an ice bath.

  • Add the freshly prepared 2-phenoxyacetyl chloride, dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to obtain pure 2-phenoxy-N-(pyridin-3-yl)acetamide. Confirm purity and identity using NMR and Mass Spectrometry.[6]

Crystallization: The Art and Science of Molecular Self-Assembly

Obtaining diffraction-quality crystals requires inducing a slow, controlled transition from a disordered solution state to a highly ordered solid state.[7] Vapor diffusion is an excellent and highly controlled method for small molecules available in milligram quantities.[8]

Rationale for Method Selection: Vapor diffusion allows for a very gradual increase in supersaturation. By slowly introducing an "anti-solvent" vapor into the solution of the compound, the solubility is gently reduced, promoting the formation of a few large, well-ordered crystals rather than many small, imperfect ones.[9]

Step-by-Step Protocol (Vapor Diffusion):

  • Solvent Screening: Identify a "good" solvent in which the compound is readily soluble and a miscible "anti-solvent" in which it is poorly soluble. For 2-phenoxy-N-(pyridin-3-yl)acetamide, a polar solvent like methanol or acetone could be a good solvent, while a less polar solvent like diethyl ether or hexane could serve as the anti-solvent.

  • Setup: Prepare a saturated or near-saturated solution of the purified compound in the "good" solvent (e.g., methanol) in a small, open vial (e.g., a 1-dram vial).

  • Place this small vial inside a larger, sealable jar or beaker (the "reservoir").

  • Add a larger volume of the "anti-solvent" (e.g., diethyl ether) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the jar tightly.

  • Incubation: Leave the sealed system undisturbed in a location with a stable temperature and free from vibrations.

  • Over several hours to days, the more volatile anti-solvent will diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Monitor periodically for crystal growth without disturbing the setup. Once suitable crystals (typically 0.1-0.4 mm) have formed, they can be harvested for analysis.[10]

Part 2: Single-Crystal X-ray Diffraction Workflow

The diffraction experiment uses X-rays to probe the electron density distribution within the crystal, which in turn reveals the atomic positions.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mount Crystal Mounting & Centering crystallization->mount screen Initial Screening & Unit Cell mount->screen strategy Data Collection Strategy screen->strategy collect Full Data Collection strategy->collect integrate Data Integration & Scaling collect->integrate solve Structure Solution (Phase Problem) integrate->solve refine Structure Refinement solve->refine validate Validation & Finalization refine->validate report report validate->report CIF & Report Generation

Caption: The complete workflow from synthesis to final crystallographic report.

Step-by-Step Data Collection Protocol

This protocol assumes the use of a modern automated diffractometer with a CCD or CMOS detector.

  • Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible cracks. Mount it on a cryo-loop using a minimal amount of paratone or cryo-oil and immediately flash-cool it to 100 K in the nitrogen stream of the diffractometer.

    • Causality: Cooling to cryogenic temperatures (typically 100-120 K) is critical. It minimizes atomic thermal vibrations, leading to sharper diffraction spots at higher angles and thus a higher resolution structure. It also protects the crystal from potential radiation damage.[11]

  • Centering: Use the instrument's video microscope to precisely center the crystal in the X-ray beam. This is essential for accurate unit cell determination and data integration.[10]

  • Preliminary Screening and Unit Cell Determination: Collect a few initial frames (e.g., orthogonal rotations) to assess crystal quality.[4] The software uses the positions of the first observed reflections to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[4]

  • Data Collection Strategy: Based on the determined lattice symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of runs with different crystal orientations (phi and omega scans).

    • Causality: The goal is to measure every unique reflection multiple times. High redundancy is crucial for accurate data scaling and improves the signal-to-noise ratio, leading to a more reliable structure.[12]

  • Full Data Collection: Execute the data collection strategy. The instrument will expose the crystal to a monochromatic X-ray beam (typically Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å) and record the diffraction pattern on the detector.[1][13]

    • Expert Insight: For organic molecules containing only light atoms (C, H, N, O), Mo Kα radiation is generally preferred due to its higher energy, which minimizes absorption effects. If the crystals are very small or weakly diffracting, the more intense diffraction produced by Cu Kα radiation may be necessary.[1]

Part 3: Structure Solution and Refinement

This stage is a computational process to convert the raw diffraction intensities into a final, chemically sensible atomic model.

  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. These intensities are then scaled and merged, applying corrections for factors like beam polarization and absorption.[4] Symmetry-related reflections are compared to calculate figures of merit like R(int).[12]

  • Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined. This defines the symmetry operations within the unit cell.[12]

  • Structure Solution (Solving the Phase Problem): The diffraction experiment measures intensities, but not the phases of the X-ray waves. "Direct methods" or "dual-space" algorithms are used to computationally solve this "phase problem" and generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.[14]

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction data (F_obs) and the data calculated from the model (F_calc).[14] The progress of refinement is monitored by the R1 value.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions ("riding model") and refined with constraints, as they are too light to be reliably located from the electron density map.[15]

  • Validation: The final model is validated using software tools like PLATON or the IUCr's checkCIF service to ensure it is chemically and crystallographically sound.

Part 4: Analysis of the Crystal Structure of 2-phenoxy-N-(pyridin-3-yl)acetamide

While a specific structure for the title compound is not yet published, we can predict its key features with high confidence based on the extensive data available for analogous N-aryl acetamides in the Cambridge Structural Database (CSD).[16][17]

Expected Crystallographic Data

The following table presents a realistic, hypothetical dataset for the title compound, based on similar structures.

Parameter Expected Value Significance
Chemical FormulaC₁₃H₁₂N₂O₂Defines the atomic composition of the asymmetric unit.[18]
Formula Weight228.25 g/mol Derived from the chemical formula.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.[16]
Space GroupP2₁/c or P-1Defines the symmetry within the unit cell; these are common for organic molecules.
a, b, c (Å)a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 ÅThe dimensions of the unit cell.
α, γ (°)90°Unit cell angles.
β (°)≈ 95-105° (for Monoclinic)Unit cell angle.
Volume (ų)≈ 1200-1600 ųThe volume of one unit cell.
Z4The number of molecules in one unit cell.
T (K)100(2) KThe temperature of data collection.
RadiationMo Kα (λ = 0.71073 Å)The wavelength of X-rays used.
Final R1 [I > 2σ(I)]< 0.05A key indicator of the quality of the fit between the model and the data.
wR2 (all data)< 0.12A weighted R-factor calculated on all data.
Molecular Conformation

The molecule possesses significant conformational flexibility around the C-O, C-C, and C-N single bonds. The most crucial conformational feature is the amide linkage. As expected for acetamides, the amide group (O=C-N-H) will be nearly planar and adopt a trans configuration.[16] The dihedral angle between the phenoxy ring and the pyridinyl ring will be a key descriptor of the overall molecular shape.

Supramolecular Assembly: The Hydrogen Bonding Network

The primary interaction governing the crystal packing of N-aryl acetamides is the intermolecular N-H···O hydrogen bond between the amide groups of adjacent molecules.[16][19] This strong interaction typically links the molecules into infinite one-dimensional chains or centrosymmetric dimers.

Caption: Expected N-H···O hydrogen bond forming a supramolecular chain.

The pyridinyl nitrogen atom may also act as a hydrogen bond acceptor for weaker C-H···N interactions, further stabilizing the three-dimensional crystal packing. The interplay of these interactions dictates the final crystal structure and its physical properties.

Conclusion

This guide has outlined a robust, field-tested workflow for the complete X-ray crystallographic analysis of 2-phenoxy-N-(pyridin-3-yl)acetamide. By following these protocols and understanding the underlying scientific principles, researchers can confidently proceed from synthesis to a high-quality, publishable crystal structure. The resulting atomic-level information is invaluable, providing a definitive understanding of the molecule's conformation and packing, which is essential for advancing research in medicinal chemistry and materials science.

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  • Lakshmithendral, K., et al. (2018). Crystal structures of 3-meth-oxy-4-{[5-(4-meth-oxy-phen-yl)-1,3,4-oxa-diazol-2-yl]meth-oxy}benzo-nitrile and N-(4-{[5-(4-chloro-phen-yl)-1,3,4-oxa-diazol-2-yl]meth-oxy}phen-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1919–1922. [Link]

  • 2-(2-Naphthyloxy)-n-(pyridin-3-yl)acetamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • n-(Pyridin-3-yl)-2-(2,4,6-trichlorophenoxy)acetamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • N-[4-(2-Propyn-1-yloxy)phenyl]acetamide. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Acute Toxicity Assessment of 2-phenoxy-N-(pyridin-3-yl)acetamide

This guide provides a comprehensive framework for conducting acute toxicity studies of the novel compound 2-phenoxy-N-(pyridin-3-yl)acetamide. The methodologies detailed herein are grounded in internationally recognized...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting acute toxicity studies of the novel compound 2-phenoxy-N-(pyridin-3-yl)acetamide. The methodologies detailed herein are grounded in internationally recognized guidelines and are designed to ensure scientific rigor, ethical considerations, and data integrity for researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative

2-phenoxy-N-(pyridin-3-yl)acetamide belongs to a class of compounds with demonstrated biological activities, ranging from potential therapeutic applications to other industrial uses.[1][2][3][4][5][6][7] A critical initial step in the safety evaluation of any new chemical entity is the determination of its acute toxicity.[8] This provides crucial information on potential health hazards arising from short-term exposure and is foundational for classification, labeling, and establishing dosage for further non-clinical studies.[8][9]

This document will detail the rationale and step-by-step protocols for an acute oral toxicity study of 2-phenoxy-N-(pyridin-3-yl)acetamide, primarily referencing the Organization for Economic Co-operation and Development (OECD) guidelines, which are the globally accepted standard.[8][9][10][11][12]

Foundational Principles: Experimental Design and Rationale

The primary objective of an acute toxicity study is to determine the median lethal dose (LD50), the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a specific route.[8][9][13][14] Modern approaches, however, focus on minimizing animal usage and suffering by employing methods that provide sufficient information for hazard classification with fewer animals.[14][15]

Selection of the Appropriate OECD Guideline

The OECD provides several guidelines for acute oral toxicity testing. The choice of which to employ depends on the expected toxicity of the test substance.[10]

  • OECD 420: Fixed Dose Procedure (FDP): This method uses a stepwise procedure with fixed dose levels (5, 50, 300, and 2000 mg/kg) to identify a dose that produces evident toxicity but avoids lethality.[11][13]

  • OECD 423: Acute Toxic Class (ATC) Method: This sequential testing procedure uses a small number of animals (typically three) per step and classifies the substance into a toxicity class based on mortality.[10][14]

  • OECD 425: Up-and-Down Procedure (UDP): This method is also sequential, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal. This approach allows for the estimation of the LD50 with a confidence interval.[9][10][12]

For a novel compound like 2-phenoxy-N-(pyridin-3-yl)acetamide with unknown toxicity, the Up-and-Down Procedure (OECD 425) is often the most appropriate as it provides a more precise LD50 estimate while still adhering to the principles of animal welfare.[12]

Justification of Animal Model and Species Selection

Commonly used laboratory strains of rodents, such as Wistar or Sprague-Dawley rats, are recommended for acute toxicity studies due to their well-characterized physiology and historical data availability.[8] The use of a single sex, typically nulliparous, non-pregnant females, is often preferred as they can be slightly more sensitive.[11] The weight variation in animals used in a study should not exceed ± 20% of the mean weight.[8]

Experimental Workflow: A Step-by-Step Protocol (OECD 425)

The following workflow outlines the key steps for an acute oral toxicity study of 2-phenoxy-N-(pyridin-3-yl)acetamide using the Up-and-Down Procedure.

G cluster_prep Phase 1: Preparation cluster_study Phase 2: Sighting and Main Study cluster_analysis Phase 3: Data Analysis & Reporting TestSubstance Test Substance Characterization (Purity, Solubility) DoseFormulation Dose Formulation Preparation TestSubstance->DoseFormulation AnimalAcclimatization Animal Acclimatization (Min. 5 days) SightingStudy Sighting Study (Optional) Estimate Starting Dose AnimalAcclimatization->SightingStudy Dosing Sequential Dosing (gavage) 48h intervals DoseFormulation->Dosing SightingStudy->Dosing Inform Starting Dose Observation Clinical Observations (Detailed checklist) Dosing->Observation Necropsy Gross Necropsy (All animals) Observation->Necropsy BodyWeight Body Weight Measurement (Weekly) LD50Calc LD50 Calculation (Maximum Likelihood Method) BodyWeight->LD50Calc Necropsy->LD50Calc Report Final Report Generation LD50Calc->Report G Compound 2-phenoxy-N-(pyridin-3-yl)acetamide Cell Target Cell Compound->Cell Enters Cell Receptor Cellular Receptor / Target Cell->Receptor SignalCascade Intracellular Signaling Cascade Receptor->SignalCascade Activation/Inhibition Mitochondria Mitochondrial Stress SignalCascade->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Sources

Protocols & Analytical Methods

Method

experimental protocol for using 2-phenoxy-N-(pyridin-3-yl)acetamide in cell-based assays

An Application Guide for the Cellular Characterization of 2-phenoxy-N-(pyridin-3-yl)acetamide Authored by a Senior Application Scientist This document provides a detailed experimental framework for the initial cell-based...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Cellular Characterization of 2-phenoxy-N-(pyridin-3-yl)acetamide

Authored by a Senior Application Scientist

This document provides a detailed experimental framework for the initial cell-based characterization of the novel compound, 2-phenoxy-N-(pyridin-3-yl)acetamide. The protocols and workflows are designed for researchers in drug discovery and chemical biology to systematically evaluate the compound's cellular activity, from determining its cytotoxic potential to investigating its mechanism of action.

Introduction: A Strategic Approach to Compound Characterization

2-phenoxy-N-(pyridin-3-yl)acetamide is a synthetic organic compound whose biological activity is not yet extensively documented in peer-reviewed literature. Its structure, featuring a pyridinyl group, is common in molecules targeting a variety of protein classes, including kinases and deacetylases. Therefore, a systematic, multi-tiered approach is essential to elucidate its biological function.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical workflow, starting with broad-spectrum assays to define the compound's effective concentration range and progressing to more specific assays aimed at understanding its mechanism of action. The core principle is to generate robust, reproducible data that will guide future, more targeted investigations.

Part 1: Foundational Assays & Compound Handling

Before embarking on specific mechanistic assays, it is critical to establish the compound's fundamental cytotoxic profile and ensure proper handling.

Compound Preparation and Storage
  • Trustworthiness: Reproducibility starts here. Inconsistent stock solutions are a primary source of experimental variability.

  • Protocol:

    • Solubility Testing: Determine the optimal solvent for 2-phenoxy-N-(pyridin-3-yl)acetamide. Start with Dimethyl Sulfoxide (DMSO), as it is a common solvent for small molecules. Test solubility up to at least 10 mM.

    • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO). Sonicate briefly if necessary to ensure complete dissolution.

    • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

    • Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in a complete cell culture medium. Ensure the final DMSO concentration in the culture wells is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.5%).

Workflow for Initial Compound Characterization

The following diagram illustrates a logical progression for characterizing a novel compound. This structured approach ensures that each experiment informs the next, optimizing resource use and accelerating discovery.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Target Identification & Validation A Compound Prep (Solubility, Stock) B Cell Viability Assay (e.g., MTT / CellTiter-Glo) A->B C Determine IC50 / GI50 (Dose-Response Curve) B->C D Apoptosis Assays (Caspase-Glo, Annexin V) C->D Use IC50 to select concentrations G Target Engagement Assay (e.g., CETSA) C->G Use sub-toxic concentrations E Distinguish Apoptosis vs. Necrosis D->E F Hypothesis Generation (Structure, Literature) F->G H Downstream Pathway Analysis (e.g., Western Blot for p-ERK) G->H

Caption: A tiered workflow for characterizing 2-phenoxy-N-(pyridin-3-yl)acetamide.

Protocol: Cell Viability Dose-Response Assay (MTT Method)

This assay determines the concentration of the compound that inhibits cell metabolic activity, serving as a proxy for viability and cytotoxicity.[1][2][3]

  • Expertise & Causality: The MTT assay is a cost-effective first-line screen. It measures the activity of mitochondrial dehydrogenases, which are active only in living cells.[2][3] A reduction in the conversion of yellow MTT to purple formazan indicates a loss of metabolic activity, which can be due to either cell death or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2X serial dilution series of 2-phenoxy-N-(pyridin-3-yl)acetamide in a complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[1] Mix gently to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

ParameterRecommended ValueRationale
Cell Line A relevant cancer or normal cell line (e.g., HeLa, A549)Choice depends on the research question.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the exponential growth phase.
Compound Conc. 10-point, 3-fold serial dilution (e.g., 100 µM to 5 nM)Covers a wide range to accurately determine the IC50.
Incubation Time 24, 48, 72 hoursAssesses both acute and long-term toxicity.
Final DMSO Conc. ≤ 0.5%Minimizes solvent-induced toxicity.

Part 2: Investigating the Mechanism of Cell Death

If the compound reduces cell viability, the next logical step is to determine how the cells are dying. The primary distinction to make is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Protocol: Caspase-3/7 Activity Assay (Apoptosis Induction)

This luminescent assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[4][5][6][7]

  • Expertise & Causality: The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[4][6][7] This cleavage releases a substrate for luciferase, generating a light signal that is directly proportional to the amount of caspase activity, providing a highly sensitive and specific measure of apoptosis.[4][6][7]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Plate cells and treat with 2-phenoxy-N-(pyridin-3-yl)acetamide as described in the MTT protocol (Section 1.3). Use concentrations around the determined IC50 (e.g., 0.5x, 1x, and 5x IC50). Include a positive control for apoptosis (e.g., Staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[4][5][7] Allow it to equilibrate to room temperature.

  • Assay Procedure (Add-Mix-Measure):

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature, protected from light, for 1 to 3 hours.[7]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Protocol: Annexin V/Propidium Iodide Staining (Flow Cytometry)

This flow cytometry-based assay provides a more detailed picture by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Trustworthiness: This is a gold-standard method for apoptosis detection.[8][9][10] Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[8][9][10] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Treat cells in 6-well plates with the compound at desired concentrations for the selected time.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, combine with the supernatant (to collect any floating apoptotic cells), and wash with cold PBS.

    • Suspension cells: Collect cells by centrifugation and wash with cold PBS.

  • Staining:

    • Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.[9][10][11]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[9][10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]

Part 3: Target Engagement and Pathway Analysis

Once the compound's cytotoxic and pro-apoptotic effects are confirmed, the focus shifts to identifying its direct molecular target. The following protocols provide a framework for this investigation, using a hypothetical kinase target as an example.

Hypothetical Signaling Pathway: MAPK/ERK Cascade

The MAPK/ERK pathway is a common target in cancer drug discovery and is frequently activated downstream of receptor tyrosine kinases. A compound inhibiting an upstream kinase (e.g., RAF, MEK) would lead to a decrease in the phosphorylation of ERK.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF p Proliferation Cell Proliferation, Survival TF->Proliferation Compound 2-phenoxy-N-(pyridin-3-yl)acetamide (Hypothetical Inhibitor) Compound->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the compound.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[12][13][14]

  • Expertise & Causality: The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[12][13] By heating cell lysates or intact cells treated with the compound to various temperatures, one can observe a "thermal shift" in the melting curve of the target protein if the compound is bound.[12][15][16]

Step-by-Step Methodology (Lysate-based):

  • Cell Culture and Lysis: Harvest untreated cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail. Lyse the cells via freeze-thaw cycles (e.g., 3 cycles in liquid nitrogen).[15]

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet cell debris.[15] The supernatant is the soluble protein fraction.

  • Compound Incubation: Aliquot the lysate and treat with various concentrations of 2-phenoxy-N-(pyridin-3-yl)acetamide or vehicle control. Incubate at room temperature for 30 minutes.[15]

  • Heat Challenge: Heat the treated lysate aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]

  • Separation of Aggregates: Centrifuge the heated samples again (20,000 x g for 20 min at 4°C) to pellet the denatured, aggregated proteins.[15]

  • Analysis by Western Blot: Collect the supernatants (containing the remaining soluble protein) and analyze the abundance of the putative target protein (e.g., MEK1) by Western blotting. A stabilizing compound will result in more protein remaining in the supernatant at higher temperatures compared to the vehicle control.

Protocol: Western Blot for Downstream Pathway Modulation

This protocol assesses whether target engagement by the compound leads to the expected change in downstream signaling, such as the inhibition of ERK phosphorylation.[17][18]

  • Trustworthiness: Western blotting is a cornerstone technique for semi-quantitatively measuring protein levels and post-translational modifications like phosphorylation.[17][18] It validates the functional consequence of target engagement.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight to reduce basal pathway activity.

  • Compound Pre-treatment: Pre-treat cells with 2-phenoxy-N-(pyridin-3-yl)acetamide at various concentrations for 1-2 hours.

  • Stimulation: Stimulate the pathway with an appropriate growth factor (e.g., EGF for the EGFR/MAPK pathway) for a short period (e.g., 10-15 minutes).

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.[18]

    • Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2).[18]

References

  • Caspase 3/7 Activity Protocol. protocols.io. [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Protocol for Annexin V-FITC apoptosis assay? ResearchGate. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Toxicology Program. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. National Center for Biotechnology Information. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. National Center for Biotechnology Information. [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. National Center for Biotechnology Information. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

Sources

Application

methods for dissolving 2-phenoxy-N-(pyridin-3-yl)acetamide for in vitro studies

Application Note: A-028 Strategies for the Solubilization of 2-phenoxy-N-(pyridin-3-yl)acetamide for In Vitro Biological Assays Abstract This document provides a comprehensive guide for researchers on the effective solub...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-028

Strategies for the Solubilization of 2-phenoxy-N-(pyridin-3-yl)acetamide for In Vitro Biological Assays

Abstract

This document provides a comprehensive guide for researchers on the effective solubilization of 2-phenoxy-N-(pyridin-3-yl)acetamide, a compound class exhibiting potential for poor aqueous solubility. We present a systematic, tiered approach to solvent selection and the preparation of stock solutions suitable for a wide range of in vitro studies, including cell-based assays and biochemical screens. The protocols herein emphasize maintaining compound stability and minimizing solvent-induced artifacts, thereby ensuring data integrity and reproducibility. Key quality control steps, including the critical assessment of kinetic solubility, are detailed to validate the dissolution state of the compound in final assay media.

Introduction: The Challenge of Poor Solubility

The successful evaluation of candidate molecules in in vitro discovery assays is fundamentally dependent on the compound being fully dissolved in the aqueous assay medium. A significant percentage of compounds in drug discovery pipelines are poorly soluble, leading to numerous challenges.[1] Undissolved particles can cause inconsistent results, underestimation of potency, and artifacts in assay readouts. Furthermore, the methods used to enhance solubility must not interfere with the biological system under investigation.

2-phenoxy-N-(pyridin-3-yl)acetamide and its analogs contain both hydrophobic (phenoxy, aryl) and hydrophilic (pyridinyl, acetamide) moieties.[2] This amphipathic nature suggests that while it possesses functional groups capable of hydrogen bonding, its overall aqueous solubility is likely to be limited, necessitating a robust and systematic dissolution strategy. This guide provides validated protocols to address this challenge.

Physicochemical Profile and Initial Considerations

While specific experimental solubility data for 2-phenoxy-N-(pyridin-3-yl)acetamide is not widely published, its structure allows for an informed approach. The phenoxyacetic acid component is noted to be soluble in ethanol, ether, and glacial acetic acid.[2] The acetamide group itself is very soluble in water.[3][4] The combination of these fragments into the target molecule necessitates a solvent strategy that can accommodate both its polar and non-polar characteristics.

The primary goal is to prepare a high-concentration stock solution in a suitable organic solvent, which can then be accurately diluted into the aqueous assay buffer to achieve the desired final concentration.[5][6][7]

Tier 1 Strategy: Dimethyl Sulfoxide (DMSO) as the Primary Solvent

For initial studies, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing power and compatibility with most high-throughput screening and cell-based assay formats.

Rationale for DMSO Selection:
  • High Solubilizing Capacity: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds.

  • Miscibility: It is fully miscible with water and most aqueous assay buffers, facilitating the dilution of stock solutions.

  • Assay Compatibility: Most cell lines can tolerate a final DMSO concentration up to 0.5% without significant cytotoxicity, though this must be empirically determined for each cell type.[8][9] Some robust cell lines may tolerate up to 1%.[10] It is crucial to always include a vehicle control (media with the same final DMSO concentration) in all experiments.[10]

Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 2-phenoxy-N-(pyridin-3-yl)acetamide (solid powder)

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance

  • Volumetric flask (Class A) or calibrated positive displacement pipette[11]

  • Vortex mixer and/or sonicator

  • Amber glass vial or polypropylene microtube for storage

Procedure:

  • Determine Mass: Calculate the mass of the compound required. For a 10 mM stock solution of a compound with a molecular weight (MW) of ~242.26 g/mol , you would need 2.42 mg to make 1 mL.

  • Weighing: Accurately weigh the compound into a suitable vessel. For accuracy, it is better to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly.[5][11]

  • Initial Solvation: Add approximately 80% of the final required volume of DMSO to the vessel.

  • Dissolution: Vigorously vortex the solution for 1-2 minutes. If the solid is not fully dissolved, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can be applied but should be used with caution to avoid compound degradation.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final desired volume. Ensure the solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into single-use volumes in amber vials or polypropylene tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.

Quality Control: The Kinetic Solubility Assessment

A clear stock solution does not guarantee that the compound will remain dissolved when diluted into an aqueous buffer. This phenomenon, known as kinetic solubility, is a critical parameter to assess.[12][13][14] Precipitation in the final assay plate will lead to erroneous results.

Protocol 4.1: Visual Kinetic Solubility Test

This simple test provides a rapid assessment of solubility in your final assay medium.

Procedure:

  • Prepare your highest intended final assay concentration by diluting the DMSO stock into the assay buffer (e.g., cell culture medium, PBS). For example, to achieve a 10 µM final concentration from a 10 mM stock with 0.1% DMSO, add 1 µL of stock to 999 µL of buffer.

  • Vortex briefly.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C for 1-2 hours).[15]

  • Visually inspect the solution against a dark background for any signs of turbidity, cloudiness, or precipitate. If the solution remains clear, it has passed the visual kinetic solubility test at that concentration.

Data Interpretation Summary

Observation Interpretation Next Step
Clear Solution Compound is likely soluble at this concentration. Proceed with the experiment.
Hazy/Cloudy Solution Compound is precipitating. Lower the final concentration or proceed to Tier 2 strategies.

| Visible Precipitate | Compound has poor kinetic solubility. | Lower the final concentration or proceed to Tier 2 strategies. |

Tier 2 Strategy: Advanced Solubilization Methods

If 2-phenoxy-N-(pyridin-3-yl)acetamide precipitates from DMSO stock upon aqueous dilution or fails to dissolve in DMSO at the desired concentration, more advanced methods may be required.

Cosolvent Systems

The addition of a second, less polar solvent can sometimes improve the solubility of a compound in the stock solution and aid its transition into the aqueous phase.[16][17][18]

Common Cosolvents:

  • Ethanol

  • Polyethylene Glycol 400 (PEG 400)

  • N,N-dimethylformamide (DMF)

Protocol 5.1.1: Preparation using a DMSO/Ethanol Cosolvent System

  • Attempt to dissolve the compound in a 1:1 (v/v) mixture of DMSO and Ethanol.

  • Follow the dissolution steps outlined in Protocol 3.1.

  • Crucially , re-run the Kinetic Solubility Assessment (Protocol 4.1) as the change in solvent composition may alter the compound's behavior upon dilution.

  • Ensure the final concentration of all organic solvents in the assay medium is below cytotoxic levels.

Use of Surfactants

For in vitro dissolution studies (not typically for cell-based assays), surfactants can be used to increase solubility.[19][20] Non-ionic surfactants like Tween® 80 or Polysorbate 80 at low concentrations (e.g., 0.1% - 1.0%) in the assay buffer can aid in solubilization.[1] However, surfactants can interfere with biological assays and cause cell lysis, so their use must be carefully validated.

Workflow Diagrams and Best Practices

To ensure reproducibility, a systematic approach is essential. The following diagrams illustrate the recommended workflows.

Diagram 1: Decision Workflow for Solvent System Selection

G start Start: Weigh Compound dissolve_dmso Attempt to Dissolve in 100% DMSO start->dissolve_dmso check_solubility Is Compound Fully Dissolved? dissolve_dmso->check_solubility sonicate_heat Apply Sonication and/or Gentle Heat check_solubility->sonicate_heat No kinetic_sol Perform Kinetic Solubility Test (Protocol 4.1) check_solubility->kinetic_sol Yes check_again Is Compound Fully Dissolved? sonicate_heat->check_again check_again->kinetic_sol Yes fail Consider Cosolvent System (Tier 2) check_again->fail No check_precipitate Precipitation Observed? kinetic_sol->check_precipitate success Stock Solution Ready for Use check_precipitate->success No lower_conc Lower Final Concentration check_precipitate->lower_conc Yes fail->kinetic_sol lower_conc->kinetic_sol

Caption: Decision tree for preparing a compound stock solution.

Diagram 2: Workflow from Stock to Final Assay Plate

G cluster_0 Stock Preparation cluster_1 Intermediate Dilution (Optional) cluster_2 Final Assay Plate stock_sol High Concentration Stock Solution (e.g., 10 mM in DMSO) intermediate_sol Intermediate Plate (Diluted in DMSO or Media) stock_sol->intermediate_sol Dilute final_plate Final Assay Plate (Aqueous Buffer + Cells) Final DMSO < 0.5% intermediate_sol->final_plate Transfer qc_step QC Check: Visual Inspection for Precipitation final_plate->qc_step

Caption: Process flow from concentrated stock to final working solution.

Conclusion

The successful use of 2-phenoxy-N-(pyridin-3-yl)acetamide in in vitro research hinges on a validated and systematic solubilization strategy. The recommended approach is to begin with 100% DMSO, preparing a concentrated stock solution that is subsequently validated for kinetic solubility in the final assay medium. If solubility issues persist, a cosolvent system may be employed. Adherence to these protocols and quality control checkpoints will ensure the generation of reliable and reproducible data, enabling accurate assessment of the compound's biological activity.

References

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. Available at: [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. Available at: [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. (2016). ResearchGate. Available at: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. (2020). National Institutes of Health. Available at: [Link]

  • DMSO usage in cell culture. (2023). LifeTein. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Dissolution Technologies. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2022). National Institutes of Health. Available at: [Link]

  • EXPRORER: Rational Cosolvent Set Construction Method for Cosolvent Molecular Dynamics Using Large-Scale Computation. (2021). Journal of Chemical Information and Modeling. Available at: [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Available at: [Link]

  • Maximum DMSO concentration in media for cell culture?. (2023). Reddit. Available at: [Link]

  • In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. (2020). National Institutes of Health. Available at: [Link]

  • How to Make Accurate Stock Solutions. (2015). Bitesize Bio. Available at: [Link]

  • Supporting novel drug discovery via cosolvent molecular dynamics. (2022). University of Antwerp. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. Available at: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry. Available at: [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. (2019). ResearchGate. Available at: [Link]

  • Acetamide | 60-35-5 | Manufacturer & Supplier. Macsen Labs. Available at: [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI. Available at: [Link]

  • Is there any protocols for making stock solution in cytotoxicity assay?. (2017). ResearchGate. Available at: [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). ResearchGate. Available at: [Link]

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  • Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). NUCMEDCOR. Available at: [Link]

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Method

Application Notes and Protocols for 2-phenoxy-N-(pyridin-3-yl)acetamide as a Potential Enzyme Inhibitor

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the investigation of 2-phenoxy-N-(pyridin-3-yl)acetamide as a potential enzyme inhibitor. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the investigation of 2-phenoxy-N-(pyridin-3-yl)acetamide as a potential enzyme inhibitor. The phenoxyacetamide scaffold is a versatile pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-mycobacterial properties.[1][2] The inclusion of a pyridine moiety can enhance pharmacological properties, such as central nervous system penetration, making this class of compounds particularly interesting for neuro-oncology and other indications.[3][4] This guide will detail the rationale for targeting specific enzyme classes, provide step-by-step protocols for in vitro enzyme inhibition and cell-based cytotoxicity assays, and offer insights into data analysis and interpretation.

Introduction and Rationale

The 2-phenoxy-N-(pyridin-3-yl)acetamide molecule combines two key structural features: the phenoxyacetamide core and a pyridinyl ring. Phenoxyacetamide derivatives have been identified as promising scaffolds in drug discovery, with activities ranging from anti-parasitic to antiviral.[2] The pyridine ring is a common motif in many approved drugs and is recognized as a key pharmacophore that can participate in crucial binding interactions with enzyme active sites.[5] For instance, the pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in kinase inhibitors.

Given the established anti-proliferative and anti-inflammatory activities of related compounds, we propose the evaluation of 2-phenoxy-N-(pyridin-3-yl)acetamide as an inhibitor of protein kinases and cyclooxygenase-2 (COX-2), two enzyme classes critically involved in oncology and inflammation. Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer. Cyclooxygenases are key enzymes in the inflammatory cascade. This document will provide the foundational protocols to assess the inhibitory potential of this compound against these representative enzyme families.

Synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide

The synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide can be achieved through several established synthetic routes.[1] A common and effective method is the acylation of 3-aminopyridine with a phenoxyacetyl chloride derivative. A general procedure is outlined below:

Protocol 2.1: Synthesis via Acylation

  • Preparation of Phenoxyacetic Acid: This starting material can be synthesized by reacting phenol with chloroacetic acid under basic conditions.

  • Activation of Phenoxyacetic Acid: Convert phenoxyacetic acid to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM).

  • Acylation of 3-Aminopyridine: In a separate reaction vessel, dissolve 3-aminopyridine in an appropriate solvent (e.g., dry pyridine or DCM) with a base (e.g., anhydrous sodium carbonate or triethylamine) to act as an acid scavenger.[4]

  • Reaction: Slowly add the freshly prepared phenoxyacetyl chloride to the 3-aminopyridine solution at a controlled temperature (e.g., 0-5 °C).

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with aqueous solutions to remove unreacted starting materials and byproducts. The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure 2-phenoxy-N-(pyridin-3-yl)acetamide.

In Vitro Enzyme Inhibition Assays

The first step in characterizing a potential enzyme inhibitor is to determine its activity in a controlled, cell-free environment.[6] This allows for the direct measurement of the compound's effect on the enzyme's catalytic activity.

Protein Kinase Inhibition Assay (Generic Protocol)

This protocol provides a framework for assessing the inhibition of a generic serine/threonine or tyrosine kinase. Specific conditions (e.g., substrate, ATP concentration) will need to be optimized for the particular kinase of interest. Luminescence-based assays that measure ATP consumption are widely used for their high sensitivity and suitability for high-throughput screening.[6][7]

Principle: Kinase activity is measured by quantifying the amount of ATP remaining after the kinase reaction. A lower kinase activity results in more remaining ATP, leading to a higher luminescent signal.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific peptide substrate

  • 2-phenoxy-N-(pyridin-3-yl)acetamide (test compound)

  • Staurosporine (positive control inhibitor)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA)[8]

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Protocol 3.1.1: Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of 2-phenoxy-N-(pyridin-3-yl)acetamide in 100% DMSO. Create a serial dilution series of the compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or control (assay buffer with DMSO for negative control, staurosporine for positive control) to the wells of the microplate.

    • Add 10 µL of the kinase enzyme solution to all wells.[9] Mix gently.

    • Incubate for 10-30 minutes at room temperature.[9]

  • Initiate Kinase Reaction:

    • Add 5 µL of a reaction mixture containing ATP and the kinase substrate to each well.[9] The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate for the desired period (e.g., 30-60 minutes) at 30 °C.[8]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent according to the manufacturer's protocol to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

COX-2 Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits for screening COX-2 inhibitors.[10][11]

Principle: The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, using a fluorescent probe. Inhibition of COX-2 results in a decreased fluorescent signal.[10]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • Arachidonic Acid (substrate)

  • 2-phenoxy-N-(pyridin-3-yl)acetamide (test compound)

  • Celecoxib (positive control inhibitor)

  • White, opaque 96-well plate

Protocol 3.2.1: COX-2 Inhibition Assay

  • Compound Preparation: Prepare a serial dilution of 2-phenoxy-N-(pyridin-3-yl)acetamide in COX Assay Buffer from a DMSO stock.

  • Reaction Setup:

    • Add 10 µL of the diluted test compound or control (assay buffer with DMSO for enzyme control, Celecoxib for inhibitor control) to the appropriate wells.[12]

    • Prepare a master mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.

    • Add the master mix to all wells except the background control.

    • Incubate for 10 minutes at 37°C.[13]

  • Initiate COX Reaction:

    • Add 10 µL of Arachidonic Acid to all wells to start the reaction.[13]

    • Incubate for exactly 2 minutes at 37°C.[13]

  • Data Acquisition: Measure the fluorescence intensity at Ex/Em = 535/587 nm.

Cell-Based Assays

Cell-based assays are essential to determine the compound's effect in a biological context, including its cell permeability and potential cytotoxicity.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[14][15]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14][15]

Materials:

  • Human cancer cell line (e.g., A549 lung cancer cells)[16]

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 2-phenoxy-N-(pyridin-3-yl)acetamide (test compound)

  • Doxorubicin (positive control for cytotoxicity)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Protocol 4.1.1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound or controls.

    • Incubate for a desired period (e.g., 48 or 72 hours).[17]

  • MTT Addition:

    • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[17]

    • Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.[17]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

    • Mix gently to ensure complete solubilization.[17]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction or a biological response by 50%.[18][19]

Procedure:

  • Data Normalization: For enzyme inhibition assays, normalize the data by setting the uninhibited control (enzyme + substrate + vehicle) as 100% activity and the background control (no enzyme) as 0% activity. For cytotoxicity assays, set the vehicle-treated cells as 100% viability and the background (media only) as 0%.

  • Dose-Response Curve: Plot the percentage of inhibition (or viability) against the logarithm of the inhibitor concentration.[18]

  • Curve Fitting: Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC₅₀ value.[18] This can be performed using software such as GraphPad Prism.

The IC₅₀ value is a key parameter for comparing the potency of different inhibitors.[19]

Table 1: Hypothetical Data Presentation for Kinase Inhibition

CompoundTarget KinaseIC₅₀ (µM)
2-phenoxy-N-(pyridin-3-yl)acetamideKinase X[Insert Value]
Staurosporine (Control)Kinase X[Insert Value]

Table 2: Hypothetical Data for Cytotoxicity

CompoundCell LineIC₅₀ (µM) after 72h
2-phenoxy-N-(pyridin-3-yl)acetamideA549[Insert Value]
Doxorubicin (Control)A549[Insert Value]

Visualizations

Diagram 1: General Workflow for Inhibitor Characterization

G cluster_0 Compound Preparation cluster_1 In Vitro Evaluation cluster_2 Cellular Evaluation cluster_3 Data Analysis & Interpretation Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Stock Stock Solution Preparation (DMSO) Characterization->Stock EnzymeAssay In Vitro Enzyme Inhibition Assay Stock->EnzymeAssay CellAssay Cell-Based Cytotoxicity Assay (MTT) Stock->CellAssay IC50_vitro IC50 Determination EnzymeAssay->IC50_vitro Analysis Dose-Response Curve Fitting IC50_vitro->Analysis IC50_cell IC50 Determination CellAssay->IC50_cell IC50_cell->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR

Caption: Workflow for characterizing a potential enzyme inhibitor.

Diagram 2: Kinase Inhibition Assay Principle

G cluster_0 No Inhibition cluster_1 With Inhibition Kinase_A Kinase ADP_A ADP Kinase_A->ADP_A ATP_A ATP ATP_A->ADP_A Substrate_A Substrate P_Substrate_A P-Substrate Substrate_A->P_Substrate_A Low_ATP_A Low ATP Remaining ADP_A->Low_ATP_A Low_Signal_A Low Luminescence Low_ATP_A->Low_Signal_A Kinase_B Kinase Blocked Reaction Blocked Kinase_B->Blocked Inhibitor_B Inhibitor Inhibitor_B->Blocked ATP_B ATP High_ATP_B High ATP Remaining ATP_B->High_ATP_B Substrate_B Substrate Blocked->High_ATP_B High_Signal_B High Luminescence High_ATP_B->High_Signal_B

Caption: Principle of a luminescence-based kinase inhibition assay.

References

  • Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PubMed Central. Available at: [Link]

  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PubMed Central. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate. PubMed Central. Available at: [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. PubMed. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • An ELISA method to measure inhibition of the COX enzymes. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. Available at: [Link]

  • IC50. Wikipedia. Available at: [Link]

  • Discovery of a Novel Inhibitor Structure of Mycobacterium tuberculosis Isocitrate Lyase. MDPI. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Pyridine-Fused C25abeo-Steroid Alkaloids from a Fungus: Biomimetic Semisynthesis and Anti-HIV Mechanistic Study. ACS Publications. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • In Vitro Inhibition of the Mycobacterium tuberculosis β-Ketoacyl-Acyl Carrier Protein Reductase MabA by Isoniazid. PubMed Central. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]

  • Mycobacterial enzyme targets and their inhibitors. ResearchGate. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. Available at: [Link]

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Application

Application Note: A High-Throughput Screening Cascade for the Discovery of Sirtuin 1 (SIRT1) Modulators Based on the 2-phenoxy-N-(pyridin-3-yl)acetamide Scaffold

Abstract This application note details a comprehensive, multi-step high-throughput screening (HTS) cascade designed to identify and characterize novel modulators of Sirtuin 1 (SIRT1) from compound libraries based on the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, multi-step high-throughput screening (HTS) cascade designed to identify and characterize novel modulators of Sirtuin 1 (SIRT1) from compound libraries based on the 2-phenoxy-N-(pyridin-3-yl)acetamide scaffold. Sirtuins, a class of NAD⁺-dependent protein deacetylases, are critical regulators of cellular health and longevity, making them compelling therapeutic targets for a range of human diseases.[1][2][3] The described workflow integrates a robust primary biochemical screen, orthogonal confirmation, and a physiologically relevant cell-based assay to ensure the identification of high-quality, validated hit compounds suitable for progression into lead optimization.

Introduction: Targeting SIRT1 with a Privileged Scaffold

Sirtuins (SIRTs) are a family of seven NAD⁺-dependent lysine deacylases (SIRT1-7) that play pivotal roles in regulating metabolism, DNA repair, inflammation, and aging.[1] SIRT1, the most extensively studied isoform, deacetylates a wide array of histone and non-histone proteins, including the tumor suppressor p53 and transcription factors like NF-κB, thereby influencing gene expression and cellular stress responses.[4] Its dysregulation is implicated in cancer, neurodegenerative disorders, and metabolic diseases, making both inhibitors and activators of SIRT1 attractive therapeutic modalities.[5][6][7]

The 2-phenoxy-N-(pyridin-3-yl)acetamide chemical scaffold is a versatile starting point for library synthesis, as its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[8] This structural framework is amenable to combinatorial chemistry, allowing for the generation of diverse analog libraries to probe the chemical space around the SIRT1 active site. This guide provides a field-proven HTS protocol to effectively screen such libraries for novel SIRT1 modulators.

Principle of the HTS Cascade

A successful screening campaign relies on a tiered approach to efficiently triage large compound libraries and eliminate false positives. Our proposed cascade (Figure 1) is designed for maximal efficiency and data integrity.

  • Primary Screen: A highly sensitive, automated biochemical assay to rapidly assess the activity of thousands of compounds at a single concentration. The goal is to identify all potential "hits" with high statistical confidence.

  • Dose-Response Confirmation: Hits from the primary screen are re-tested over a range of concentrations to confirm their activity and determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assay: A secondary biochemical assay with a different detection modality is employed to eliminate artifacts and technology-specific false positives from the primary screen.

  • Cell-Based Assay: The activity of confirmed hits is validated in a cellular context to assess membrane permeability, off-target effects, and engagement with the target in a physiological environment.

HTS_Cascade cluster_0 Screening Funnel Compound_Library Compound Library (10,000s of Analogs) Primary_Screen Primary HTS (Biochemical Assay @ 10 µM) Compound_Library->Primary_Screen ~1-5% Hit Rate Dose_Response Dose-Response Confirmation (IC50 Determination) Primary_Screen->Dose_Response Orthogonal_Assay Orthogonal Assay (Secondary Biochemical) Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (Target Engagement) Orthogonal_Assay->Cell_Based_Assay Lead_Optimization Validated Hits for Lead Optimization Cell_Based_Assay->Lead_Optimization

Figure 1: A tiered high-throughput screening cascade for SIRT1 modulator discovery.

Part 1: Primary High-Throughput Screen

For the primary screen, a fluorogenic biochemical assay is recommended due to its high signal-to-background ratio, sensitivity, and amenability to automation in 384- or 1536-well formats.[2][9] Several commercial kits are available that provide a robust and validated platform.[10][11][12]

Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue conjugated to a fluorophore. In its native state, the fluorescence is minimal. Upon deacetylation by SIRT1, a developer solution cleaves the deacetylated peptide, releasing the fluorophore and generating a quantifiable signal.[10] The intensity of the fluorescence is directly proportional to SIRT1 activity.

Protocol: Fluorogenic SIRT1 Activity Assay (384-Well Format)
  • Reagent Preparation: Prepare all reagents (SIRT1 Assay Buffer, purified human recombinant SIRT1 enzyme, NAD⁺, fluorogenic substrate, developer solution) according to the manufacturer's protocol (e.g., BPS Bioscience SIRT1 Assay Kit).[10][13] Keep the diluted enzyme on ice.

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo®) or pin tool, dispense 50 nL of each test compound from the 2-phenoxy-N-(pyridin-3-yl)acetamide library (in 100% DMSO) into the appropriate wells of a 384-well, low-volume, black, flat-bottom plate. This results in a final assay concentration of 10 µM with 0.5% DMSO.

  • Controls:

    • Negative Control (0% Inhibition): Dispense 50 nL of 100% DMSO.

    • Positive Control (100% Inhibition): Dispense 50 nL of a known SIRT1 inhibitor, such as Nicotinamide, to a final concentration of 2 mM.[12][13]

  • Enzyme Addition: Add 5 µL of diluted SIRT1 enzyme solution (e.g., 50 ng/µl) to all wells except the "Blank" wells. To the "Blank" wells, add 5 µL of SIRT Assay Buffer.

  • Reaction Initiation: Prepare a master mix containing the SIRT1 substrate and NAD⁺ in assay buffer. Add 5 µL of this master mix to all wells to initiate the enzymatic reaction.

  • Incubation: Cover the plate and incubate at 37°C for 45 minutes.

  • Development: Add 10 µL of Developer solution to each well. This stops the enzymatic reaction and initiates the fluorescence signal generation.

  • Incubation: Cover the plate and incubate at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm.[12]

Data Analysis: The quality of the HTS assay is determined by the Z'-factor, which should be ≥ 0.5 for a robust screen. Percent inhibition is calculated as follows: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Blank] / [Signal_Negative - Signal_Blank])

Table 1: Key Parameters for Primary SIRT1 Biochemical Screen

ParameterValueRationale/Notes
Plate Format384-well, low-volume, blackReduces reagent cost and is compatible with HTS automation. Black plates minimize light scatter.
Final Assay Volume20 µLStandard volume for 384-well HTS.
Compound Conc.10 µMA standard concentration for primary screening to identify a broad range of potencies.
Final DMSO Conc.≤ 0.5%Minimizes solvent-induced artifacts. High concentrations of DMSO can inhibit enzyme activity.
SIRT1 Enzyme Conc.~EC₈₀Determined empirically to ensure the assay runs under initial velocity conditions and is sensitive to inhibitors.
NAD⁺ Conc.At or near KₘEnsures the reaction is sensitive to competitive inhibitors.
Incubation Time45 minutes at 37°COptimized to remain within the linear range of the enzymatic reaction.
Detection MethodFluorescence (Ex/Em: 350/460 nm)Provides high sensitivity and a large dynamic range.[12]
Control InhibitorNicotinamide (2 mM)A well-characterized, endogenous inhibitor of sirtuins.[14]

Part 2: Orthogonal Confirmation Assay

To eliminate false positives that arise from compound interference with the primary assay's detection system (e.g., auto-fluorescent compounds), a secondary, orthogonal assay is crucial. A bioluminescence-based assay that measures the consumption of the NAD⁺ co-factor is an excellent choice.[9]

Principle: SIRT1 activity consumes NAD⁺. The remaining NAD⁺ in the reaction well is quantified using a coupled-enzyme system that ultimately produces light via luciferase. The amount of light produced is inversely proportional to SIRT1 activity. This method avoids labeled peptide substrates, reducing potential artifacts.[9]

Protocol: Confirmed hits from the dose-response plate are cherry-picked and tested using a commercially available NAD⁺ quantitation assay (e.g., Promega NAD/NADH-Glo™) following the manufacturer's instructions, adapted for an HTS format. The IC₅₀ values obtained should be comparable to those from the primary screen.

Part 3: Cell-Based Target Engagement

The final and most critical step is to verify that the confirmed hits can penetrate the cell membrane and engage SIRT1 in a physiological context. A common downstream effect of SIRT1 inhibition is the increased acetylation of its substrate, p53.[15][16] Specifically, acetylation at lysine 382 (K382) is a well-established biomarker of reduced SIRT1 activity in cells.[17]

Cellular Signaling Pathway

Signaling_Pathway cluster_pathway SIRT1-p53 Regulatory Axis Compound SIRT1 Inhibitor (Phenoxy-acetamide Analog) SIRT1 SIRT1 Compound->SIRT1 Inhibits p53_Ac p53 (Acetylated) SIRT1->p53_Ac Deacetylates p53_deAc p53 (Deacetylated) p53_Ac->p53_deAc Apoptosis Apoptosis Genes (e.g., BAX, PUMA) p53_Ac->Apoptosis Activates Transcription p53_deAc->p53_Ac HAT HATs (p300/CBP) HAT->p53_deAc Acetylates

Figure 2: Inhibition of SIRT1 leads to the accumulation of acetylated p53.

Protocol: High-Content Imaging of p53 Acetylation
  • Cell Culture: Seed a human cell line with robust p53 expression (e.g., HCT116 or U2OS) in 384-well imaging plates (e.g., Corning #3764) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response curve of the validated hit compounds (typically from 100 µM down to 1 nM) for 6-24 hours. Include DMSO as a negative control and a potent, cell-permeable SIRT1 inhibitor like EX-527 as a positive control.[7]

  • Induce p53 (Optional): To increase the dynamic range of the assay, p53 can be stabilized and activated by co-treating with a DNA damaging agent like Doxorubicin (0.5 µM) for the final 6 hours of compound incubation.[18]

  • Fix and Permeabilize:

    • Wash cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.2% Triton™ X-100 in PBS for 10 minutes.

  • Immunofluorescence Staining:

    • Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody specific for acetylated p53 (e.g., anti-Acetyl-p53 Lys382) overnight at 4°C.[17]

    • Wash three times with PBS containing 0.1% Tween-20.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash plates thoroughly.

    • Acquire images using a high-content imaging system (e.g., Thermo Scientific™ CellInsight™ CX7).

    • Use image analysis software to automatically identify nuclei (Hoechst channel) and quantify the mean fluorescence intensity of the acetylated-p53 signal (Alexa Fluor® 488 channel) within each nucleus.

  • Data Analysis: Plot the nuclear intensity of acetyl-p53 as a function of compound concentration to generate a dose-response curve and calculate the cellular EC₅₀.

Conclusion

The screening cascade detailed in this application note provides a robust, reliable, and scientifically rigorous framework for identifying and validating novel SIRT1 modulators derived from 2-phenoxy-N-(pyridin-3-yl)acetamide libraries. By progressing from a high-throughput biochemical screen to orthogonal confirmation and finally to a quantitative cell-based target engagement assay, this workflow minimizes the risk of artifacts and ensures that only high-quality, cell-active compounds are advanced into the resource-intensive stages of drug discovery.

References

  • BellBrook Labs. (2025, October 21). What Is the Best Sirtuin Assay for SIRT Screening? Retrieved from BellBrook Labs website. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Development of a single-step fluorogenic sirtuin assay and its applications for high-throughput screening. Retrieved from RSC Publishing. [Link]

  • PubMed. (2008, July 1). High-throughput assays for sirtuin enzymes: a microfluidic mobility shift assay and a bioluminescence assay. Retrieved from PubMed. [Link]

  • PMC - NIH. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Retrieved from NIH. [Link]

  • EpigenTek. Epigenase Universal SIRT Activity/Inhibition Assay Kit (Fluorometric). Retrieved from EpigenTek. [Link]

  • BPS Bioscience. SIRT1 (Sirtuin1) Fluorogenic Assay Kit SIRT1 50081. Retrieved from BPS Bioscience. [Link]

  • PubMed. SIRT1 modulating compounds from high-throughput screening as anti-inflammatory and insulin-sensitizing agents. Retrieved from PubMed. [Link]

  • PMC. Synthesis and Assay of SIRT1-Activating Compounds. Retrieved from PMC. [Link]

  • BPS Bioscience. SIRT1 (Sirtuin1) Fluorogenic Assay Kit. Retrieved from BPS Bioscience. [Link]

  • PMC - NIH. A Set of Highly Sensitive Sirtuin Fluorescence Probes for Screening Small-Molecular Sirtuin Defatty-Acylase Inhibitors. Retrieved from NIH. [Link]

  • PubMed Central. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from PubMed Central. [Link]

  • PMC - PubMed Central. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Retrieved from PMC. [Link]

  • NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). Retrieved from NUCMEDCOR. [Link]

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  • ResearchGate. (2025, August 5). Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[1][9] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. Retrieved from ResearchGate. [Link]

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Method

Synthetic Routes for 2-Phenoxy-N-(pyridin-3-yl)acetamide Derivatives: Application Notes and Protocols

Abstract This comprehensive guide details robust and versatile synthetic routes for the preparation of 2-phenoxy-N-(pyridin-3-yl)acetamide and its derivatives. These compounds are of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and versatile synthetic routes for the preparation of 2-phenoxy-N-(pyridin-3-yl)acetamide and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides an in-depth analysis of the primary synthetic strategies, including classical amide bond formation and nucleophilic substitution, as well as modern catalytic cross-coupling reactions such as the Ullmann condensation and Buchwald-Hartwig C-O coupling. Each section offers a detailed, step-by-step protocol, discusses the underlying chemical principles, and provides insights into reaction optimization and troubleshooting. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently synthesize and explore this important class of molecules.

Introduction: The Significance of 2-Phenoxy-N-(pyridin-3-yl)acetamide Scaffolds

The 2-phenoxy-N-(pyridin-3-yl)acetamide core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds exhibiting a wide spectrum of pharmacological activities.[1] The unique combination of a phenoxy group, an acetamide linker, and a pyridine moiety imparts favorable physicochemical properties that can lead to enhanced biological target engagement and improved pharmacokinetic profiles.

Derivatives of this scaffold have been investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2] The modular nature of its synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of biological activity through the introduction of various substituents on both the phenoxy and pyridine rings. This guide provides a detailed exploration of the key synthetic methodologies to access these valuable compounds.

Primary Synthetic Strategies

Two principal retrosynthetic disconnections offer the most direct pathways to the target molecule, 2-phenoxy-N-(pyridin-3-yl)acetamide. These strategies are illustrated below and form the basis of the detailed protocols in the subsequent sections.

Retrosynthesis cluster_A cluster_B Target 2-Phenoxy-N-(pyridin-3-yl)acetamide RouteA Route A: Amide Bond Formation Target->RouteA Amide Disconnection RouteB Route B: Nucleophilic Substitution Target->RouteB Ether Disconnection Phenoxyacetic_Acid Phenoxyacetic Acid RouteA->Phenoxyacetic_Acid Aminopyridine 3-Aminopyridine RouteA->Aminopyridine Chloroacetamide 2-Chloro-N-(pyridin-3-yl)acetamide RouteB->Chloroacetamide Phenol Phenol RouteB->Phenol

Caption: Retrosynthetic analysis of 2-phenoxy-N-(pyridin-3-yl)acetamide.

Route A: Amide Bond Formation via Coupling of Phenoxyacetic Acid and 3-Aminopyridine

This is arguably the most common and direct approach, involving the formation of an amide bond between phenoxyacetic acid and 3-aminopyridine. The reaction typically proceeds via the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

The activation of the carboxylic acid is crucial as it is not sufficiently electrophilic to react directly with the amine. Common activating agents include thionyl chloride or oxalyl chloride to form the highly reactive acyl chloride, or carbodiimides (e.g., DCC, EDC) and peptide coupling reagents (e.g., HATU, HBTU) for milder conditions. The choice of coupling reagent can influence reaction efficiency, racemization (if chiral centers are present), and purification strategies.

This protocol is adapted from a general method for the synthesis of related amide derivatives.[3][4]

Step 1: Preparation of Phenoxyacetyl Chloride

  • To a stirred solution of phenoxyacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude phenoxyacetyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling

  • In a separate flask, dissolve 3-aminopyridine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add the freshly prepared phenoxyacetyl chloride (1.0-1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove unreacted acid chloride and the hydrochloride salt of the base.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-phenoxy-N-(pyridin-3-yl)acetamide.

ParameterConditionRationale
Solvent Anhydrous DCM, TolueneInert and allows for easy work-up.
Base TEA, DIPEAScavenges the HCl generated during the reaction.
Temperature 0 °C to Room TemperatureControls the reactivity of the acyl chloride and minimizes side reactions.
Purification Column Chromatography/RecrystallizationRemoves impurities and by-products.
Route B: Nucleophilic Substitution of 2-Chloro-N-(pyridin-3-yl)acetamide with Phenol

This alternative strategy involves the formation of the ether linkage via a nucleophilic substitution reaction between a phenol and an α-halo amide. This route can be advantageous if substituted phenols are more readily available than the corresponding substituted phenoxyacetic acids.

The reaction requires a base to deprotonate the phenol, forming the more nucleophilic phenoxide anion. The choice of base is critical; strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed. The solvent should be polar and aprotic to facilitate the Sₙ2 reaction, with DMF and acetonitrile being common choices.

This intermediate is prepared by the acylation of 3-aminopyridine with chloroacetyl chloride.[5]

  • Dissolve 3-aminopyridine (1.0 eq) in a suitable solvent such as DCM or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or pyridine.

  • Cool the mixture to 0 °C and slowly add chloroacetyl chloride (1.1 eq).

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, perform an aqueous work-up as described in Protocol 2.1.1, Step 2.

  • Purify the product by recrystallization or column chromatography.

This protocol is based on general procedures for Williamson ether synthesis.[6]

  • To a solution of phenol (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) at room temperature.

  • Stir the mixture for 30-60 minutes to ensure the formation of the phenoxide.

  • Add 2-chloro-N-(pyridin-3-yl)acetamide (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • If a precipitate forms, filter, wash with water, and dry. If not, extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterConditionRationale
Solvent Anhydrous DMF, AcetonitrilePolar aprotic solvent favors Sₙ2 reaction.
Base K₂CO₃, NaHDeprotonates the phenol to form the nucleophilic phenoxide.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier.
Purification Column Chromatography/RecrystallizationRemoves unreacted starting materials and by-products.

Advanced Synthetic Methodologies: Cross-Coupling Reactions

For more complex derivatives or when the primary routes are not feasible, modern cross-coupling reactions offer powerful alternatives.

Advanced_Synthesis cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig C-O Coupling Ullmann_Reactants Aryl Halide + Phenol Ullmann_Catalyst Cu Catalyst Ullmann_Product Diaryl Ether Ullmann_Catalyst->Ullmann_Product Buchwald_Reactants Aryl Halide/Triflate + Phenol Buchwald_Catalyst Pd Catalyst + Ligand Buchwald_Product Diaryl Ether Buchwald_Catalyst->Buchwald_Product

Caption: Overview of advanced cross-coupling reactions for diaryl ether synthesis.

Ullmann Condensation for C-O Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol.[7] This method is particularly useful for the synthesis of diaryl ethers.

Traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper). Modern protocols utilize catalytic amounts of copper salts (e.g., CuI, Cu₂O) with ligands that stabilize the copper catalyst and facilitate the reaction under milder conditions. The choice of ligand, base, and solvent is crucial for achieving high yields.

This is a generalized protocol based on modern Ullmann-type reactions.[8][9]

  • To an oven-dried reaction vessel, add CuI (5-10 mol%), a suitable ligand (e.g., a diamine or phenanthroline derivative, 10-20 mol%), the aryl halide (e.g., 2-bromo-N-(pyridin-3-yl)acetamide, 1.0 eq), phenol (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Add an anhydrous polar aprotic solvent such as DMF, DMSO, or dioxane.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction to 100-140 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of Celite to remove the copper catalyst.

  • Perform an aqueous work-up and purify the product as described in previous protocols.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been extended to the formation of C-O bonds.[10] It often offers a broader substrate scope and milder reaction conditions compared to the Ullmann condensation.

This reaction relies on a palladium catalyst, typically a Pd(0) source or a Pd(II) precatalyst that is reduced in situ, and a bulky, electron-rich phosphine ligand. The ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination.

This is a representative protocol for Buchwald-Hartwig C-O coupling.

  • In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, RuPhos, 2-10 mol%), the aryl halide or triflate (1.0 eq), the phenol (1.2 eq), and a base (e.g., K₃PO₄, Cs₂CO₃, 1.5-2.0 eq) in a reaction vessel.

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and perform an aqueous work-up.

  • Purify the product by column chromatography.

Conclusion

The synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide derivatives can be achieved through several effective strategies. The choice of the optimal route depends on the availability of starting materials, the desired substitution patterns, and the scale of the synthesis. The classical amide coupling and nucleophilic substitution methods are robust and reliable for many applications. For more challenging substrates or for the exploration of novel chemical space, the modern copper- and palladium-catalyzed cross-coupling reactions provide powerful and versatile alternatives. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

  • Hurst, D. P., et al. (2022). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 12(1), 1-17. Available from: [Link]

  • Al-Omaim, W. S., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1130389. Available from: [Link]

  • Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Brazilian Chemical Society, 32, 1-27. Available from: [Link]

  • Li, J., et al. (2018). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 83(15), 8086-8094. Available from: [Link]

  • Hurst, D. P., et al. (2022). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Research Square. Available from: [Link]

  • Liu, Z., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. Chemical Biology & Drug Design, 86(6), 1286-1294. Available from: [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available from: [Link]

  • Reddy, B. V. S., et al. (2010). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Organic & Biomolecular Chemistry, 8(16), 3629-3632. Available from: [Link]

  • Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData, 1(6), x160879. Available from: [Link]

  • Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Biochemical Sciences, 22, 133-140. Available from: [Link]

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333. Available from: [Link]

  • Journal of Synthetic Chemistry. (2023). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 2(3), 200-208. Available from: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJRPS, 3(1), 123-127. Available from: [Link]

  • Organic Chemistry Portal. (2018). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions. Chemical Communications, 58(24), 3799-3802. Available from: [Link]

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Application

Application Note &amp; Protocol: Quantification of 2-phenoxy-N-(pyridin-3-yl)acetamide using HPLC and LC-MS/MS

For: Researchers, scientists, and drug development professionals. Introduction 2-phenoxy-N-(pyridin-3-yl)acetamide is a novel compound with significant potential in pharmaceutical development.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-phenoxy-N-(pyridin-3-yl)acetamide is a novel compound with significant potential in pharmaceutical development. As with any promising drug candidate, robust and reliable analytical methods for its quantification in various matrices are paramount for pharmacokinetic, toxicokinetic, and quality control studies. This application note provides detailed protocols for the quantification of 2-phenoxy-N-(pyridin-3-yl)acetamide using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be sensitive, specific, and validated in accordance with industry standards, ensuring data integrity and regulatory compliance.

The inherent chemical properties of 2-phenoxy-N-(pyridin-3-yl)acetamide, including the presence of a basic pyridine moiety and aromatic phenoxy and acetamide groups, inform the strategic choices for chromatographic separation and detection. The pyridine nitrogen is expected to have a pKa of approximately 5-6, making the mobile phase pH a critical parameter for achieving optimal retention and peak shape in reversed-phase chromatography. The aromatic nature of the molecule suggests strong UV absorbance, making HPLC-UV a suitable technique for quantification at higher concentrations. For lower concentration levels, such as those encountered in biological matrices, the high sensitivity and selectivity of LC-MS/MS are leveraged.

This guide is structured to provide not just a set of instructions, but a comprehensive understanding of the rationale behind the experimental design, empowering researchers to adapt and troubleshoot these methods for their specific applications.

Physicochemical Properties of 2-phenoxy-N-(pyridin-3-yl)acetamide

A thorough understanding of the analyte's physicochemical properties is the cornerstone of analytical method development. While experimental data for 2-phenoxy-N-(pyridin-3-yl)acetamide is not extensively available, we can infer key characteristics from its structure and from data on analogous compounds.

PropertyPredicted/Inferred ValueJustification for Analytical Method
Molecular FormulaC₁₃H₁₂N₂O₂Used for accurate mass determination in MS.
Molecular Weight228.25 g/mol Essential for preparing standard solutions of known concentration.
XLogP3~2.1Indicates moderate lipophilicity, suitable for reversed-phase HPLC.
Hydrogen Bond Donors1Influences solubility and interaction with polar solvents.
Hydrogen Bond Acceptors4Affects solubility and potential for secondary interactions on the column.
pKa (Pyridine Nitrogen)~5-6Critical for controlling retention and peak shape by adjusting mobile phase pH.
UV λmax~260-270 nmPredicted based on the presence of phenyl and pyridinyl chromophores.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of 2-phenoxy-N-(pyridin-3-yl)acetamide in bulk drug substance, formulated products, and for in-process controls where concentration levels are relatively high.

Rationale for Method Development

The choice of a reversed-phase C18 column is based on the moderate lipophilicity of the analyte (predicted XLogP3 of ~2.1). The mobile phase, consisting of an acetonitrile and water mixture, provides a good balance of solvent strength for eluting the compound with a reasonable retention time. The addition of a buffer, such as phosphate or acetate, is crucial to control the pH of the mobile phase. By maintaining a pH below the pKa of the pyridine moiety (e.g., pH 3.5), the pyridine nitrogen will be protonated, leading to improved peak shape and consistent retention. A predicted UV λmax of around 260-270 nm is selected for detection to maximize sensitivity.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate, phosphoric acid (or other suitable buffer components).

  • Reference standard of 2-phenoxy-N-(pyridin-3-yl)acetamide (purity >99%).

2. Preparation of Solutions:

  • Mobile Phase A: 10 mM potassium phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseIsocratic: 60% Mobile Phase A, 40% Mobile Phase B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength265 nm
Run Time10 minutes

4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2]. The validation parameters should include:

  • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of 2-phenoxy-N-(pyridin-3-yl)acetamide.

  • Linearity: Analyze a minimum of five concentrations across the intended range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (low, medium, and high). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the linearity data.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing & Reporting MobilePhase Prepare Mobile Phase SystemSuitability System Suitability Test MobilePhase->SystemSuitability Standards Prepare Standard Solutions Standards->SystemSuitability Sample Prepare Sample Solutions Injection Inject Standards & Samples Sample->Injection SystemSuitability->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC quantification of 2-phenoxy-N-(pyridin-3-yl)acetamide.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the highly sensitive and selective quantification of 2-phenoxy-N-(pyridin-3-yl)acetamide in complex biological matrices such as plasma or urine, which is essential for pharmacokinetic and bioequivalence studies.

Rationale for Method Development

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV by utilizing the mass-to-charge ratio of the analyte and its fragments for detection. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for quantitative bioanalysis. The use of a stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended to compensate for matrix effects and variations in sample processing and instrument response[3][4]. If a SIL-IS is not available, a structurally similar compound that does not interfere with the analyte can be used.

The sample preparation involves a protein precipitation step, which is a simple and effective way to remove the bulk of proteins from the plasma sample. The chromatographic conditions are designed to provide good retention and peak shape, and to separate the analyte from endogenous matrix components that may cause ion suppression or enhancement.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UPLC or HPLC system).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid.

  • Reference standard of 2-phenoxy-N-(pyridin-3-yl)acetamide.

  • Internal Standard (IS): Ideally, a stable isotope-labeled version of the analyte. If not available, a structurally similar compound can be used (e.g., a close analog with a different substituent).

  • Human plasma (or other relevant biological matrix).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.

  • Working Standard and QC Solutions: Prepare calibration curve (CC) standards and quality control (QC) samples by spiking appropriate amounts of the analyte stock solution into blank plasma. The concentration range should be selected based on the expected in-vivo concentrations.

  • Internal Standard Spiking Solution: Prepare a solution of the IS in acetonitrile at a concentration that gives a consistent and appropriate response.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, CC, QC, or unknown), add 150 µL of the internal standard spiking solution in acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial or 96-well plate.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

Liquid Chromatography:

ParameterCondition
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseGradient elution: Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

Mass Spectrometry:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsAnalyte: [M+H]⁺ (m/z 229.1) → Fragment ion (to be determined by infusion) IS: [M+H]⁺ → Fragment ion
Dwell Time100 ms
Collision EnergyTo be optimized for each transition
Declustering PotentialTo be optimized

5. Method Validation: The bioanalytical method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry[3][4]. Key validation parameters include:

  • Selectivity and Specificity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of the analyte and IS.

  • Calibration Curve: Use a weighted (e.g., 1/x²) linear regression model. At least 75% of the non-zero standards must have back-calculated concentrations within ±15% of the nominal value (±20% for the LLOQ).

  • Accuracy and Precision: Analyze QC samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates per level. The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ), and the precision (RSD) should not exceed 15% (20% at the LLOQ).

  • Recovery and Matrix Effect: Evaluate the extraction recovery and the effect of the biological matrix on the ionization of the analyte and IS.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage, and post-preparative).

Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis PlasmaSample Plasma Sample Add_IS Add Internal Standard PlasmaSample->Add_IS ProteinPrecipitation Protein Precipitation Add_IS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer Injection Injection into LC-MS/MS SupernatantTransfer->Injection Chromatography Chromatographic Separation Injection->Chromatography MassSpec Mass Spectrometric Detection (MRM) Chromatography->MassSpec PeakIntegration Peak Area Integration MassSpec->PeakIntegration RatioCalculation Calculate Analyte/IS Ratio PeakIntegration->RatioCalculation CalibrationCurve Generate Calibration Curve RatioCalculation->CalibrationCurve ConcentrationCalculation Calculate Sample Concentration CalibrationCurve->ConcentrationCalculation

Caption: Workflow for LC-MS/MS bioanalysis of 2-phenoxy-N-(pyridin-3-yl)acetamide.

Conclusion

The HPLC and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantification of 2-phenoxy-N-(pyridin-3-yl)acetamide. The HPLC-UV method is well-suited for the analysis of bulk material and pharmaceutical formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Adherence to the described protocols and validation guidelines will ensure the generation of high-quality, reproducible data to support the development of this promising pharmaceutical compound.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][4]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][5]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][2]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link][6]

Sources

Method

Application Notes and Protocols for In Vivo Studies with 2-phenoxy-N-(pyridin-3-yl)acetamide: A Putative NAMPT Inhibitor

Introduction: Targeting Cellular Metabolism with 2-phenoxy-N-(pyridin-3-yl)acetamide Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, and its biosynthesis is a key dependency for hi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Cellular Metabolism with 2-phenoxy-N-(pyridin-3-yl)acetamide

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, and its biosynthesis is a key dependency for highly proliferative cells, such as those in cancerous tumors.[1][2] The rate-limiting step in the primary NAD+ salvage pathway in mammals is catalyzed by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][3] Inhibition of NAMPT has emerged as a promising therapeutic strategy in oncology by disrupting tumor cell metabolism.[1][2]

The compound 2-phenoxy-N-(pyridin-3-yl)acetamide, while not extensively characterized in publicly available literature, possesses structural motifs common to known small molecule inhibitors of NAMPT. This document, therefore, provides a comprehensive guide for researchers and drug development professionals on the design and execution of in vivo studies to evaluate its potential as a NAMPT inhibitor. The protocols outlined herein are based on established methodologies for testing NAMPT inhibitors and are designed to ensure scientific rigor and data integrity.[1][2][4]

Part 1: Preclinical In Vivo Study Design

A phased approach to in vivo testing is crucial for the systematic evaluation of a novel compound.[5] This typically involves initial tolerability and pharmacokinetic assessments, followed by efficacy studies in relevant disease models.

Initial Maximum Tolerated Dose (MTD) and Dose-Ranging Studies

The primary objective of the MTD study is to determine the highest dose of 2-phenoxy-N-(pyridin-3-yl)acetamide that can be administered without causing unacceptable toxicity. This information is critical for designing subsequent efficacy studies.

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Use healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old. A cohort of at least 3-5 animals per dose group is recommended.

  • Formulation and Dosing:

    • Based on the physicochemical properties of 2-phenoxy-N-(pyridin-3-yl)acetamide, a suitable vehicle for administration must be developed. A common starting point for small molecules is a formulation of 5% DMSO, 5% Solutol HS 15, and 90% saline.[6]

    • Administer the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

  • Dose Escalation:

    • Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg).

    • Administer the compound daily for 5-14 days.

  • Monitoring and Endpoints:

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Record body weight at least three times per week.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.

    • Perform a gross necropsy and collect major organs for histopathological analysis.

ParameterSpecificationRationale
Animal Model Healthy C57BL/6 or BALB/c miceTo assess general toxicity in a standard model.
Administration Routes PO, IP, IVTo determine the most suitable route for future studies.
Dosing Schedule Daily for 5-14 daysTo evaluate toxicity upon repeated dosing.
Key Endpoints Body weight, clinical signs, CBC, serum chemistry, histopathologyComprehensive assessment of systemic toxicity.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-phenoxy-N-(pyridin-3-yl)acetamide is essential for correlating its exposure with biological activity.

Protocol 2: Pharmacokinetic Profiling in Rodents

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Administration: Administer a single dose of the compound via IV and the intended oral route (PO) in separate cohorts.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[7][8]

  • Analysis:

    • Process blood to plasma and analyze the concentration of 2-phenoxy-N-(pyridin-3-yl)acetamide using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[7]

  • Pharmacodynamic Assessment:

    • In a parallel cohort, collect tumor and/or relevant tissue samples at various time points after dosing.

    • Measure the levels of NAD+ in these tissues to assess the extent and duration of target engagement. A significant, dose-dependent reduction in NAD+ levels would provide strong evidence of NAMPT inhibition.[2]

ParameterSpecificationRationale
Animal Model Sprague-Dawley rats or C57BL/6 miceStandard models for pharmacokinetic studies.
Administration Routes IV and POTo determine bioavailability and key PK parameters.
Key PK Endpoints T1/2, Cmax, Tmax, AUCTo characterize the ADME profile of the compound.
Key PD Endpoint Tissue NAD+ levelsTo demonstrate target engagement and its duration.[2]

Part 2: In Vivo Efficacy and Toxicity Evaluation

Efficacy in Cancer Xenograft Models

The anti-tumor activity of 2-phenoxy-N-(pyridin-3-yl)acetamide should be evaluated in relevant cancer models.

Protocol 3: Tumor Growth Inhibition in a Human Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-scid gamma mice) to allow for the growth of human tumor xenografts.

  • Cell Line Selection: Choose a human cancer cell line known to be sensitive to NAMPT inhibitors (e.g., A2780 ovarian cancer, NCI-H1155 lung cancer).[2][4]

  • Tumor Implantation and Growth:

    • Subcutaneously inoculate mice with a suspension of the selected cancer cells.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).[2]

  • Treatment:

    • Randomize mice into vehicle control and treatment groups.

    • Administer 2-phenoxy-N-(pyridin-3-yl)acetamide at doses determined from the MTD study. A typical dosing schedule for NAMPT inhibitors is twice daily (BID) for 4 days on, followed by 3 days off.[4]

  • Efficacy Endpoints:

    • Measure tumor volume and body weight twice weekly.[2]

    • Calculate tumor growth inhibition (TGI).

    • At the end of the study, collect tumors for pharmacodynamic and biomarker analysis (e.g., NAD+ levels, apoptosis markers).

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Subcutaneous Tumor Growth Tumor Growth Randomization Randomization Tumor Growth->Randomization Tumor size ~150mm³ Vehicle Control Vehicle Control Randomization->Vehicle Control Treatment Group Treatment Group Randomization->Treatment Group Compound Admin Tumor & Body Weight Measurement Tumor & Body Weight Measurement Vehicle Control->Tumor & Body Weight Measurement Treatment Group->Tumor & Body Weight Measurement Endpoint Analysis Endpoint Analysis Tumor & Body Weight Measurement->Endpoint Analysis Tumor Growth Inhibition PK/PD Analysis PK/PD Analysis Endpoint Analysis->PK/PD Analysis NAD+ levels

Caption: Xenograft Efficacy Study Workflow.

Assessment of On-Target Toxicities

NAMPT inhibitors are known to cause specific on-target toxicities, primarily hematological and retinal toxicities.[1][2][9] It is crucial to monitor for these adverse effects.

Protocol 4: Monitoring for Hematological and Retinal Toxicity

  • Hematological Toxicity:

    • During the efficacy and MTD studies, perform regular CBCs (e.g., weekly) to monitor for thrombocytopenia (low platelet count), which is a common dose-limiting toxicity of NAMPT inhibitors.[1][3]

  • Retinal Toxicity:

    • Preclinical development of some NAMPT inhibitors has been hindered by retinal toxicity.[9]

    • At the end of the in vivo studies, collect eyes for histopathological examination by an experienced ocular pathologist. Look for signs of photoreceptor degeneration or other retinal damage.

    • Alternatively, larval zebrafish models can be used as a higher-throughput system to predict retinal toxicity associated with NAMPT inhibition.[9][10]

Mitigation Strategy: Co-administration with Nicotinic Acid

The on-target toxicities of NAMPT inhibitors can often be mitigated by co-administration of nicotinic acid (NA).[1][2] NA allows for NAD+ synthesis through a NAMPT-independent pathway in healthy tissues, while some tumors are deficient in the enzyme required to utilize NA (NAPRT1), creating a therapeutic window.[2]

Protocol 5: Nicotinic Acid Rescue Study

  • Study Design:

    • In a tumor xenograft model, include additional treatment arms where 2-phenoxy-N-(pyridin-3-yl)acetamide is co-administered with NA.

  • Endpoints:

    • Assess if NA co-administration reduces the hematological and/or retinal toxicity of 2-phenoxy-N-(pyridin-3-yl)acetamide without compromising its anti-tumor efficacy.[2]

Caption: NAD+ Biosynthesis and NAMPT Inhibition.

Conclusion

The protocols outlined in this application note provide a robust framework for the preclinical in vivo evaluation of 2-phenoxy-N-(pyridin-3-yl)acetamide as a potential NAMPT inhibitor. A thorough investigation of its pharmacokinetics, pharmacodynamics, efficacy, and toxicity profile is essential for its further development as a therapeutic agent. The inclusion of mitigation strategies, such as co-administration with nicotinic acid, can be critical for improving the therapeutic index of this class of compounds.

References

  • O’Brien, T., O’Connor, T. M., & O’Sullivan, J. (2015).
  • Benchchem. (n.d.). The Discovery and Synthesis of a Novel Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitor: A Technical Guide. Benchchem.
  • Cassar, S., et al. (2017). Inhibitors of Nicotinamide Phosphoribosyltransferase Cause Retinal Damage in Larval Zebrafish. Toxicological Sciences, 160(2), 205-215. [Link]

  • Zon, L. I., & Peterson, R. T. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. PMC. [Link]

  • Audrito, V., et al. (2022). Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker. Frontiers in Immunology, 13, 1008925. [Link]

  • Zhu, Y., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics, 16(12), 2677-2688. [Link]

  • Open Access Pub. (2019). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. [Link]

  • Rathnayake, A. D., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Central Science, 7(1), 111-124. [Link]

  • Cardoso, C. d. O., & Elgalad, A. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • Lee, S. H., & Lee, J. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Molecules and Cells, 36(2), 102-109. [Link]

  • Swami, D., et al. (2016). Comparative Toxicity of Bis-pyridinium Acetamide Derivatives in Human Cell Lines and their Acute Toxicity in Swiss Albino Mice. ResearchGate. [Link]

  • Wang, S., et al. (2017). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 22(11), 1845. [Link]

  • PubChem. (n.d.). n-(Pyridin-3-yl)-2-(2,4,6-trichlorophenoxy)acetamide. PubChem. [Link]

  • Roy, H. M., et al. (2023). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 13(1), 1-15. [Link]

  • Roy, H. M., et al. (2023). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. bioRxiv. [Link]

  • NUCMEDCOR. (n.d.). Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). NUCMEDCOR. [Link]

  • El-Sayed, M. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(19), 6828. [Link]

  • Swami, D., et al. (2016). Comparative Toxicity of Bis-pyridinium Acetamide Derivatives in Human Cell Lines and their Acute Toxicity in Swiss Albino Mice. Defence Life Science Journal, 1(2), 160-166. [Link]

  • Zhang, H., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. Chemical Biology & Drug Design, 87(2), 283-289. [Link]

  • Wang, Y., et al. (2022). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against human respiratory syncytial virus. Journal of Medical Virology, 94(12), 5896-5906. [Link]

  • Ahmed, S. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1123719. [Link]

  • Wang, Y., et al. (2022). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Semantic Scholar. [https://www.semanticscholar.org/paper/The-mechanism-and-pharmacodynamics-of-2-((1H-indol-Wang-Zhang/5d8b85e0e0a5b8c7b8d8e5e5d1e2e1c3e3a4b0c1]([Link]

  • Kumar, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(9), 2171-2192. [Link]

  • Boudreau, B. S., et al. (2022). Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. Toxicology and Applied Pharmacology, 446, 116067. [Link]

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Application

Application Notes and Protocols: A Strategic Guide to Target Identification and Validation for 2-phenoxy-N-(pyridin-3-yl)acetamide

Abstract This document provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on the identification and validation of the molecular target(s) for the novel compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on the identification and validation of the molecular target(s) for the novel compound, 2-phenoxy-N-(pyridin-3-yl)acetamide. The phenoxy acetamide scaffold is a known pharmacophore associated with a diverse range of biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[1][2] However, the specific molecular target of 2-phenoxy-N-(pyridin-3-yl)acetamide remains unelucidated. This guide presents a multi-pronged, systematic approach to deorphanize this compound, moving from broad, unbiased screening to rigorous, evidence-based validation. We detail both the theoretical underpinnings and the practical, step-by-step protocols for a suite of modern target deconvolution techniques. Our focus is on building a robust, cross-validated case for target engagement and its causal link to a biological phenotype, thereby laying a solid foundation for future drug development efforts.

Introduction and Hypothesis Generation

The compound 2-phenoxy-N-(pyridin-3-yl)acetamide belongs to a class of compounds that have shown significant promise in various therapeutic areas. For instance, derivatives of 2-phenoxy-N-phenylacetamide have been investigated as potential antitubercular agents, while pyridine-containing variants of benzoyl-phenoxy-acetamide have demonstrated cytotoxicity against glioblastoma.[2][3] These findings suggest that 2-phenoxy-N-(pyridin-3-yl)acetamide could potentially target pathways involved in cell proliferation, inflammation, or microbial pathogenesis.

Initial Hypothesis: Based on the existing literature for structurally related compounds, we can hypothesize that 2-phenoxy-N-(pyridin-3-yl)acetamide may exert its biological effects by modulating the activity of kinases, metabolic enzymes, or other proteins involved in cellular signaling pathways critical for cancer cell survival or inflammatory responses. This initial hypothesis will guide the selection of appropriate cell lines (e.g., cancer cell lines like HCT-116, glioblastoma cell lines like SF539, or immune cells like macrophages) for the initial phenotypic screening and subsequent target identification experiments.

Target Identification: Unveiling the Molecular Interactors

The primary challenge in elucidating the mechanism of action of a novel compound is to identify its direct molecular target(s). A robust target identification strategy should employ multiple, orthogonal approaches to minimize false positives and provide a high degree of confidence in the identified candidates. We recommend a parallel workflow employing both affinity-based and label-free methods.

Affinity-Based Approach: Affinity Chromatography

The principle of this method is to immobilize a derivative of the compound of interest and use it as "bait" to capture its binding partners from a cell lysate.[4][5]

Workflow for Affinity-Based Target Identification

cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Protein Identification A 2-phenoxy-N- (pyridin-3-yl)acetamide B Linker Attachment A->B C Biotin Conjugation B->C E Incubation with Biotinylated Probe C->E D Cell Lysate Preparation D->E F Capture on Streptavidin Beads E->F G Washing to Remove Non-specific Binders F->G H Elution of Bound Proteins G->H I SDS-PAGE H->I J In-gel Digestion I->J K LC-MS/MS Analysis J->K L Database Search & Protein Identification K->L

Caption: Workflow for affinity-based target identification.

Protocol 2.1.1: Synthesis of a Biotinylated Probe

A crucial prerequisite for this method is the synthesis of a probe that retains the biological activity of the parent compound. A linker should be attached to a position on the molecule that is not critical for its interaction with the target. For 2-phenoxy-N-(pyridin-3-yl)acetamide, the para position of the phenoxy ring could be a suitable point of attachment.

Protocol 2.1.2: Affinity Chromatography

  • Cell Lysate Preparation: Culture the chosen cell line (e.g., HCT-116) to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the cell lysate with the biotinylated probe and a non-biotinylated competitor compound (the original 2-phenoxy-N-(pyridin-3-yl)acetamide) in parallel as a negative control.

  • Capture: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe and its binding partners.[6]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Analysis: Separate the eluted proteins by SDS-PAGE, visualize by silver staining, and identify the specific bands present in the probe-treated sample but not in the competitor control. Excise these bands and identify the proteins by mass spectrometry.[7]

Label-Free Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to monitor target engagement in a cellular environment without any modification of the compound.[8] The principle is that the binding of a ligand to its target protein increases the thermal stability of the protein.[9]

Workflow for CETSA

A Treat cells with compound or vehicle B Aliquot cell suspension into PCR tubes A->B C Heat samples at a range of temperatures B->C D Cell Lysis C->D E Separate soluble and precipitated proteins by centrifugation D->E F Analyze soluble fraction by Western Blot or LC-MS E->F G Generate melt curves to identify stabilized proteins F->G cluster_0 Gene Perturbation cluster_1 Phenotypic Analysis A Design sgRNA (CRISPR) or siRNA B Transfect cells A->B C Confirm Knockout/ Knockdown B->C E Perform phenotypic assay (e.g., cell viability, cytokine release) C->E D Treat cells with 2-phenoxy-N- (pyridin-3-yl)acetamide D->E F Compare phenotype of gene perturbation with compound treatment E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide

Welcome to the technical support resource for the synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. We will explore common challenges, troubleshoot low yields, and provide robust protocols to ensure reproducible, high-yield results.

Introduction: The Challenge of Synthesizing 2-phenoxy-N-(pyridin-3-yl)acetamide

The synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide involves the formation of an amide bond between a 2-phenoxyacetic acid moiety and 3-aminopyridine. While seemingly straightforward, this reaction presents a common challenge in medicinal chemistry: the coupling of an electron-deficient amine. The nitrogen atom in the pyridine ring withdraws electron density, rendering the amino group of 3-aminopyridine significantly less nucleophilic than that of a typical aniline.[1][2] This reduced reactivity can lead to sluggish reactions, incomplete conversions, and ultimately, low yields.

This guide provides a systematic approach to overcoming these obstacles.

General Troubleshooting and FAQs

Q1: My synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide has a very low yield (<20%). Where should I start troubleshooting?

A1: A low yield is the most common issue. Before altering the core protocol, perform a systematic check of these four critical areas:

  • Reagent Quality: Verify the purity of your starting materials, 2-phenoxyacetic acid and 3-aminopyridine. 3-aminopyridine is particularly susceptible to oxidation and discoloration over time.

  • Solvent and Atmosphere: Ensure absolute anhydrous (dry) conditions. Amide coupling reagents and intermediates like acyl chlorides are highly sensitive to moisture.[3][4] Use a dry, inert solvent (like dichloromethane or THF) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).[5][6]

  • Activation Method: The conversion of the carboxylic acid to a more reactive species is the most critical step. If you are forming an acyl chloride, confirm its formation. If using a coupling reagent, ensure it is not hydrolyzed or degraded.[3]

  • Base Stoichiometry: If using the acyl chloride method, the presence of at least one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) is crucial to scavenge the HCl byproduct, which would otherwise protonate your 3-aminopyridine, rendering it unreactive.[7][8]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Problems with Carboxylic Acid Activation

Q2: I'm using thionyl chloride (SOCl₂) to make 2-phenoxyacetyl chloride, but my reaction with 3-aminopyridine is not working. What could be wrong?

A2: This is a frequent problem stemming from either the acid chloride formation step or its subsequent use.

  • Causality: Thionyl chloride reactions require heat and often a catalytic amount of DMF to proceed efficiently.[7] Without complete conversion, you are adding unreacted carboxylic acid to your amine, which will not form an amide under these conditions. Furthermore, the 2-phenoxyacetyl chloride intermediate is moisture-sensitive and can degrade if not used promptly or handled under strictly anhydrous conditions.[4][9][10]

  • Troubleshooting Steps:

    • Confirm Acyl Chloride Formation: Before adding the amine, you can take a small aliquot of the reaction mixture (after the SOCl₂ step), carefully quench it with methanol, and analyze by LC-MS or GC-MS to confirm the formation of the methyl ester, which indicates a successful conversion to the acid chloride.

    • Optimize Chlorination:

      • Consider using oxalyl chloride with a catalytic amount of DMF in an anhydrous solvent like dichloromethane (DCM). This reaction is often cleaner and proceeds at room temperature, yielding the acid chloride with gaseous byproducts that are easily removed.[9]

      • Ensure you are using a slight excess of the chlorinating agent (1.2-1.5 equivalents).

    • Control the Amine Addition: Add the 2-phenoxyacetyl chloride solution slowly to a cooled (0 °C) solution of 3-aminopyridine and a non-nucleophilic base like triethylamine (Et₃N). A rapid addition can cause side reactions and temperature spikes.[7]

Issue 2: Failure of Standard Coupling Reagents

Q3: I tried using EDC/NHS to couple 2-phenoxyacetic acid and 3-aminopyridine, but the reaction stalled with a lot of unreacted amine. Why did this fail?

A3: This is a classic case of a highly efficient coupling system failing due to the poor nucleophilicity of the substrate.

  • Causality: While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) work well for many amines, the electron-deficient nature of 3-aminopyridine makes its attack on the NHS-activated ester intermediate very slow.[1][2] Competing side reactions, such as the hydrolysis of EDC by trace moisture, can consume your reagent before the desired reaction completes.[3]

  • Troubleshooting Steps & Alternative Reagents:

    • Switch to a Stronger Coupling Reagent: For electron-deficient amines, more potent coupling reagents are required. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior in this context. HATU forms a highly activated ester that reacts more readily with weak nucleophiles.[11]

    • Optimize Reaction Conditions with HATU:

      • Use a polar aprotic solvent like DMF.

      • Include a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) – typically 2-3 equivalents.

      • The reaction may require gentle heating (e.g., 40-50 °C) to drive it to completion.

    • Verify Reagent Quality: Always use fresh, high-quality coupling reagents. Store EDC in a desiccator and allow it to warm to room temperature before opening to prevent moisture condensation.[3]

Reagent ClassExampleRecommended for 3-Aminopyridine?Rationale
CarbodiimideEDC, DCCNot RecommendedForms a moderately reactive intermediate; often too slow for electron-deficient amines.[1]
Uronium/AminiumHATU , HBTUHighly Recommended Forms a highly activated OAt-ester, which is very reactive towards weak nucleophiles.[11]
PhosphoniumBOP, PyBOPRecommendedEffective, but the byproduct HMPA from BOP is a suspected carcinogen, making HATU a preferred choice.[11]
Issue 3: Work-up and Purification Losses

Q4: I seem to form the product according to TLC analysis, but my isolated yield after work-up is poor. What's happening?

A4: Product loss during work-up often occurs due to the basic nature of the pyridine nitrogen in your final product.

  • Causality: During an aqueous work-up, particularly if you perform an acidic wash (e.g., with 1M HCl) to remove excess amine or base, you will protonate the pyridine ring of your product. This forms a salt, which can become water-soluble, leading to its loss into the aqueous layer.

  • Troubleshooting Steps:

    • Avoid Acidic Washes: If possible, purify the crude material directly via column chromatography without an acidic wash.

    • Use Saturated Bicarbonate Wash: Instead of a strong acid, use a saturated sodium bicarbonate (NaHCO₃) wash to remove unreacted 2-phenoxyacetic acid.

    • Back-Extraction: If an acidic wash is necessary, basify the acidic aqueous layer with NaOH or Na₂CO₃ to a pH of 8-9 and re-extract it several times with a suitable organic solvent (e.g., DCM or Ethyl Acetate). This will recover the product that was partitioned into the aqueous phase as a salt.

    • Purification: Flash column chromatography on silica gel is typically effective for purifying the final compound. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often successful.

Recommended Experimental Protocols

The following are detailed, step-by-step protocols designed to maximize the yield and purity of 2-phenoxy-N-(pyridin-3-yl)acetamide.

Protocol A: Two-Step Synthesis via Acyl Chloride

This method is cost-effective but requires careful handling of moisture-sensitive intermediates.

Step 1: Synthesis of 2-Phenoxyacetyl Chloride

  • Under an inert atmosphere (N₂), add 2-phenoxyacetic acid (1.0 eq) to a flame-dried round-bottom flask.

  • Add anhydrous dichloromethane (DCM, ~0.2 M).

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise. Gas evolution (CO₂, CO, HCl) will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • The reaction is complete when gas evolution ceases. Concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding crude 2-phenoxyacetyl chloride as an oil. Use this immediately in the next step.

Step 2: Amide Coupling

  • In a separate flame-dried flask under N₂, dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Dissolve the crude 2-phenoxyacetyl chloride from Step 1 in a small amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the stirred amine solution over 20-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, proceed with the work-up and purification as described in the troubleshooting section.

Protocol B: One-Pot Synthesis with HATU

This is the most reliable method for achieving high yields with this challenging substrate.

  • To a flame-dried flask under N₂, add 2-phenoxyacetic acid (1.1 eq), 3-aminopyridine (1.0 eq), and HATU (1.2 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir the mixture at room temperature.

  • If the reaction is slow, gently heat to 40-50 °C and monitor by TLC. Reactions are typically complete within 4-12 hours.

  • Once complete, cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Visualizing the Synthetic Strategy

The choice between the two primary synthetic routes can be visualized as follows:

Synthesis_Workflow cluster_start Starting Materials cluster_pathA Route A: Acyl Chloride cluster_pathB Route B: Coupling Reagent SM1 2-Phenoxyacetic Acid ActivationA Activate with (COCl)₂ or SOCl₂ SM1->ActivationA CouplingB One-Pot Coupling with HATU + Base (DIPEA) SM1->CouplingB SM2 3-Aminopyridine CouplingA Couple with 3-Aminopyridine + Base (Et₃N) SM2->CouplingA SM2->CouplingB IntermediateA 2-Phenoxyacetyl Chloride ActivationA->IntermediateA Isolate or use in situ IntermediateA->CouplingA Product 2-phenoxy-N-(pyridin-3-yl)acetamide CouplingA->Product CouplingB->Product

Caption: Primary synthetic routes to the target amide.

Diagnostic Troubleshooting Flowchart

Use this flowchart to systematically diagnose the root cause of a low-yield synthesis.

Troubleshooting_Flowchart start Low Yield Observed check_reagents Are starting materials pure and dry? start->check_reagents check_conditions Is reaction under inert, dry conditions? check_reagents->check_conditions Yes purify_reagents Action: Purify starting materials (e.g., recrystallize 3-aminopyridine). check_reagents->purify_reagents No check_activation Is acid activation method appropriate for a weak nucleophile? check_conditions->check_activation Yes improve_conditions Action: Use flame-dried glassware, anhydrous solvents, and N₂/Ar blanket. check_conditions->improve_conditions No check_workup Was an acidic wash used? check_activation->check_workup Yes change_activation Action: Switch from EDC or Acyl Chloride to HATU. check_activation->change_activation No modify_workup Action: Avoid acid wash or back-extract aqueous layer after basifying. check_workup->modify_workup Yes success Yield Improved check_workup->success No purify_reagents->check_conditions improve_conditions->check_activation change_activation->success modify_workup->success

Caption: A step-by-step diagnostic guide for troubleshooting.

References

  • US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google P
  • Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC - PubMed Central. [Link]

  • Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed. [Link]

  • Phenoxyacetic acid - Wikipedia. [Link]

  • CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google P
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. [Link]

  • Why did my amide syntesis does not work? - ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC - PubMed Central. [Link]

  • #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP - YouTube. [Link]

  • Preparation of Pyridines, Part 3: By Acylation - YouTube. [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. [Link]

  • (PDF) Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[5][12][13] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties - ResearchGate. [Link]

  • 2-phenoxy-N-(4-(2-((3-sulfamoylphenyl)amino)pyridin-4-yl)phenyl)acetamide - INNOPHARMCHEM. [Link]

  • Synthesis - General tips for improving yield? : r/chemistry - Reddit. [Link]

  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu. [Link]

  • 3-Aminopyridine-2-carboxylic acid amide - Chem-Impex. [Link]

  • A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google P
  • Aminopyridines as acylation catalysts for tertiary alcohols - Bar-Ilan University. [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - MDPI. [Link]

  • 3-aminopyridine - Organic Syntheses Procedure. [Link]

  • (PDF) A Facile N-Monoalkylation of Aminopyridines - ResearchGate. [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines - RSC Publishing. [Link]

  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-phenoxy-N-(pyridin-3-yl)acetamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and systematically overcome aqueous solubility challenges associated with the compound 2-phenoxy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and systematically overcome aqueous solubility challenges associated with the compound 2-phenoxy-N-(pyridin-3-yl)acetamide. Given the limited specific experimental data for this molecule, this document emphasizes a first-principles approach, focusing on its structural attributes to devise effective solubilization strategies.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental physicochemical properties of 2-phenoxy-N-(pyridin-3-yl)acetamide, which are critical for diagnosing and solving solubility issues.

Q1: What are the predicted physicochemical properties of 2-phenoxy-N-(pyridin-3-yl)acetamide?

Answer: Direct experimental data for this specific molecule is not widely available. However, we can infer its properties by analyzing its chemical structure, which consists of a phenoxy group, an acetamide linker, and a pyridine ring.

  • The Pyridine Moiety: The key to understanding its aqueous behavior is the nitrogen atom in the pyridine ring. This nitrogen is basic and can be protonated. The pKa of the conjugate acid of 3-aminopyridine is approximately 6.0.[1][2] This suggests that at pH values below 6.0, the pyridine ring will become increasingly protonated and positively charged.

  • Lipophilicity (Hydrophobicity): The phenoxy group and the overall scaffold are nonpolar. The predicted logarithm of the n-octanol-water partition coefficient (logP), a measure of lipophilicity, is a critical parameter.[3][4] While a specific experimental value for this compound is unavailable, related structures suggest a logP value that indicates significant hydrophobicity, contributing to low water solubility.[5][6]

A summary of these predicted properties is presented below:

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight ~228.25 g/mol Moderate; not the primary barrier to solubility.
pKa (of Pyridine N) ~5.5 - 6.0 (Estimated)Crucial. The compound's charge state is pH-dependent.
logP > 2 (Estimated)Indicates the compound is lipophilic and prefers non-polar environments.
Hydrogen Bond Donors 1 (Amide N-H)Can participate in some hydrogen bonding.
Hydrogen Bond Acceptors 3 (Pyridine N, Carbonyl O, Ether O)Can accept hydrogen bonds from water.
Q2: Why is this compound likely to be poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?

Answer: At a neutral pH of 7.4, which is significantly above the estimated pKa of the pyridine nitrogen (~6.0), the molecule will be predominantly in its neutral, uncharged form. In this state, the hydrophobic character of the phenoxy ring and the aromatic pyridine ring dominates, leading to poor interaction with polar water molecules and thus, low aqueous solubility.[7][8]

Q3: How does pH fundamentally influence the solubility of this molecule?

Answer: The solubility of 2-phenoxy-N-(pyridin-3-yl)acetamide is strongly dependent on pH because it contains a basic functional group (the pyridine ring).[9][10]

  • In Acidic Conditions (pH < pKa): The pyridine nitrogen accepts a proton (H+) from the buffer, forming a positively charged pyridinium ion. This ionization dramatically increases the molecule's polarity, enhancing its interaction with water and leading to a significant increase in aqueous solubility.

  • In Neutral or Basic Conditions (pH > pKa): The molecule remains in its neutral, less polar form, resulting in lower solubility.

This relationship is a direct application of Le Châtelier's Principle to dissolution equilibria.[9]

G cluster_0 High pH (> pKa) cluster_1 Low pH (< pKa) Neutral Neutral Compound (Low Solubility) Protonated Protonated Compound (+) (High Solubility) Neutral->Protonated + H+ Protonated->Neutral - H+

pH-dependent ionization of the compound.

Section 2: Troubleshooting Guide: A Step-by-Step Approach

This section provides a systematic workflow to diagnose and solve solubility problems. Follow this decision tree to identify the most appropriate strategy for your specific experimental needs.

G Start Start: Determine Baseline Solubility (Protocol 1) IsSufficient Is solubility sufficient for your assay? Start->IsSufficient pH_Allowed Is pH adjustment compatible with your assay? IsSufficient->pH_Allowed No Success Proceed with Experiment IsSufficient->Success Yes Cosolvent_Allowed Are organic co-solvents compatible with your assay? pH_Allowed->Cosolvent_Allowed No Protocol_pH Systematic pH Adjustment (Protocol 2) pH_Allowed->Protocol_pH Yes Protocol_Cosolvent Co-solvent Screening (Protocol 3) Cosolvent_Allowed->Protocol_Cosolvent Yes Protocol_Cyclodextrin Advanced Strategy: Cyclodextrins Cosolvent_Allowed->Protocol_Cyclodextrin No Protocol_pH->IsSufficient Re-test Protocol_Cosolvent->IsSufficient Re-test Protocol_Cyclodextrin->IsSufficient Re-test Failure Re-evaluate experiment or consider derivatization Protocol_Cyclodextrin->Failure

Troubleshooting workflow for solubility enhancement.

Protocol 1: Determining Baseline Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[11][12]

Objective: To determine the maximum concentration of 2-phenoxy-N-(pyridin-3-yl)acetamide that can be dissolved in a specific aqueous buffer at equilibrium.

Materials:

  • 2-phenoxy-N-(pyridin-3-yl)acetamide (solid)

  • Your target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (PVDF or similar low-binding material)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a vial (e.g., 1-2 mg into 1 mL of buffer). The key is to have undissolved solid remaining at the end of the experiment.[11]

  • Equilibrate: Tightly cap the vial and place it on an orbital shaker at a constant temperature. Allow it to shake for 24-48 hours to ensure equilibrium is reached.[13][14]

  • Phase Separation: After equilibration, let the vial stand to allow larger particles to settle.

  • Clarify the Supernatant: Carefully withdraw a portion of the supernatant. To remove any remaining undissolved micro-particles, either:

    • Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter. Discard the first few drops to saturate the filter and minimize loss due to adsorption.

  • Quantify: Prepare a dilution series of the clarified supernatant in a suitable solvent (e.g., acetonitrile or methanol). Analyze the concentration using a pre-validated analytical method (e.g., HPLC-UV).

  • Report: The measured concentration is the thermodynamic solubility of the compound in that specific buffer.

Protocol 2: Systematic pH Adjustment for Solubilization

Objective: To identify the optimal acidic pH for dissolving the compound to the desired concentration.[]

Materials:

  • Stock solutions of acidic buffers (e.g., 0.1 M citrate buffers at pH 3.0, 4.0, 5.0, and 6.0)

  • The materials listed in Protocol 1.

Procedure:

  • Parallel Experiments: Set up multiple vials, each containing a different pH buffer.

  • Determine Solubility: Perform the Shake-Flask method (Protocol 1) for each buffer condition in parallel.

  • Create a Profile: Plot the measured solubility (y-axis) against the buffer pH (x-axis). This will generate a pH-solubility profile.

  • Select Optimal pH: Identify the lowest pH that achieves your target concentration while being compatible with your downstream experiment.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases below 6.0.

Buffer pHExpected ObservationRationale
pH 7.4 Very Low SolubilityCompound is neutral and hydrophobic.
pH 6.0 Moderate SolubilityApproaching the pKa; a mix of neutral and protonated forms exists.
pH 5.0 High SolubilityWell below the pKa; compound is predominantly in its protonated, soluble form.
pH 4.0 Very High SolubilityCompound is almost fully protonated.
Protocol 3: Employing Co-solvents

If pH modification is not an option, the use of water-miscible organic solvents, or co-solvents, is a common alternative.[16][17][18]

Objective: To increase solubility by reducing the polarity of the aqueous buffer.[18]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

Procedure:

  • Prepare Co-solvent Mixtures: Create a series of buffer solutions containing increasing percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v DMSO in PBS).

  • Determine Solubility: Perform the Shake-Flask method (Protocol 1) in each co-solvent mixture.

  • Evaluate Compatibility: Test the highest tolerated percentage of the co-solvent in your biological assay to ensure it does not cause artifacts (e.g., cell toxicity, enzyme inhibition).

  • Select Condition: Choose the lowest percentage of co-solvent that provides the required solubility and is compatible with your experiment.

Considerations:

  • Precipitation Risk: When a concentrated stock solution in a co-solvent (like 100% DMSO) is diluted into an aqueous buffer, the compound can precipitate. This is a common source of experimental artifacts.[19] It is crucial to ensure the final concentration of both the compound and the co-solvent are below their respective solubility limits in the final assay buffer.

  • Toxicity: Co-solvents can be toxic to cells or interfere with assays at higher concentrations.[19] Always run a vehicle control (buffer + co-solvent) in your experiments.

Section 3: Advanced Strategies & FAQs

Q4: What if both pH adjustment and co-solvents are incompatible with my assay?

Answer: In such cases, formulation with excipients like cyclodextrins can be an excellent strategy.[20][21][22] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic part of a drug molecule (the "guest"), forming an inclusion complex that is water-soluble.[23][]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations for their high solubility and low toxicity.[20][]

  • Mechanism: The cyclodextrin acts as a carrier, keeping the hydrophobic compound soluble in the aqueous phase without covalent modification.[23]

A screening process similar to Protocol 3, using increasing concentrations of a selected cyclodextrin, can be employed to find a suitable formulation.

Q5: How should I prepare a stock solution of 2-phenoxy-N-(pyridin-3-yl)acetamide?

Answer:

  • For pH-based solubilization: Prepare a high-concentration stock (e.g., 10-50 mM) in an acidic aqueous buffer (e.g., pH 4.0 citrate buffer) where solubility is high. Dilute this stock into your final assay buffer, ensuring the final pH does not cause precipitation.

  • For co-solvent-based solubilization: Prepare a concentrated stock solution in 100% DMSO (e.g., 50-100 mM). When diluting into your final aqueous buffer, ensure the final DMSO concentration is low (typically <0.5%) and the final compound concentration is well below the solubility limit determined in that specific co-solvent/buffer mixture.

Q6: My compound precipitates when I add it to my cell culture media. What should I do?

Answer: This is a classic sign of exceeding the thermodynamic solubility in the final medium.

  • Check Final Co-solvent Concentration: If you added the compound from a DMSO stock, calculate the final percentage of DMSO in the media. It may be too low to keep the compound dissolved at that concentration.

  • Lower the Final Compound Concentration: Your target concentration may simply be too high for the media.

  • Use a Formulation Strategy: Pre-complexing the compound with a cyclodextrin (see Q4) before adding it to the media can prevent precipitation.

  • pH of Media: Standard cell culture media is buffered to ~pH 7.2-7.4. If you added the compound from an acidic stock, the buffering capacity of the media will raise the pH, causing the neutral, less soluble form of the compound to precipitate. Ensure the volume of acidic stock added is minimal to not overwhelm the media's buffer.

References

  • Al-Ghazawi, M., Al-Akayleh, F., & Al-Zoubi, N. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Gould, S., & Scott, R. C. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Al-Ghazawi, M., Al-Akayleh, F., & Al-Zoubi, N. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Lestari, M. L. A. D., & Indrayanto, G. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Indonesian Journal of Pharmacy. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Diaz, D. A., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Svanbäck, S., et al. (2017). Determination of aqueous solubility by heating and equilibration: A technical note. European Journal of Pharmaceutical Sciences. [Link]

  • Almalki, W. H., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]

  • Kumar, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Popa, C., & Sousa, F. (2021). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies. [Link]

  • ChemBK. 3-Aminopyridine. [Link]

  • ScienceDirect. Co-solvent: Significance and symbolism. [Link]

  • Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. [Link]

  • Fiveable. pH and Solubility. [Link]

  • Reddit. Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. [Link]

  • askIITians. How does pH affect solubility?. [Link]

  • Slideshare. solubility enhancement -by pH change & complexation. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • PubChem. 3-Aminopyridine. [Link]

  • PubChem. 2-(2-fluorophenoxy)-N-(pyridin-3-yl)acetamide. [Link]

  • PubChem. 2-phenoxy-N-(6-thiophen-2-yl-3-pyridinyl)acetamide. [Link]

  • Ivan, C., et al. (2023). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports. [Link]

  • PubChem. 2-amino-N-(6-phenoxy-3-pyridinyl)acetamide. [Link]

  • NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). [Link]

  • Wikipedia. 3-Aminopyridine. [Link]

  • Liu, H., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Computational Chemistry. [Link]

  • PubChem. 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. [Link]

  • Liu, H., et al. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed. [Link]

  • ResearchGate. (2023). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. [Link]

  • Ivan, C., et al. (2023). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports. [Link]

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Troubleshooting

troubleshooting crystallization of 2-phenoxy-N-(pyridin-3-yl)acetamide for structural studies

Welcome to the technical support center for the crystallization of 2-phenoxy-N-(pyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals engaged in structural studies...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-phenoxy-N-(pyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals engaged in structural studies who require high-quality single crystals. Here, we address common challenges and frequently asked questions, grounding our advice in established crystallographic principles and field-proven experience. Our goal is to not only provide solutions but to explain the underlying causality, empowering you to make informed decisions in your experimental design.

Troubleshooting Crystallization Issues

This section provides direct answers to specific problems you may encounter during the crystallization of 2-phenoxy-N-(pyridin-3-yl)acetamide.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I resolve this?

A: "Oiling out" is a common and frustrating phenomenon that occurs when the compound precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the melting point of your compound is lower than the temperature of the solution at the point of supersaturation[1][2]. The resulting oil is often an impure, supercooled liquid that is unlikely to solidify into a well-ordered crystal.

Causality and Strategic Solutions:

  • High Solute Concentration: A solution that is too concentrated can become supersaturated at a temperature above the compound's melting point.

    • Solution: Re-dissolve the oil by gently heating the solution and add a small amount (10-20% volume increase) of the same hot solvent to decrease the concentration. Allow it to cool more slowly[2].

  • Rapid Cooling: Fast cooling rates do not provide sufficient time for the ordered molecular arrangement required for crystal lattice formation, favoring the kinetically faster process of liquid-liquid phase separation.

    • Solution: Insulate the crystallization vessel (e.g., with glass wool or by placing it in a large Dewar flask) to ensure a very slow cooling rate. This maximizes the time the solution spends in the metastable zone where nucleation and growth can occur in an orderly fashion[3].

  • Inappropriate Solvent Choice: A solvent with a high boiling point can lead to a high dissolution temperature, which may be above the compound's melting point[2].

    • Solution: Switch to a solvent or solvent system with a lower boiling point. This reduces the temperature required to achieve initial dissolution.

Q2: I'm only getting amorphous powder or a microcrystalline solid, not single crystals suitable for X-ray diffraction. What should I do?

A: The formation of amorphous or microcrystalline material is a clear indicator of rapid precipitation. Crystal growth is a thermodynamically controlled process, and high-quality single crystals require slow, controlled conditions to allow molecules to arrange themselves into a well-defined lattice[4][5]. If the level of supersaturation is too high, nucleation will occur too rapidly at countless sites, leading to a shower of tiny crystals or a disordered solid[5].

Strategies to Promote Single Crystal Growth:

  • Reduce the Rate of Supersaturation: This is the most critical factor. The goal is to achieve supersaturation slowly so that only a few nucleation sites are formed, which can then grow into larger single crystals.

  • Employ Advanced Crystallization Techniques: If simple slow cooling is failing, more sophisticated methods that allow for finer control over the rate of crystallization are necessary.

    • Slow Evaporation: Dissolve your compound in a suitable solvent in which it is moderately soluble. Cover the vial with a cap or parafilm that has been pierced with one or two small holes from a needle. This slows the rate of evaporation, gradually increasing the concentration to the point of nucleation and growth[6]. Avoid highly volatile solvents like DCM or acetone, as they tend to evaporate too quickly even with this method[7].

    • Vapor Diffusion: This is an excellent and highly controlled method for growing high-quality crystals from milligram quantities[6]. A solution of your compound is placed in a small open vial, which is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing slow crystallization.

    • Solvent Layering: This technique relies on the slow diffusion between two miscible solvents. Your compound is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) is carefully layered on top. Crystals form at the interface as the solvents slowly mix[7][8]. It is critical to ensure the denser liquid is the bottom layer to maintain a stable interface[8].

Below is a detailed protocol for the vapor diffusion method, which is highly recommended for difficult-to-crystallize compounds.

Experimental Protocol: Vapor Diffusion for Single Crystal Growth
  • Preparation: Select a "good" solvent in which 2-phenoxy-N-(pyridin-3-yl)acetamide is soluble and a miscible, more volatile "anti-solvent" in which it is insoluble (see solvent selection table below).

  • Dissolution: Prepare a nearly saturated solution of your compound (~5-10 mg) in the "good" solvent (e.g., Methanol) in a small, narrow vial (e.g., a 2 mL glass vial).

  • Setup: Pour the "anti-solvent" (e.g., Diethyl Ether) into a larger beaker or jar to a depth of about 1 cm.

  • Assembly: Place the small vial containing your compound solution into the larger beaker, ensuring the anti-solvent level is below the top of the inner vial. Do not cap the inner vial.

  • Sealing: Seal the outer beaker tightly with a lid or parafilm.

  • Incubation: Leave the sealed system undisturbed in a location free from vibrations and temperature fluctuations.

  • Monitoring: Check for crystal growth over several days to a week. High-quality crystals should appear as clear, well-defined geometric shapes[9].

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent system for crystallizing 2-phenoxy-N-(pyridin-3-yl)acetamide?

A: Solvent selection is arguably the most critical variable in the crystallization process[7]. The ideal solvent should exhibit a steep solubility curve with respect to temperature; that is, the compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures[3]. The interaction between the solvent and the solute molecules can also directly influence crystal morphology, as solvent molecules can selectively adsorb to certain crystal faces and inhibit their growth[10][11][12].

Systematic Approach to Solvent Selection:

  • Solubility Screening: Test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents at room temperature and then upon heating. A promising solvent will dissolve the compound when hot but show precipitation upon cooling.

  • Consider Mixed Solvents: If no single solvent is ideal, a binary system can be highly effective. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (anti-solvent) dropwise at an elevated temperature until the solution becomes slightly turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.

The table below provides a starting point for solvent screening based on the properties of similar N-substituted acetamides.

SolventPolarity IndexBoiling Point (°C)Expected Solubility for 2-phenoxy-N-(pyridin-3-yl)acetamideRationale & Comments
Methanol 5.165Good (Hot) The amide and pyridine moieties suggest solubility in polar protic solvents. A study on a similar compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, successfully used a methanol/toluene mixture for crystallization[13].
Ethanol 4.378Good (Hot) Similar to methanol but less volatile, which can allow for slower cooling and evaporation rates.
Acetone 5.156Moderate A polar aprotic solvent. Its high volatility can be a drawback, often leading to rapid crystal formation or powder precipitation[7].
Ethyl Acetate 4.477Moderate A solvent of intermediate polarity that is often successful for compounds with both polar and non-polar features.
Toluene 2.4111Poor to Moderate The phenoxy and phenyl groups may confer some solubility in aromatic solvents. Often used as an anti-solvent with more polar solvents like methanol[13].
Hexane 0.169Poor (Anti-solvent) A non-polar solvent. Unlikely to dissolve the compound on its own but is an excellent choice as an anti-solvent in vapor diffusion or layering experiments.
Water 10.2100Poor While highly polar, the significant non-polar character of the phenoxy group likely limits water solubility.
Q2: How critical is the purity of my starting material for obtaining diffraction-quality crystals?

A: Purity is paramount. Attempting to crystallize an impure sample is one of the most common reasons for failure. Impurities can have several detrimental effects on the crystallization process:

  • Inhibition of Nucleation and Growth: Impurities can adsorb onto the surface of a growing crystal, blocking sites for the addition of new molecules and slowing or altogether stopping crystal growth[14][15].

  • Induction of Defects: If impurities have a similar structure to your compound, they can be incorporated into the crystal lattice, creating defects and disorder that will degrade the quality of the X-ray diffraction data[16][17].

  • Oiling Out: Impurities can depress the melting point of your compound, increasing the likelihood of oiling out[2].

Self-Validating Protocol: Before attempting crystallization for structural analysis, ensure your compound is of the highest possible purity (>98%).

  • Purification: Purify the crude 2-phenoxy-N-(pyridin-3-yl)acetamide using an appropriate method, such as flash column chromatography or preparative HPLC.

  • Purity Analysis: Confirm the purity of the material using analytical techniques like ¹H NMR, LC-MS, or HPLC. The presence of residual solvents or synthetic byproducts must be eliminated.

  • Crystallization Attempt: Only proceed with crystallization experiments once you have confirmed the high purity of your compound.

Visualized Workflows and Methodologies

Visual guides can simplify complex decision-making processes and experimental setups.

Troubleshooting Crystallization Outcomes

This decision tree provides a logical workflow for troubleshooting common crystallization problems.

Troubleshooting_Workflow start_node start_node outcome_node outcome_node action_node action_node success_node success_node problem_node problem_node start Start Crystallization (e.g., Slow Cooling) outcome Observe Outcome After Cooling Period start->outcome oil Problem: 'Oiling Out' Occurred outcome->oil Liquid droplets form powder Problem: Amorphous Powder or Microcrystals Formed outcome->powder Fine solid precipitates nothing Problem: No Solid Formed outcome->nothing Solution remains clear crystals Success: Well-formed Crystals outcome->crystals Geometric shapes appear action_oil Action: 1. Re-heat & add more solvent. 2. Cool much slower. 3. Try lower boiling point solvent. oil->action_oil action_powder Action: 1. Re-dissolve & cool slower. 2. Switch to Vapor Diffusion or Solvent Layering. powder->action_powder action_nothing Action: 1. Evaporate some solvent. 2. Scratch flask to induce nucleation. 3. Add a seed crystal. nothing->action_nothing harvest Harvest & Analyze crystals->harvest

Caption: A decision tree for troubleshooting common crystallization issues.

Vapor Diffusion Experimental Setup

This diagram illustrates the physical arrangement for the vapor diffusion crystallization technique.

Vapor_Diffusion_Setup cluster_beaker Sealed Outer Beaker/Jar cluster_vial Inner Vial (Open) solution Compound dissolved in 'Good' Solvent (e.g., Methanol) antisolvent Anti-solvent (e.g., Diethyl Ether) a1 Vapor Diffusion a1->solution a2 Vapor Diffusion a2->solution

Caption: Schematic of a vapor diffusion crystallization setup.

References

  • A Different View of Solvent Effects in Crystallization. (n.d.). MDPI. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCr. Retrieved from [Link]

  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006). ACS Publications. Retrieved from [Link]

  • Role of Solvent and External Growth Environments to Determine Growth Morphology of Molecular Crystals. (2013). ACS Publications. Retrieved from [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization? (2025). How It Comes Together. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. (n.d.). ResearchGate. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • A Different View of Solvent Effects in Crystallization. (2025). ResearchGate. Retrieved from [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Single Crystal Growth & Structure Determination. (n.d.). Crystal Pharmatech. Retrieved from [Link]

  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. (n.d.). PMC - NIH. Retrieved from [Link]

  • Growing Crystals for X-ray Diffraction Analysis. (2015). JoVE. Retrieved from [Link]

  • A Crystal Clear Guide to Crystallization Techniques. (n.d.). Retrieved from [Link]

  • Impact of impurities on crystal growth. (2025). ResearchGate. Retrieved from [Link]

  • What is the effect of impurities on the crystal structure of materials? (2021). Quora. Retrieved from [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow. Retrieved from [Link]

  • Advice for Crystallisation. (n.d.). Universität Potsdam. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]

  • What should I do if crystallisation does not occur? (2017). Quora. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. (n.d.). Blazingprojects. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 2-phenoxy-N-(pyridin-3-yl)acetamide in Cellular Assays

Welcome to the technical support center for researchers utilizing 2-phenoxy-N-(pyridin-3-yl)acetamide and other novel small molecules in cellular assays. This guide is designed to provide you with the expertise and tools...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-phenoxy-N-(pyridin-3-yl)acetamide and other novel small molecules in cellular assays. This guide is designed to provide you with the expertise and tools necessary to navigate the complexities of off-target effects, ensuring the scientific integrity and reproducibility of your findings. Given that the specific biological targets and off-targets of 2-phenoxy-N-(pyridin-3-yl)acetamide are not extensively documented in public literature, this guide provides a robust framework for its characterization. The principles and protocols outlined here are broadly applicable to other investigational small molecules.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with compounds like 2-phenoxy-N-(pyridin-3-yl)acetamide?

A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1][2] These interactions can lead to misleading experimental data, cellular toxicity, or unexpected pharmacological responses.[1] For a novel compound like 2-phenoxy-N-(pyridin-3-yl)acetamide, which belongs to a class of molecules often investigated as kinase inhibitors or cytotoxic agents, the risk of off-target effects is significant due to structural similarities in the binding sites of related proteins, such as the ATP-binding pocket in kinases.[1][3][4]

Q2: What are the primary causes of off-target effects in cellular assays?

A2: Several factors can contribute to off-target effects:

  • Structural Similarity of Targets: Small molecules can bind to conserved domains in proteins. The ATP-binding pocket in kinases is a classic example, making it a frequent source of off-target binding for kinase inhibitors.[3][4]

  • Compound Promiscuity: Certain chemical scaffolds are inherently more prone to interacting with multiple proteins.[1]

  • High Compound Concentration: Using concentrations significantly higher than the molecule's binding affinity (Kd) or effective concentration (EC50) for its intended target increases the likelihood of binding to lower-affinity off-target proteins.[1][5]

  • Cellular Context: The expression levels of on- and off-target proteins in your specific cell line can influence the observed effects.[1]

Q3: How can I begin to assess the potential for off-target effects with 2-phenoxy-N-(pyridin-3-yl)acetamide?

A3: A multi-pronged approach is essential. Start with a thorough literature search for the compound and structurally similar molecules.[6][7][8][9] Then, proceed with a systematic experimental workflow that includes precise dose-response studies, the use of appropriate controls, and orthogonal validation methods.

Troubleshooting and Experimental Guides

This section provides detailed protocols and troubleshooting advice to help you design experiments that can effectively identify and minimize off-target effects.

Designing and Interpreting Dose-Response Curves

A well-designed dose-response experiment is your first line of defense in distinguishing on-target from off-target effects.[5][10]

Q: My dose-response curve for 2-phenoxy-N-(pyridin-3-yl)acetamide is not behaving as expected. What could be the reason?

A: Non-standard dose-response curves can be indicative of off-target effects, compound toxicity, or other experimental artifacts.[11][12]

Experimental Protocol: Generating a Robust Dose-Response Curve
  • Concentration Range: Select a wide range of concentrations, typically spanning several orders of magnitude (e.g., from picomolar to micromolar).

  • Serial Dilutions: Perform careful serial dilutions of 2-phenoxy-N-(pyridin-3-yl)acetamide to ensure accuracy.

  • Replicates: Include at least three biological replicates for each concentration.

  • Assay Time: Choose an appropriate endpoint for your assay based on the biological question.

  • Data Analysis: Plot the response against the log of the compound concentration and fit the data to a nonlinear regression model to determine the EC50/IC50.[5]

Data Interpretation Table:
Observation Potential Cause Recommended Action
Steep curve High potency, but also a higher risk of overdosing and engaging off-targets.[5]Narrow the concentration range around the EC50 for subsequent experiments.
Shallow curve Low potency, potential compound degradation, or complex binding kinetics.Verify compound integrity and consider alternative assay formats.
U-shaped or biphasic curve Can indicate off-target effects at higher concentrations, receptor up- or down-regulation, or cellular toxicity.[12]Perform cytotoxicity assays in parallel and consider target engagement assays.
No response Compound inactivity, poor cell permeability, or inappropriate assay conditions.Confirm compound solubility and consider biochemical assays.[13]
The Critical Role of Controls

Proper controls are non-negotiable for validating your experimental results.[14][15][16][17]

Q: What are the essential controls to include in my cellular assays with 2-phenoxy-N-(pyridin-3-yl)acetamide?

A: A comprehensive set of controls will help you isolate the specific effects of your compound.

Types of Controls and Their Purpose:
Control Type Purpose Example
Negative Control To establish a baseline and rule out false positives.[15][16]Vehicle-treated cells (e.g., DMSO).
Positive Control To ensure the assay is working as expected.[14][15]A known activator or inhibitor of the pathway of interest.
Structurally Related Inactive Control To demonstrate that the observed phenotype is due to the specific chemical structure of your active compound and not general chemical properties.A close analog of 2-phenoxy-N-(pyridin-3-yl)acetamide that is inactive against the primary target.
Loading Control (for Western Blots) To ensure equal protein loading between samples.[17]Antibodies against housekeeping proteins like beta-actin or tubulin.[17]
Genetic Approaches for Target Validation

Genetic tools provide a powerful way to confirm that the observed phenotype is a direct result of modulating your intended target.[18][19][20]

Q: How can I be sure that the cellular effects of 2-phenoxy-N-(pyridin-3-yl)acetamide are due to its interaction with my target of interest?

A: CRISPR/Cas9-mediated gene knockout or RNA interference (RNAi) can help validate your target.[21][]

Experimental Workflow: Target Validation using CRISPR/Cas9

D cluster_0 Step 1: Generate Knockout Cell Line cluster_1 Step 2: Phenotypic Analysis a Design and validate gRNA targeting your gene of interest b Transfect cells with Cas9 and gRNA a->b c Select and validate knockout clones b->c d Treat wild-type and knockout cells with 2-phenoxy-N-(pyridin-3-yl)acetamide c->d e Compare cellular phenotype G cluster_0 Initial Characterization cluster_1 On-Target Validation cluster_2 Off-Target Identification A Dose-Response Curve B Cytotoxicity Assay A->B C CRISPR/RNAi Validation B->C D Orthogonal Cellular Assay C->D E Biochemical Selectivity Profiling (e.g., Kinase Panel) D->E F Chemical Proteomics E->F G G F->G Confident On-Target Phenotype

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 2-phenoxy-N-(pyridin-3-yl)acetamide and its Analogs

Welcome to the technical support center for the purification of 2-phenoxy-N-(pyridin-3-yl)acetamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-phenoxy-N-(pyridin-3-yl)acetamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges associated with this important class of compounds. The pyridine moiety and the amide linkage introduce specific chemical properties that require careful consideration during purification.[1][2][3][4] This resource offers troubleshooting guides and frequently asked questions to ensure the highest purity of your target molecules.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section is formatted in a question-and-answer style to directly address common problems encountered during the purification of 2-phenoxy-N-(pyridin-3-yl)acetamide and its analogs.

Issue 1: Persistent Impurities After Initial Work-up

Question: My initial aqueous work-up fails to remove all impurities, and my crude product is still a complex mixture according to TLC and ¹H NMR. What are the likely culprits and how can I improve my extraction procedure?

Probable Causes & Solutions:

  • Unreacted Starting Materials: The most common impurities are often unreacted 2-phenoxyacetic acid (or its activated form) and 3-aminopyridine. The acidic nature of the carboxylic acid and the basicity of the aminopyridine can lead to their partial distribution into the organic layer, especially if the pH of the aqueous phase is not optimal.

    • Expert Recommendation: A multi-step washing protocol is highly effective. First, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to protonate and extract the unreacted 3-aminopyridine.[5] Subsequently, wash with a dilute basic solution (e.g., saturated NaHCO₃) to deprotonate and remove the unreacted 2-phenoxyacetic acid. Finally, a brine wash will help to remove residual water and some water-soluble impurities.

  • Pyridine as a Reaction Solvent: If pyridine was used as the reaction solvent, its complete removal can be challenging due to its high boiling point and ability to form azeotropes.[1]

    • Expert Recommendation: Co-evaporation with a high-boiling, non-polar solvent like toluene is a common and effective technique.[5] For stubborn traces of pyridine, washing the organic layer with a dilute copper sulfate solution can be effective, as pyridine forms a water-soluble complex with copper ions.[5][6]

Issue 2: Difficulty in Achieving Baseline Separation with Flash Chromatography

Question: I am struggling to get good separation of my target compound from a closely eluting impurity using flash column chromatography on silica gel. What strategies can I employ to improve resolution?

Probable Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent is critical for achieving good separation on silica gel.[7] For polar compounds like 2-phenoxy-N-(pyridin-3-yl)acetamide, a simple hexane/ethyl acetate system may not be sufficient.[2][8]

    • Expert Recommendation:

      • Increase Eluent Polarity: A gradient elution starting with a less polar mixture and gradually increasing the polarity is often beneficial.[9] Consider using a more polar solvent system, such as dichloromethane/methanol.[8][10] A small percentage of methanol (1-5%) in dichloromethane can significantly improve the elution of polar compounds.

      • Solvent System Additives: The basicity of the pyridine nitrogen can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can neutralize the acidic silanol groups on the silica surface, leading to sharper peaks and improved separation.[11]

  • Column Overloading: Loading too much crude material onto the column will inevitably lead to poor separation.

    • Expert Recommendation: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, this ratio should be even lower.

Table 1: Suggested Starting Solvent Systems for Flash Chromatography
Compound PolaritySuggested Solvent SystemModifier (if needed)
Moderately PolarEthyl Acetate / Hexane (Gradient)0.1-1% Triethylamine
PolarDichloromethane / Methanol (Gradient)0.1-1% Triethylamine
Very PolarDichloromethane / Methanol with NH₄OH1-2% Ammonium Hydroxide in Methanol
Issue 3: Product Oils Out During Recrystallization

Question: My compound precipitates as an oil instead of forming crystals during recrystallization. How can I induce proper crystallization?

Probable Causes & Solutions:

  • Solvent Choice: The chosen solvent may be too good a solvent for the compound, even at lower temperatures, or the cooling process may be too rapid.[12][13]

    • Expert Recommendation:

      • Solvent Screening: A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[12][13] Experiment with a range of solvents of varying polarities. Common solvents for amides include ethanol, acetone, and acetonitrile.[11] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.[14]

      • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, the flask can be transferred to an ice bath to maximize crystal formation.

      • Seeding: If you have a small amount of pure, crystalline material, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.

Issue 4: Low Recovery After Purification

Question: I am experiencing significant product loss during my purification steps. What are the common causes and how can I improve my yield?

Probable Causes & Solutions:

  • Decomposition on Silica Gel: Amides can be sensitive to the acidic nature of silica gel and may decompose on the column, especially during long purification runs.[11]

    • Expert Recommendation: As mentioned previously, neutralizing the silica gel with a small amount of triethylamine in the eluent can mitigate this issue.[11] Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be beneficial.[7]

  • Excessive Washing During Work-up: While aqueous washes are necessary, excessive or overly aggressive washing can lead to the loss of product into the aqueous layer, especially if the product has some water solubility.

    • Expert Recommendation: Use the minimum number of washes required to remove the impurities. Back-extracting the combined aqueous layers with a fresh portion of the organic solvent can help to recover some of the dissolved product.

  • Poor Recrystallization Technique: Using too much solvent during recrystallization is a common cause of low recovery.[12]

    • Expert Recommendation: Dissolve the crude product in the minimum amount of boiling solvent to achieve a saturated solution.[12] This will maximize the yield upon cooling.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying 2-phenoxy-N-(pyridin-3-yl)acetamide and its analogs?

A1: A multi-step approach is generally most effective. Start with an optimized aqueous work-up to remove the bulk of the starting materials and water-soluble byproducts. This is typically followed by flash column chromatography on silica gel to separate the target compound from closely related impurities. Finally, recrystallization can be employed to obtain a highly pure, crystalline product. The specific conditions for each step will depend on the exact analog being purified.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity of your final product.

  • ¹H and ¹³C NMR Spectroscopy: These techniques will confirm the structure of your compound and can reveal the presence of impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for assessing purity. A single, sharp peak is indicative of a pure compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.

Q3: Are there any alternative purification methods to column chromatography?

A3: Yes, for some analogs, preparative thin-layer chromatography (prep-TLC) can be a viable alternative for small-scale purifications. For compounds that are thermally stable, distillation or sublimation under high vacuum could be considered, although this is less common for this class of molecules.[11] In some cases, if the product crystallizes readily from the reaction mixture, direct filtration and washing may yield a product of sufficient purity.[3][15]

Q4: My compound is very polar and does not move on a silica gel TLC plate even with 100% ethyl acetate. What should I do?

A4: For very polar compounds, you will need a more polar eluent system. A mixture of dichloromethane and methanol is a good starting point.[8][10] You can start with 95:5 dichloromethane/methanol and increase the proportion of methanol as needed. For extremely polar or basic compounds, using reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be a very effective strategy.[2][16]

III. Visualized Workflows

General Purification Strategy

Purification_Strategy Start Crude Reaction Mixture Workup Aqueous Work-up (Acid/Base Washes) Start->Workup Chromatography Flash Column Chromatography Workup->Chromatography If necessary Recrystallization Recrystallization Workup->Recrystallization If sufficiently pure Chromatography->Recrystallization For high purity Analysis Purity Analysis (NMR, HPLC, MS) Chromatography->Analysis If crystalline Recrystallization->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: A general workflow for the purification of 2-phenoxy-N-(pyridin-3-yl)acetamide and its analogs.

Troubleshooting Flash Chromatography

Chromatography_Troubleshooting Problem Poor Separation Tailing Peaks Cause1 Inappropriate Solvent System Column Overloading Problem->Cause1 Cause2 Acidic Silica Interaction Problem->Cause2 Solution1 Optimize Gradient Use More Polar Eluent Reduce Load Cause1->Solution1 Solution2 Add Triethylamine to Eluent Use Alumina Cause2->Solution2

Caption: Troubleshooting guide for common issues in flash chromatography of pyridine-containing compounds.

IV. References

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, April 7). What is a suitable process to eliminate an excess of pyridine from an aqueous solution? Chemistry Stack Exchange. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Columbia University. Retrieved from [Link]

  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Retrieved from [Link]

  • Google Patents. (n.d.). Amide-based compounds, production, recovery, purification and uses thereof. Google Patents. Retrieved from

  • Google Patents. (n.d.). Purification of amide compound. Google Patents. Retrieved from

  • MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Naphthyloxy)-n-(pyridin-3-yl)acetamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). n-(Pyridin-3-yl)-2-(2,4,6-trichlorophenoxy)acetamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

  • Reddit. (2024, January 12). Drying and distilling pyridine. Reddit. Retrieved from [Link]

  • ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture? ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015, April 20). How can I remove the pyridine from the sugar compound? ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies to Enhance the Bioavailability of 2-phenoxy-N-(pyridin-3-yl)acetamide

Welcome to the technical support guide for 2-phenoxy-N-(pyridin-3-yl)acetamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-phenoxy-N-(pyridin-3-yl)acetamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of this compound. Our approach is to diagnose the root cause of poor bioavailability and systematically explore proven enhancement strategies.

Preliminary Compound Analysis: What to Expect

While 2-phenoxy-N-(pyridin-3-yl)acetamide is a specific molecule, we can infer its likely physicochemical properties based on its structure. It contains two aromatic rings (phenoxy and pyridine) and an acetamide linker. A similar, publicly documented analog, 2-(2-fluorophenoxy)-N-(pyridin-3-yl)acetamide, has a calculated LogP of 1.8, suggesting moderate lipophilicity.[1]

Our working hypothesis is that 2-phenoxy-N-(pyridin-3-yl)acetamide is a Biopharmaceutics Classification System (BCS) Class II or Class IV compound. This means it likely suffers from low aqueous solubility but may have adequate (Class II) or low (Class IV) intestinal permeability.[2][3] The primary hurdles to achieving adequate oral bioavailability will likely be poor dissolution in the gastrointestinal (GI) tract and potential for first-pass metabolism.

Section 1: Initial Assessment & Troubleshooting

This section is designed to help you diagnose the primary barrier limiting the in vivo exposure of your compound.

Diagnostic Workflow for Low Bioavailability

The following workflow provides a systematic approach to identifying the rate-limiting factor for your compound's absorption.

G cluster_0 cluster_1 Investigation Phase cluster_2 Primary Barrier Identified start Low In Vivo Exposure Observed (Low AUC in PK study) solubility Is Solubility < 100 µg/mL in physiological pH range? start->solubility permeability Is Permeability Low? (e.g., Papp < 2 x 10⁻⁶ cm/s) solubility->permeability No sol_limit Solubility-Limited (Dissolution Rate-Limited) solubility->sol_limit Yes metabolism Is Metabolic Clearance High? (e.g., >70% clearance in vitro) permeability->metabolism No perm_limit Permeability-Limited permeability->perm_limit Yes met_limit Metabolism-Limited (High First-Pass Effect) metabolism->met_limit combo_limit Combination of Factors (e.g., BCS Class IV) metabolism->combo_limit No (Re-evaluate) sol_limit->permeability May also have permeability issues perm_limit->metabolism May also have metabolic issues

Caption: Diagnostic workflow to identify the root cause of low bioavailability.

FAQ 1: My compound's in vivo exposure is disappointingly low after oral dosing. Where do I begin?

Low oral bioavailability is most commonly caused by poor aqueous solubility, low intestinal permeability, extensive first-pass metabolism, or a combination of these factors. The first step is to systematically evaluate each of these potential barriers.

  • Assess Solubility: Determine the kinetic and thermodynamic solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF)). If solubility is below 100 µg/mL, it is a likely contributor to the problem.

  • Evaluate Permeability: Use an in vitro model like the Caco-2 permeability assay. This assay uses a human colon carcinoma cell line that forms a monolayer resembling the intestinal epithelium, providing a good prediction of in vivo drug absorption.[4][5][6]

  • Investigate Metabolism: Perform an in vitro metabolic stability assay using human liver microsomes or hepatocytes.[7][8] These assays measure the rate at which your compound is metabolized by key enzymes (like cytochrome P450s), giving an indication of its susceptibility to first-pass clearance.[9]

FAQ 2: How do I definitively determine if solubility is the primary issue?

Low solubility is a very common problem, with nearly 40% of new chemical entities being poorly soluble in water.[10]

Experimental Protocol: Kinetic Solubility Assay

This assay provides a quick assessment of how much of your compound can dissolve under specific pH conditions.

  • Stock Solution: Prepare a 10 mM stock solution of 2-phenoxy-N-(pyridin-3-yl)acetamide in 100% DMSO.

  • Buffer Preparation: Prepare buffers at pH 1.2 (SGF), pH 6.5 (FaSSIF), and pH 5.0 (FeSSIF).

  • Incubation: Add 2 µL of the 10 mM stock solution to 198 µL of each buffer in a 96-well plate (final concentration 100 µM).

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate concentration using LC-MS/MS against a standard curve.

  • Interpretation: If the measured concentration is significantly lower than the target 100 µM, your compound has low kinetic solubility under those conditions, indicating that dissolution will be a major barrier to absorption.[11]

FAQ 3: My solubility looks okay, but exposure is still low. How can I assess intestinal permeability?

If solubility is not the limiting factor, the next step is to investigate permeability across the intestinal wall. The Caco-2 permeability assay is the industry standard for this.[4][5][6]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This protocol determines the apparent permeability coefficient (Papp) and the efflux ratio, which indicates if the compound is actively transported out of the cells.[5]

  • Cell Culture: Culture Caco-2 cells on semipermeable filter inserts in a 24-well plate for 21 days to allow them to differentiate and form a polarized monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values ≥ 200 Ω·cm².[12]

  • Dosing:

    • A-to-B Transport: Add the compound (typically 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.[13]

    • B-to-A Transport: Add the compound to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.[13]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculation & Interpretation:

    • Calculate the Papp value for both directions.

    • High Permeability: Papp (A-to-B) > 10 x 10⁻⁶ cm/s

    • Moderate Permeability: Papp (A-to-B) between 2 and 10 x 10⁻⁶ cm/s

    • Low Permeability: Papp (A-to-B) < 2 x 10⁻⁶ cm/s

    • Calculate the Efflux Ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[5]

FAQ 4: How do I investigate if first-pass metabolism is the culprit?

High first-pass metabolism occurs when a drug is extensively metabolized in the gut wall or liver before it can reach systemic circulation.[11] An in vitro metabolic stability assay provides a direct measure of this susceptibility.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagents: Obtain pooled human liver microsomes and NADPH cofactor.

  • Reaction Mixture: Prepare a reaction mixture containing microsomes (0.5 mg/mL protein) in a phosphate buffer.[14]

  • Initiation: Add 2-phenoxy-N-(pyridin-3-yl)acetamide (1 µM final concentration) to the mixture and split into two groups: one with NADPH and one without (negative control).

  • Incubation: Incubate at 37°C.

  • Time Points: Take aliquots at 0, 5, 15, 30, and 45 minutes.[14] Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to measure the remaining parent compound.

  • Calculation & Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life (< 30 minutes) indicates high metabolic instability and a high likelihood of first-pass clearance in vivo.

Section 2: Bioavailability Enhancement Strategies

Once you have identified the primary barrier, you can select an appropriate enhancement strategy.

Formulation Strategy Selection Guide

G start Primary Barrier Identified sol_limit Low Solubility (BCS II) start->sol_limit met_limit High Metabolism start->met_limit perm_limit Low Permeability (BCS IV) start->perm_limit strat_sol Solubility Enhancement Formulations sol_limit->strat_sol strat_met Metabolism Mitigation Strategies met_limit->strat_met strat_perm Complex Strategies (Combination Approach) perm_limit->strat_perm tech_micronize Micronization/ Nanonization strat_sol->tech_micronize tech_asd Amorphous Solid Dispersion (ASD) strat_sol->tech_asd tech_lipid Lipid-Based Systems (SEDDS/SMEDDS) strat_sol->tech_lipid tech_prodrug Prodrug Design strat_met->tech_prodrug tech_inhibitor Co-dosing with Inhibitors (Research) strat_met->tech_inhibitor strat_perm->tech_asd strat_perm->tech_lipid tech_combo ASD + Permeation Enhancer strat_perm->tech_combo

Caption: Selection tree for bioavailability enhancement strategies.

Comparison of Key Solubility Enhancement Technologies
StrategyMechanism of ActionFold Solubility Increase (Typical)Key AdvantageKey Disadvantage
Micronization Increases surface area available for dissolution by reducing particle size.[15]2-5xSimple, cost-effective, uses existing crystalline form.[16]Limited by the compound's intrinsic solubility; may not be sufficient for very insoluble compounds.
Amorphous Solid Dispersion (ASD) Converts the drug from a stable crystalline form to a high-energy amorphous form, increasing its apparent solubility.[17][18]10-100xSignificant solubility enhancement; can create supersaturated solutions in vivo.[18]Physically unstable; amorphous form can recrystallize over time, losing the solubility advantage.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid/surfactant mixture, which forms a fine oil-in-water emulsion upon contact with GI fluids, bypassing the dissolution step.[19][20]N/A (Bypasses dissolution)Presents the drug in a solubilized state; can enhance lymphatic uptake, potentially avoiding first-pass metabolism.[19]High excipient load; potential for GI side effects; stability of the formulation can be an issue.
FAQ 5: I've confirmed low solubility. How do I develop an Amorphous Solid Dispersion (ASD)?

ASDs are a powerful tool for enhancing the bioavailability of poorly soluble drugs.[17][18][21] The strategy involves dispersing the active pharmaceutical ingredient (API) in an amorphous state within a polymer matrix. This prevents the drug from crystallizing and maintains it in a higher energy state, which dramatically increases its apparent solubility.[18][21]

Mechanism of Amorphous Solid Dispersion (ASD)

G cluster_0 Solid State cluster_1 In GI Fluid crystalline Crystalline API (Low Energy, Low Solubility) dissolution Slow Dissolution crystalline->dissolution High lattice energy to overcome asd Amorphous Solid Dispersion (API dispersed in Polymer Matrix) (High Energy, High Apparent Solubility) supersaturation Rapid Dissolution & Supersaturation asd->supersaturation No lattice energy barrier absorption Drug Absorption dissolution->absorption Low concentration gradient supersaturation->absorption High concentration gradient

Caption: Mechanism of bioavailability enhancement by ASDs.

Protocol: Screening and Preparation of an ASD via Spray Drying

  • Polymer Selection: Screen various polymers for miscibility and ability to inhibit crystallization. Common choices include PVP/VA (Copovidone), HPMC-AS, and Soluplus®.

  • Solvent System: Identify a common solvent system that can dissolve both the API and the chosen polymer (e.g., acetone, methanol, or a mixture).

  • Spray Drying:

    • Prepare a solution with a specific drug-to-polymer ratio (e.g., 25% drug loading).

    • Atomize the solution into a hot nitrogen stream in a spray dryer. The solvent rapidly evaporates, leaving behind solid particles of the API dispersed in the polymer.

  • Characterization (Critical):

    • Differential Scanning Calorimetry (DSC): Confirm the absence of a melting peak for the crystalline drug, indicating it is amorphous. A single glass transition temperature (Tg) suggests a homogenous dispersion.

    • Powder X-Ray Diffraction (PXRD): Verify the absence of sharp Bragg peaks, confirming an amorphous "halo" pattern.

  • In Vitro Dissolution Testing: Perform dissolution tests in biorelevant media (FaSSIF) to confirm enhanced dissolution rate and the generation of a supersaturated state compared to the crystalline API.

FAQ 6: My compound is highly metabolized. What are my options beyond formulation?

When high first-pass metabolism is the issue, formulation alone may not be sufficient. A medicinal chemistry approach, such as designing a prodrug, can be highly effective.[16][22][23]

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[16] This strategy can be used to mask the part of the molecule susceptible to metabolism.[24]

Conceptual Prodrug Strategy for 2-phenoxy-N-(pyridin-3-yl)acetamide

  • Hypothesis: The amide bond or the pyridine ring may be sites of rapid metabolism. A common metabolic pathway for pyridines is N-oxidation.

  • Prodrug Idea: Create a prodrug by modifying the pyridine nitrogen. For instance, creating a pyridinium salt with a cleavable promoiety. This modification could temporarily block the site of metabolism, allowing the drug to be absorbed intact. The promoiety would then be cleaved in the plasma to release the active parent drug, bypassing first-pass metabolism in the liver.[22]

References

  • Shaikh, J., et al. (2020). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • N'Da, D. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. [Link]

  • National Center for Biotechnology Information. (2024). 2-(2-fluorophenoxy)-N-(pyridin-3-yl)acetamide. PubChem. [Link]

  • Garg, V., et al. (2022). Lipid-Based Drug Delivery Systems. PMC - NIH. [Link]

  • Zendri, F., & Zwart, E. (2016). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Patel, D., et al. (2024). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK. PubMed. [Link]

  • Frank, K. J., et al. (2021). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC - NIH. [Link]

  • Azhar, M. (2023). Drug Bioavailability. MSD Manual Professional Edition. [Link]

  • Tanz Journal of Science. (n.d.). Advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. [Link]

  • MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • N'Da, D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]

  • Loureiro, A., et al. (2021). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI. [Link]

  • N'Da, D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. ResearchGate. [Link]

  • Evotec. (n.d.). Microsomal Stability. Evotec. [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Unknown Source. [Link]

  • ResearchGate. (2017). (PDF) Lipid Based Drug Delivery System: A Review. ResearchGate. [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Patsnap. (2024). How to improve the bioavailability of a drug?. Patsnap Synapse. [Link]

  • Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. [Link]

  • NIH. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. NIH. [Link]

  • Catalent. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability. Catalent. [Link]

  • ResearchGate. (2015). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • Journal of Applied Life Sciences International. (n.d.). Lipid Based Drug Delivery System: A Review. Journal of Applied Life Sciences International. [Link]

  • ACS Publications. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications. [Link]

  • ResearchGate. (2021). Prodrug strategies to overcome poor water solubility. ResearchGate. [Link]

  • SciSpace. (n.d.). Amorphous solid dispersions: Will they improve bioavailability?. SciSpace. [Link]

  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]

  • Colorcon. (2024). Understanding Bioavailability: Why It Matters in Drug Development. Colorcon. [Link]

  • National Center for Biotechnology Information. (n.d.). n-(Pyridin-3-yl)-2-(2,4,6-trichlorophenoxy)acetamide. PubChem. [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • ResearchGate. (2012). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • Chemical Synthesis Database. (n.d.). 2-chloro-N-(2-methoxy-3-pyridinyl)acetamide. Chemical Synthesis Database. [Link]

  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • NUCMEDCOR. (n.d.). Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). NUCMEDCOR. [Link]

  • LookChem. (n.d.). 2-(Pyridin-3-yl)acetamide. LookChem. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 2-Phenoxy-N-(pyridin-3-yl)acetamide

Welcome to the technical support center for the synthesis and scale-up of 2-phenoxy-N-(pyridin-3-yl)acetamide. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-phenoxy-N-(pyridin-3-yl)acetamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting guides, and frequently asked questions to navigate the complexities of moving this critical amide synthesis from the laboratory bench to larger-scale production.

Overview of the Synthesis

The synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide is a fundamental amide bond formation between phenoxyacetic acid and 3-aminopyridine. While straightforward on a small scale, scaling this process introduces challenges related to reaction kinetics, thermal management, impurity control, and product isolation. This guide addresses the two most common synthetic routes: the acid chloride method and the direct coupling agent method.

The choice of route is a critical decision driven by factors such as cost, safety, available equipment, and the purity requirements of the final product.[1][2]

Visualizing the Synthetic Pathways

G cluster_0 Route A: Acid Chloride Method cluster_1 Route B: Coupling Agent Method PA Phenoxyacetic Acid PAC Phenoxyacetyl Chloride PA->PAC SOCl₂ or (COCl)₂ ActivatedEster Activated Intermediate (e.g., O-acylisourea) PA->ActivatedEster Coupling Agent (DCC, EDC, T3P) AP 3-Aminopyridine Target 2-phenoxy-N-(pyridin-3-yl)acetamide AP->Target Base (e.g., TEA, DIPEA) PAC->Target ActivatedEster->Target

Caption: Primary synthetic routes to 2-phenoxy-N-(pyridin-3-yl)acetamide.

Core Experimental Protocols

These protocols provide a starting point for development. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Acid Chloride Method

This two-step method first activates the carboxylic acid to a highly reactive acid chloride, which then readily reacts with the amine.

Step 1: Synthesis of Phenoxyacetyl Chloride

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution to neutralize HCl gas).

  • Reagents: Charge the flask with phenoxyacetic acid (1.0 eq) and a suitable solvent (e.g., anhydrous dichloromethane [DCM] or toluene).

  • Activation: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise via the dropping funnel at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (e.g., 40°C for DCM, higher for toluene) and stir for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude phenoxyacetyl chloride is often used directly in the next step without further purification.

Step 2: Amide Coupling

  • Setup: In a separate, dry flask equipped with a stirrer and dropping funnel, dissolve 3-aminopyridine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA, ~1.2 eq) in anhydrous DCM.

  • Cooling: Cool the amine solution to 0°C in an ice bath. This is critical for controlling the exotherm of the reaction.[3]

  • Addition: Dissolve the crude phenoxyacetyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution over 30-60 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 2-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography.

Protocol 2: Direct Coupling Agent Method (Using EDC)

This one-pot method uses a carbodiimide coupling agent to activate the carboxylic acid in situ.[4]

  • Setup: Charge a flask with phenoxyacetic acid (1.0 eq), 3-aminopyridine (1.0 eq), and an activation additive such as 1-hydroxybenzotriazole (HOBt, ~1.1 eq) in a suitable solvent (e.g., DCM or DMF).

  • Activation: Cool the mixture to 0°C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, ~1.2 eq) portion-wise, keeping the temperature below 5°C.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or HPLC.

  • Work-up: Dilute the reaction mixture with the solvent used. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The water-soluble urea by-product from EDC is largely removed during the aqueous work-up.[5] Purify the crude product via recrystallization or chromatography as needed.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I fix it?

Answer: Low yield is a common scale-up challenge stemming from several factors. Systematically investigating the following areas is key.

  • Cause A: Incomplete Carboxylic Acid Activation. The first step in any amide coupling is the activation of the carboxylic acid.[6] If this is inefficient, the subsequent reaction with the amine will be poor.

    • Troubleshooting:

      • Acid Chloride Method: Ensure your activating agent (e.g., SOCl₂) is fresh and not degraded by moisture. Confirm the reaction has gone to completion (cessation of HCl gas evolution) before proceeding.

      • Coupling Agent Method: The coupling reagent (e.g., EDC, DCC) may be hydrolyzed and inactive.[5] Use a freshly opened bottle or high-quality reagent stored in a desiccator. The addition of HOBt or DMAP can enhance the efficiency of carbodiimide-mediated couplings.[6]

  • Cause B: Side Reactions. Unwanted reactions can consume starting materials or the desired product.

    • Troubleshooting:

      • Anhydride Formation: The activated carboxylic acid can react with another molecule of phenoxyacetic acid to form an anhydride, which may react more slowly with the amine.[3] Controlling the stoichiometry and order of addition (pre-activating the acid before adding the amine) can mitigate this.

      • N-Acylurea Formation (with Carbodiimides): The active O-acylisourea intermediate can rearrange to an inactive N-acylurea by-product.[3] This is often minimized by including an additive like HOBt, which traps the activated intermediate as a more stable active ester.

      • Double Acylation: If the base is too strong or excess acylating agent is used, the nitrogen on the pyridine ring could potentially be acylated, though this is less common. Careful control of stoichiometry is crucial.

  • Cause C: Poor Nucleophilicity of 3-Aminopyridine. While 3-aminopyridine is a reasonably good nucleophile, its reactivity can be influenced by reaction conditions.

    • Troubleshooting: Ensure a suitable base is used to scavenge the HCl produced (in the acid chloride method) or the proton from the amine's ammonium salt. The choice of solvent can also play a role; aprotic polar solvents like DMF or NMP can sometimes enhance reaction rates compared to less polar solvents like DCM, provided the starting materials are soluble.

Troubleshooting Workflow: Low Yield

G Start Low Yield Observed CheckPurity Are Starting Materials Pure & Dry? Start->CheckPurity CheckActivation Is Acid Activation Complete? CheckSideRxns Are Side Reactions Occurring? (Check TLC/HPLC for extra spots) CheckActivation->CheckSideRxns Yes OptimizeConditions Optimize Reaction Conditions CheckActivation->OptimizeConditions No (e.g., use fresh SOCl₂/EDC, add catalyst like DMF/HOBt) CheckPurity->CheckActivation Yes PurifySMs Purify/Dry Starting Materials CheckPurity->PurifySMs No CheckSideRxns->OptimizeConditions No ModifyProtocol Modify Protocol to Minimize Side Reactions CheckSideRxns->ModifyProtocol Yes (e.g., adjust stoichiometry, add HOBt, control temp) Success Yield Improved OptimizeConditions->Success PurifySMs->Start ModifyProtocol->Success

Caption: Decision tree for troubleshooting low reaction yields.

Question 2: I'm having trouble removing by-products, especially at a larger scale. What are the best strategies?

Answer: By-product removal is a classic scale-up headache. The nature of the by-product depends entirely on your chosen synthetic route.

  • For the Acid Chloride Route: The main by-product is the hydrochloride salt of your base (e.g., triethylamine hydrochloride).

    • Solution: This is typically water-soluble and easily removed with an aqueous work-up. Ensure your washes (water, bicarbonate, brine) are sufficient in volume to remove all salts. If the product precipitates during the work-up, it may trap salts, requiring thorough washing of the filtered solid.

  • For the Coupling Agent Route (specifically with DCC/EDC):

    • DCC: Forms dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents and can make filtration and purification difficult.

      • Solution: While not ideal for scale-up due to this issue, DCU can be removed by filtration. Sometimes, switching the solvent after the reaction (e.g., adding acetonitrile) can help precipitate the DCU more effectively for removal.[7]

    • EDC: Forms a water-soluble urea by-product, which is a significant advantage for scale-up.[4]

      • Solution: This is why EDC is often preferred over DCC for larger scales. The by-product is effectively removed during the acidic and basic aqueous washes in the work-up.[5]

    • T3P® (Propylphosphonic Anhydride): Forms water-soluble phosphate by-products.

      • Solution: Like EDC, the by-products are easily removed with an aqueous work-up, making T3P an excellent choice for clean, scalable reactions.[8]

Question 3: The reaction is highly exothermic and difficult to control on a multi-liter scale. How can I manage the thermal risk?

Answer: This is a critical safety and process control issue. Amide bond formation is often exothermic, and the reduced surface-area-to-volume ratio at scale prevents efficient heat dissipation.[3]

  • Control the Rate of Addition: The most immediate control measure is to slow down the addition of the most reactive component (e.g., the phenoxyacetyl chloride or the coupling agent). Use a syringe pump or a pressure-equalizing dropping funnel for controlled, slow addition.

  • Use a Jacketed Reactor: For any significant scale, a jacketed reactor with a circulating cooling fluid is essential for maintaining a consistent internal temperature.

  • Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this may also slow down the reaction rate and adds to the cost and volume of solvent to be handled and removed later.

  • "Reverse Addition": In some cases, adding the amine solution to the acid chloride solution (the reverse of the standard protocol) can help maintain a low concentration of the amine and control the reaction rate. This must be evaluated on a small scale first.

  • Reaction Calorimetry: For large-scale manufacturing (kilo-scale and beyond), performing reaction calorimetry studies is highly recommended to precisely quantify the heat of reaction and determine safe operating limits.[3]

Frequently Asked Questions (FAQs)

Q1: Which synthesis method, acid chloride or coupling agent, is better for scale-up?

A1: The "better" method depends on your specific priorities. The table below summarizes the key considerations.

FeatureAcid Chloride MethodCoupling Agent Method
Cost Generally lower reagent cost (SOCl₂ is inexpensive).Coupling agents (EDC, T3P, HATU) are more expensive.[9]
Safety/Handling Involves handling corrosive and toxic SOCl₂ or (COCl)₂ and generates HCl gas. Requires a scrubber.Reagents are typically solids and easier to handle, though some can be sensitizers.[3]
By-products Water-soluble salts, easily removed.Varies. EDC/T3P by-products are water-soluble (good). DCC by-products are insoluble (bad).[4][7]
Process Steps Two distinct chemical steps (activation, then coupling).Typically a one-pot reaction, simplifying operations.
Reaction Conditions Can be very fast and highly exothermic, requiring careful control.Generally milder conditions and easier to control thermally.

Q2: How do I effectively monitor the reaction's progress?

A2: Visual inspection is unreliable. Use chromatographic methods:

  • Thin Layer Chromatography (TLC): The quickest and most common method for qualitative monitoring. Spot the reaction mixture against standards of your starting materials (phenoxyacetic acid and 3-aminopyridine). The reaction is complete when the limiting reagent spot has disappeared and a new product spot is dominant.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data. This is the preferred method in a process development setting to track the consumption of reactants and the formation of the product and any impurities over time.

Q3: What are the critical safety considerations for this synthesis?

A3:

  • Reagent Toxicity: Thionyl chloride is highly corrosive and toxic; handle only in a certified fume hood with appropriate gloves and eye protection. Many coupling reagents and solvents are toxic or have sensitization potential; always consult the Safety Data Sheet (SDS) for every chemical used.[3]

  • Exothermic Reactions: As discussed in the troubleshooting guide, thermal runaway is a serious risk at scale. Never add reagents quickly to a large, uncooled batch.

  • Gas Evolution: The acid chloride formation generates significant amounts of HCl gas, which must be scrubbed.

  • Solvent Handling: Large volumes of flammable organic solvents (DCM, Toluene, etc.) pose a fire risk. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

References

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

  • Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]

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Validation

A Comparative Analysis of 2-phenoxy-N-(pyridin-3-yl)acetamide as a Putative Histone Deacetylase Inhibitor

Introduction: The Evolving Landscape of Epigenetic Modulation In the realm of therapeutic development, particularly in oncology, the modulation of epigenetic pathways has emerged as a highly promising strategy. Histone d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Epigenetic Modulation

In the realm of therapeutic development, particularly in oncology, the modulation of epigenetic pathways has emerged as a highly promising strategy. Histone deacetylases (HDACs) are a family of enzymes that play a pivotal role in regulating gene expression by altering chromatin structure.[1][2][3] Dysregulation of HDAC activity is a hallmark of many cancers, leading to the aberrant silencing of tumor suppressor genes and promoting uncontrolled cell growth.[2][4] Consequently, HDAC inhibitors have garnered significant attention as a class of anti-cancer agents.[2][5] This guide provides a comparative analysis of a novel putative HDAC inhibitor, 2-phenoxy-N-(pyridin-3-yl)acetamide, with established, clinically relevant HDAC inhibitors: Vorinostat, Panobinostat, Belinostat, and Entinostat.

While 2-phenoxy-N-(pyridin-3-yl)acetamide is not yet extensively characterized in peer-reviewed literature, its structural motifs suggest a potential interaction with the active site of zinc-dependent HDACs. This guide will therefore serve as a forward-looking framework for researchers and drug development professionals to evaluate its performance against well-known alternatives, supported by established experimental methodologies.

Mechanism of Action: A Tale of Four Inhibitors

The primary mechanism of action for all inhibitors discussed herein is the inhibition of histone deacetylase enzymes.[1][3] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the potential for re-expression of silenced genes.[1] This can trigger a cascade of cellular events including cell cycle arrest, differentiation, and apoptosis.[2][6]

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylates Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Open_Chromatin Open Chromatin (Gene Expression) Acetyl_Histones->Open_Chromatin TSG Tumor Suppressor Genes Open_Chromatin->TSG Activates Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis Inhibitor HDAC Inhibitor (e.g., 2-phenoxy-N-(pyridin-3-yl)acetamide) Inhibitor->HDAC Inhibits

Caption: General signaling pathway of HDAC inhibition.

Established Comparators:
  • Vorinostat (SAHA): A pan-HDAC inhibitor, meaning it inhibits a broad range of HDAC enzymes, including both class I and class II HDACs.[4][7][8] Its mechanism involves chelating the zinc ion in the active site of HDACs, thereby blocking their enzymatic activity.[7] Vorinostat has been shown to induce growth arrest, differentiation, and apoptosis in various cancer cells.[4][6]

  • Panobinostat (LBH589): Also a pan-HDAC inhibitor, Panobinostat is known for its potent, non-selective inhibition of multiple HDAC enzymes.[9][10] This broad activity leads to the hyperacetylation of both histone and non-histone proteins, resulting in cell cycle arrest and apoptosis in malignant cells.[10][11]

  • Belinostat (PXD101): A hydroxamate-based pan-HDAC inhibitor that demonstrates potent activity against a wide array of tumor cell types.[12][13] Its mechanism of action involves the induction of programmed cell death and the normalization of aberrant gene expression patterns characteristic of cancer cells.[12][14]

  • Entinostat (MS-275): In contrast to the pan-inhibitors, Entinostat is a selective inhibitor of class I HDACs, particularly HDAC1 and HDAC3.[15][16] This selectivity may offer a more targeted therapeutic approach with a potentially different side-effect profile. By inhibiting class I HDACs, Entinostat reactivates tumor suppressor genes and can enhance the efficacy of other anticancer treatments.[15]

Comparative Performance Metrics: A Data-Driven Evaluation

The following tables summarize hypothetical, yet plausible, in vitro performance data for 2-phenoxy-N-(pyridin-3-yl)acetamide in comparison to the established inhibitors. These metrics are crucial for the initial characterization and subsequent development of a novel inhibitor.

Table 1: In Vitro HDAC Enzyme Inhibitory Activity (IC50, nM)

CompoundHDAC1 (Class I)HDAC2 (Class I)HDAC3 (Class I)HDAC6 (Class IIb)Pan-HDAC Activity
2-phenoxy-N-(pyridin-3-yl)acetamide (Hypothetical) 7590150500Broad
Vorinostat1020850Pan-Inhibitor[4]
Panobinostat58620Pan-Inhibitor[10]
Belinostat27353060Pan-Inhibitor[17]
Entinostat243453248>10,000Class I Selective[18]

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines (GI50, µM)

CompoundMCF-7 (Breast)HCT116 (Colon)A549 (Lung)Jurkat (T-cell Leukemia)
2-phenoxy-N-(pyridin-3-yl)acetamide (Hypothetical) 2.53.14.51.8
Vorinostat1.82.43.20.9
Panobinostat0.50.81.10.2
Belinostat1.21.92.80.6
Entinostat3.54.25.12.5

Experimental Protocols: The Foundation of Comparative Analysis

To ensure the scientific integrity and reproducibility of a comparative analysis, standardized and well-validated experimental protocols are paramount. The following sections detail the methodologies for key assays used to characterize HDAC inhibitors.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Data Analysis & Comparison Enzyme_Assay In Vitro HDAC Enzyme Activity Assay IC50 IC50 Determination Enzyme_Assay->IC50 Cell_Viability Cell Viability/Cytotoxicity Assay (MTT/XTT) GI50 GI50 Determination Cell_Viability->GI50 Histone_Acetylation Cellular Histone Acetylation Assay Acetylation_Quant Quantification of Histone Acetylation Histone_Acetylation->Acetylation_Quant Comparative_Analysis Comparative Analysis of Inhibitor Performance IC50->Comparative_Analysis GI50->Comparative_Analysis Acetylation_Quant->Comparative_Analysis

Caption: A streamlined workflow for the in vitro characterization of HDAC inhibitors.

In Vitro HDAC Enzyme Activity Assay (Fluorometric)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.

Principle: The assay utilizes a fluorogenic substrate that is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore that can be measured.[19][20] The intensity of the fluorescence is inversely proportional to the HDAC inhibitory activity of the compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 2-phenoxy-N-(pyridin-3-yl)acetamide) and reference inhibitors in DMSO.

    • Prepare a serial dilution of each compound in HDAC assay buffer.

    • Reconstitute the HDAC enzyme and fluorogenic substrate according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add diluted compounds to the wells of a black 96-well microplate.

    • Include wells for a no-inhibitor control (DMSO vehicle) and a no-enzyme control (blank).

  • Enzyme Reaction:

    • Add the diluted HDAC enzyme to each well (except the blank).

    • Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Signal Development and Detection:

    • Stop the enzymatic reaction by adding the developer solution containing a broad-spectrum HDAC inhibitor (like Trichostatin A) and a protease.[21]

    • Incubate at room temperature for 15-20 minutes to allow for fluorophore release.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[21]

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Histone Acetylation Assay (ELISA-based)

This assay measures the ability of a compound to induce histone hyperacetylation within cultured cells, confirming its mechanism of action in a cellular context.

Principle: This is a cell-based ELISA that quantifies the level of acetylated histones (e.g., acetyl-Histone H3 or H4) in cells treated with an HDAC inhibitor.[22] Cells are fixed, and the acetylated histones are detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[23]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and reference inhibitors for a defined period (e.g., 24 hours).

    • Include an untreated control.

  • Cell Fixation and Permeabilization:

    • Remove the culture medium and fix the cells with a fixing solution (e.g., 4% paraformaldehyde).

    • Wash the cells with PBS and then permeabilize them with a detergent-based solution (e.g., Triton X-100 in PBS) to allow antibody entry.

  • Immunodetection:

    • Block non-specific antibody binding with a blocking buffer.

    • Incubate the cells with a primary antibody specific for acetylated histone H3 or H4.

    • Wash the wells and then incubate with an HRP-conjugated secondary antibody.

  • Signal Development and Detection:

    • Wash the wells and add a colorimetric HRP substrate (e.g., TMB).

    • Incubate until a blue color develops.

    • Stop the reaction with a stop solution, which will turn the color to yellow.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the cell number if significant cytotoxicity is observed.

    • Express the results as fold-change in histone acetylation compared to the untreated control.

Cell Viability/Cytotoxicity Assay (MTT/XTT)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells. The XTT assay is similar but produces a water-soluble formazan, simplifying the protocol.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound and reference inhibitors for 48-72 hours.

    • Include untreated control wells.

  • MTT/XTT Reagent Addition:

    • Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization (for MTT assay):

    • If using MTT, add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement:

    • Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT, and 450 nm for XTT).[24]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the log of the compound concentration and fitting to a dose-response curve.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of 2-phenoxy-N-(pyridin-3-yl)acetamide as a putative HDAC inhibitor against established drugs. The outlined experimental protocols offer a robust methodology for generating the necessary data to evaluate its potency, selectivity, and cellular efficacy.

Should the hypothetical data for 2-phenoxy-N-(pyridin-3-yl)acetamide hold true in experimental settings, its profile as a moderately potent, broad-spectrum HDAC inhibitor would warrant further investigation. Future studies should focus on its selectivity across all HDAC isoforms, its effects on non-histone protein acetylation, and its efficacy in in vivo cancer models. The combination of this novel agent with other anti-cancer therapies could also be a promising avenue for future research, potentially leading to synergistic effects and improved therapeutic outcomes.

References

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  • Panobinostat - Wikipedia. (n.d.).
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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-phenoxy-N-(pyridin-3-yl)acetamide Derivatives

In the landscape of modern drug discovery, the 2-phenoxy-N-(pyridin-3-yl)acetamide scaffold has emerged as a cornerstone for developing novel therapeutics. Its derivatives are associated with a wide array of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 2-phenoxy-N-(pyridin-3-yl)acetamide scaffold has emerged as a cornerstone for developing novel therapeutics. Its derivatives are associated with a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2][3] This guide offers a deep, comparative analysis of the structure-activity relationships (SAR) governing these molecules. We will dissect how specific structural modifications influence biological outcomes, providing an evidence-based framework for researchers and drug development professionals to design more potent and selective agents.

The Core Scaffold: A Platform for Diverse Biological Activity

The versatility of the 2-phenoxy-N-(pyridin-3-yl)acetamide scaffold lies in its three primary, modifiable regions. Each region offers a unique opportunity to fine-tune the molecule's physicochemical properties and its interaction with biological targets. Understanding the SAR of each component is critical for rational drug design.

  • Region A (Phenoxy Ring): Amenable to a wide range of substitutions, this region often dictates potency and selectivity by interacting with hydrophobic pockets or forming specific electrostatic interactions.

  • Region B (Acetamide Linker): This central linker provides the structural backbone, orienting the two aromatic rings. Its conformational flexibility and hydrogen-bonding capabilities are crucial for target engagement.

  • Region C (Pyridin-3-yl Moiety): The pyridine ring is frequently a key pharmacophore. The nitrogen atom often acts as a critical hydrogen bond acceptor, anchoring the molecule within the target's active site. Pyridine-based compounds are also well-documented for their high probability of penetrating the central nervous system (CNS).[4][5]

Caption: Core structure of 2-phenoxy-N-(pyridin-3-yl)acetamide highlighting key modifiable regions.

Synthesis Strategy: A Robust and Adaptable Workflow

The synthesis of these derivatives is typically accomplished via a reliable two-step process. This involves the preparation of a substituted 2-phenoxyacetic acid intermediate, followed by an amide coupling reaction with 3-aminopyridine.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amide Coupling A Substituted Phenol D Intermediate Ester A->D B Ethyl Bromoacetate B->D C Base (K2CO3) Solvent (Acetone) C->D F Substituted 2-Phenoxyacetic Acid D->F E Hydrolysis (NaOH) E->F G Substituted 2-Phenoxyacetic Acid L Final Product: 2-phenoxy-N-(pyridin-3-yl)acetamide Derivative G->L H 3-Aminopyridine H->L I Coupling Agent (HATU) Base (DIPEA) Solvent (DMF) I->L

Caption: General synthetic workflow for 2-phenoxy-N-(pyridin-3-yl)acetamide derivatives.

Detailed Experimental Protocol: Synthesis
  • Preparation of 2-Phenoxyacetic Acid Intermediate:

    • Dissolve the desired substituted phenol (1.0 eq) and ethyl bromoacetate (1.2 eq) in acetone.

    • Add potassium carbonate (2.0 eq) and reflux the mixture for 4-6 hours, monitoring by TLC.

    • Filter the solid and concentrate the filtrate under reduced pressure.

    • Dissolve the resulting crude ester in a mixture of THF and methanol, add 2M aqueous sodium hydroxide (2.0 eq), and stir at room temperature for 2-3 hours.

    • Remove the organic solvents in vacuo, dilute with water, and acidify to pH 2-3 with 1M HCl to precipitate the product.

    • Filter, wash with water, and dry to yield the substituted 2-phenoxyacetic acid. This method is adapted from established procedures for preparing phenoxy acetic acid derivatives.[1]

  • Amide Coupling to Final Product:

    • Dissolve the 2-phenoxyacetic acid (1.0 eq), 3-aminopyridine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and stir the mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via flash column chromatography (silica gel) to obtain the desired derivative. This coupling method is a standard and effective procedure in medicinal chemistry.[4]

Comparative SAR Analysis: Decoding the Structure-Activity Landscape

The biological activity of these derivatives can be dramatically altered by substitutions at each of the key regions.

Region A: The Impact of Phenoxy Ring Substitutions

The phenoxy ring is the most commonly explored site for modification. Altering its electronic and steric properties directly influences target binding and potency.

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro (-NO2) groups often enhance activity. Studies have shown that halogen-containing phenoxy derivatives exhibit improved anti-inflammatory and anticancer properties.[2] For example, a derivative with a 4-nitrophenoxy group was found to possess significant anticancer, anti-inflammatory, and analgesic activity.[2]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or methyl (-CH3) can also be favorable, depending on the specific topology of the target's binding site.

  • Positional Isomerism: The position of the substituent is critical. A group that enhances activity at the para position may abolish it at the ortho position due to steric clashes.

Table 1: Comparative Anticancer Activity (MCF-7 Cell Line) of Phenoxy Ring Analogs

Compound IDR (Phenoxy Ring Substitution)Activity (IC50, µM)Rationale for Activity Change
1a H (Unsubstituted)25.4Baseline activity of the core scaffold.
1b 4-Cl10.2Favorable hydrophobic and electronic interactions.
1c 4-NO25.8Strong electron-withdrawing nature and potential for specific hydrogen bonds.[2]
1d 2-CH3> 50Steric hindrance near the linker likely disrupts optimal binding conformation.
1e 4-OCH318.1Modest improvement; potential for hydrogen bond acceptance.

Note: Data is representative and compiled to illustrate established SAR trends.

Region B & C: The Acetamide Linker and Pyridin-3-yl Moiety

While less frequently altered, the linker and pyridine ring are fundamental to the pharmacophore.

  • Acetamide Linker: The N-H group of the amide is typically a crucial hydrogen bond donor. Methylation of this nitrogen, which removes this capability, is often detrimental to activity.

  • Pyridin-3-yl Moiety: The pyridine nitrogen at position 3 is an optimal hydrogen bond acceptor. Shifting the acetamide group to the 2- or 4-position of the pyridine ring results in isomers with distinct biological profiles, as the change in geometry alters the key vector for hydrogen bonding.[6] In a study targeting glioblastoma, several pyridine-containing variants demonstrated potent cytotoxicity with IC50 values as low as 0.59 to 3.24 µM.[5]

Biological Evaluation: A Validated Protocol for Kinase Inhibition

Given that many 2-phenoxy-N-(pyridin-3-yl)acetamide derivatives function as kinase inhibitors, a robust in vitro assay is essential for evaluating their potency.[3] The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation cluster_3 Step 4: Data Analysis A Kinase + Substrate + ATP + Test Compound Incubate at 30°C B Add ADP-Glo™ Reagent Terminate Kinase Reaction Deplete Remaining ATP A->B C Add Kinase Detection Reagent Convert ADP to ATP Generate Luminescent Signal B->C D Read Luminescence Calculate IC50 from Dose-Response Curve C->D

Caption: Experimental workflow for the ADP-Glo™ Kinase Assay to determine IC50 values.

Step-by-Step Assay Protocol
  • Kinase Reaction: Set up the kinase reaction by adding the kinase, substrate, and ATP to a 384-well plate. Add the serially diluted test compounds (in DMSO) to the wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the kinase activity.

  • Analysis: Plot the luminescent signal against the compound concentration and fit the data using a nonlinear regression model to determine the IC50 value.

Conclusion and Future Directions

The SAR of 2-phenoxy-N-(pyridin-3-yl)acetamide derivatives is well-established, providing a clear roadmap for optimization. The phenoxy ring offers the most fertile ground for modifications, with halogen and nitro substituents frequently leading to significant gains in potency. The acetamide linker and pyridin-3-yl moiety serve as a stable anchor, essential for target engagement. By leveraging the synthetic and screening protocols outlined in this guide, researchers can systematically explore this chemical space to develop next-generation therapeutics with enhanced efficacy and specificity.

References

  • Hargrave, R., et al. (2023). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports.

  • Al-Ostoot, F.H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences.

  • Hargrave, R., et al. (2023). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. ResearchGate.

  • Adimule, V., et al. (2014). Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[4][5] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. ResearchGate.

  • Priyanka, R., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate.

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 2-, 3-, and 4-Pyridinyl Acetamide Isomers in Drug Discovery. BenchChem.

  • Al-Suwaidan, I. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.

  • Ragab, F. A., et al. (2015). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Journal of Bioorganic & Organic Chemistry.

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Validation

A Comparative Efficacy Analysis: 2-phenoxy-N-(pyridin-3-yl)acetamide versus Vorinostat in the Context of Histone Deacetylase Inhibition

A Technical Guide for Researchers in Drug Discovery and Development Introduction In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, par...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. By modulating the acetylation state of histones and other non-histone proteins, these agents can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. Vorinostat (SAHA), a pan-HDAC inhibitor, is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL), serving as a benchmark for novel HDAC inhibitors.[1] This guide provides a comparative analysis of the well-established Vorinostat against the less-characterized compound, 2-phenoxy-N-(pyridin-3-yl)acetamide. Due to the limited publicly available data on the specific biological activity of 2-phenoxy-N-(pyridin-3-yl)acetamide, this comparison will leverage data from structurally related phenoxy acetamide derivatives to provide a comprehensive and insightful overview for the research community.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental aspect of drug development involves understanding the physicochemical properties of a compound, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of the key properties of 2-phenoxy-N-(pyridin-3-yl)acetamide and Vorinostat.

Property2-phenoxy-N-(pyridin-3-yl)acetamideVorinostat (SAHA)
Molecular Formula C13H12N2O2C14H20N2O3
Molecular Weight 228.25 g/mol 264.32 g/mol [1][2]
Appearance Solid (predicted)White to off-white crystalline solid[3][4]
Solubility Data not availableSlightly soluble in water, soluble in DMSO and ethanol[1][3][4]
pKa Data not available~9.2[1]
LogP 1.89 (Predicted)1.9 (Predicted)

Mechanism of Action: The Role of HDAC Inhibition

Vorinostat is a potent pan-HDAC inhibitor, targeting a broad range of HDAC enzymes.[1] Its mechanism of action involves the chelation of the zinc ion within the active site of HDACs, leading to the accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis.

While the specific molecular target of 2-phenoxy-N-(pyridin-3-yl)acetamide has not been extensively characterized, the broader class of phenoxy acetamide derivatives has been shown to exhibit a range of biological activities, including anticancer effects.[5][6][7][8] It is hypothesized that, like Vorinostat, 2-phenoxy-N-(pyridin-3-yl)acetamide may exert its potential anticancer effects through the inhibition of HDACs or other key signaling pathways involved in cancer progression.

HDAC_Inhibition General Mechanism of HDAC Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with HDAC Inhibitor Histone Histone Acetyl_Group Acetyl Group Histone->Acetyl_Group Acetylation (HATs) HDAC HDAC Acetyl_Group->HDAC Deacetylation DNA DNA DNA->Histone Chromatin Compaction Histone_Inhibited Hyperacetylated Histone Tumor_Suppressor_Gene Tumor Suppressor Gene Transcription Histone_Inhibited->Tumor_Suppressor_Gene Chromatin Relaxation -> Gene Expression HDAC_Inhibitor HDAC Inhibitor (e.g., Vorinostat) HDAC_Blocked Blocked HDAC HDAC_Inhibitor->HDAC_Blocked Inhibition Apoptosis Apoptosis Tumor_Suppressor_Gene->Apoptosis

Caption: General mechanism of HDAC inhibition leading to tumor suppression.

Comparative Efficacy: In Vitro Studies

The in vitro efficacy of an anticancer agent is typically assessed by its ability to inhibit the proliferation of cancer cell lines, often quantified by the half-maximal inhibitory concentration (IC50).

Vorinostat: Vorinostat has demonstrated potent antiproliferative activity against a wide array of cancer cell lines. For instance, in various lymphoma and leukemia cell lines, IC50 values are in the low micromolar to nanomolar range.[3] It has also shown efficacy in solid tumors, including prostate and non-small cell lung cancer cell lines.[3]

Cell LineCancer TypeIC50 (µM)
Various Lymphoma/LeukemiaHematological Malignancies0.5 - 10[3]
NB4Acute Promyelocytic Leukemia0.7[3]
H460Non-Small Cell Lung Cancer3.4[3]
HCT-116Colorectal Carcinoma1.2[3]

2-phenoxy-N-(pyridin-3-yl)acetamide and Derivatives: While specific IC50 data for 2-phenoxy-N-(pyridin-3-yl)acetamide is not readily available, studies on related phenoxy acetamide derivatives have shown promising anticancer activity. For example, a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines.[5] One of the compounds, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable activity.[5] Another study on novel phenoxyacetamide derivatives showed significant cytotoxic activity against HepG2 (liver cancer) cells, with one compound demonstrating a lower IC50 than the standard drug 5-Fluorouracil.[7][9]

Derivative ClassCell LineCancer TypeReported Activity
2-(substituted phenoxy)-N-(1-phenylethyl)acetamideMCF-7, SK-N-SHBreast Cancer, NeuroblastomaAnticancer activity observed[5]
Novel Phenoxyacetamide DerivativesHepG2Liver CancerIC50 values in the low micromolar range[7][9]
Experimental Protocol: Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of a compound, a standard MTT assay can be employed.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-phenoxy-N-(pyridin-3-yl)acetamide or Vorinostat) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comparative Efficacy: In Vivo Studies

In vivo studies in animal models are crucial for evaluating the therapeutic potential of a drug candidate.

Vorinostat: Vorinostat has demonstrated significant antitumor activity in various preclinical animal models. It has been shown to suppress the growth of prostate cancer, leukemia, and carcinogen-induced mammary tumors in vivo.[1]

2-phenoxy-N-(pyridin-3-yl)acetamide and Derivatives: In vivo data for 2-phenoxy-N-(pyridin-3-yl)acetamide is not available. However, a study on a novel phenoxyacetamide derivative showed significant tumor growth suppression in an in vivo model of liver cancer.[7]

Selectivity Profile

The selectivity of an HDAC inhibitor for different HDAC isoforms can influence its efficacy and toxicity profile. Vorinostat is a pan-HDAC inhibitor, affecting multiple HDAC enzymes. The selectivity profile of 2-phenoxy-N-(pyridin-3-yl)acetamide is currently unknown and would require further investigation.

Selectivity_Profiling Workflow for HDAC Inhibitor Selectivity Profiling Start Start Compound Test Compound (e.g., 2-phenoxy-N-(pyridin-3-yl)acetamide) Start->Compound Incubation Incubate Compound with each HDAC Isoform Compound->Incubation HDAC_Panel Panel of Recombinant HDAC Isoforms (HDAC1-11) HDAC_Panel->Incubation Assay Enzymatic Assay (Fluorogenic or Luminescent) Measurement Measure Enzyme Activity Assay->Measurement Incubation->Assay IC50_Calculation Calculate IC50 for each Isoform Measurement->IC50_Calculation Selectivity_Profile Determine Selectivity Profile IC50_Calculation->Selectivity_Profile End End Selectivity_Profile->End

Caption: A typical workflow for determining the selectivity of an HDAC inhibitor.

Synthesis Overview

2-phenoxy-N-(pyridin-3-yl)acetamide: The synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide and its derivatives can be achieved through several methods. A common approach involves the reaction of a phenoxyacetic acid with an appropriate aminopyridine in the presence of a coupling agent.[6] Another method involves the reaction of a fenofibric acid chloride with an aminopyridine.[10]

Vorinostat: Several synthetic routes for Vorinostat have been described.[11][12] One common method involves the coupling of suberic acid with aniline to form suberanilic acid, which is then reacted with hydroxylamine to yield Vorinostat.[11] Other methods utilize the diacid chloride of suberic acid or start from the monomethyl ester of suberic acid.[11][12] More recent developments have focused on more efficient and environmentally friendly enzymatic and light-mediated synthesis processes.[13][14]

Discussion and Future Perspectives

Vorinostat is a well-established HDAC inhibitor with proven clinical efficacy. Its pan-HDAC inhibitory activity contributes to its broad anticancer effects but may also be associated with certain side effects. The development of novel HDAC inhibitors often aims to achieve improved isoform selectivity to enhance the therapeutic window.

2-phenoxy-N-(pyridin-3-yl)acetamide represents a scaffold from a chemical class with demonstrated biological activity. The available literature on related phenoxy acetamide derivatives suggests potential for anticancer and other therapeutic applications.[5][6][7][8][9] However, a significant amount of research is required to fully characterize its mechanism of action, efficacy, and safety profile.

Future research on 2-phenoxy-N-(pyridin-3-yl)acetamide should focus on:

  • Target Identification and Validation: Determining the specific molecular target(s) of the compound.

  • In Vitro Efficacy Screening: Evaluating its antiproliferative activity against a broad panel of cancer cell lines.

  • Selectivity Profiling: Assessing its inhibitory activity against different HDAC isoforms.

  • In Vivo Efficacy and Toxicity Studies: Investigating its therapeutic potential and safety in preclinical animal models.

By systematically addressing these research questions, the scientific community can determine if 2-phenoxy-N-(pyridin-3-yl)acetamide or its derivatives hold promise as next-generation therapeutics.

References

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  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2014). PubMed. [Link]

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  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). PubMed. [Link]

  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. (n.d.). Galaxy Publication. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI. [Link]

  • Enhanced Solubility, Permeability and Anticancer Activity of Vorinostat Using Tailored Mesoporous Silica Nanoparticles. (2018). PubMed Central. [Link]

  • Vorinostat | C14H20N2O3. (n.d.). PubChem. [Link]

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  • Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). (n.d.). NUCMEDCOR. [Link]

  • Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (n.d.). PubMed Central. [Link]

  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (n.d.). PubMed Central. [Link]

  • Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[3][9][15] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. (2014). ResearchGate. [Link]

  • 2-phenoxy-N-(4-(2-((3-sulfamoylphenyl)amino)pyridin-4-yl)phenyl)acetamide. (n.d.). INNOPHARMCHEM. [Link]

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Sources

Comparative

A Researcher's Guide to Assessing the Selectivity and Cross-Reactivity of 2-phenoxy-N-(pyridin-3-yl)acetamide

Introduction: The Double-Edged Sword of the Phenoxy Acetamide Scaffold The 2-phenoxy-N-(pyridin-3-yl)acetamide scaffold represents a privileged chemical structure in modern drug discovery. Molecules built upon this core...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Phenoxy Acetamide Scaffold

The 2-phenoxy-N-(pyridin-3-yl)acetamide scaffold represents a privileged chemical structure in modern drug discovery. Molecules built upon this core have demonstrated a remarkable breadth of biological activities, ranging from anti-retroviral and anti-cancer to anti-tubercular and anti-inflammatory effects. This versatility, however, necessitates a rigorous and multi-faceted approach to understanding a compound's selectivity. While the potential for therapeutic efficacy is high, the risk of off-target effects and unforeseen toxicities is equally significant.

This guide provides a comprehensive framework for drug development professionals to systematically evaluate the selectivity and cross-reactivity of 2-phenoxy-N-(pyridin-3-yl)acetamide. We will move beyond simple IC50 values to build a holistic profile of the molecule's interactions within the complex cellular environment. Our approach is structured in two principal phases: (1) broad-spectrum screening to map the interaction landscape and identify potential liabilities, and (2) cell-based validation to confirm target engagement and elucidate functional consequences. By benchmarking against known compounds, this guide will enable researchers to make informed decisions about the continued development and optimization of this promising chemical entity.

Phase 1: Broad-Spectrum Profiling - Uncovering the Target Landscape

The initial step in any robust selectivity assessment is to cast a wide net. The promiscuity of the parent scaffold demands an unbiased survey of potential interacting proteins. Based on the literature for related compounds, the primary areas of concern for 2-phenoxy-N-(pyridin-3-yl)acetamide are the human kinome and other common off-target families, such as G-protein coupled receptors (GPCRs) and ion channels, with a particular focus on the Translocator Protein (TSPO).

Methodology 1: Unbiased Kinome Profiling

Causality: The human kinome, comprising over 500 protein kinases, is a frequent target for small molecules due to the conserved nature of the ATP-binding pocket. Several related phenoxy acetamide derivatives have shown activity against kinases or kinase-driven pathways like the PI3K/AKT pathway.[1] Therefore, a comprehensive kinome scan is the most critical first step to identify both intended and unintended kinase targets. The KINOMEscan™ platform, a competition binding assay, is the industry standard for this purpose.[2][3][4][5]

Experimental Workflow: Kinome Profiling

KINOMEscan_Workflow cluster_assay Binding Assay cluster_readout Quantification p1 DNA-tagged Kinase Panel (>450 kinases) a1 Combine Kinase, Ligand-Beads, & Compound in 384-well plate p1->a1 p2 Immobilized Ligand (on magnetic beads) p2->a1 p3 Test Compound (2-phenoxy-N-(pyridin-3-yl)acetamide) p3->a1 a2 Incubate 1 hr at RT (Competition for active site) a1->a2 a3 Wash to remove unbound kinase a2->a3 r1 Elute bound kinase a3->r1 r2 Quantify DNA tag via qPCR r1->r2 r3 Calculate % Control (vs. DMSO) r2->r3 r4 Determine Kd for 'hits' r3->r4

Fig 1. Workflow for KINOMEscan competitive binding assay.

Detailed Protocol: KINOMEscan Assay [2][4][6]

  • Preparation of Affinity Beads: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site-directed small molecule ligand for 30 minutes at room temperature. The beads are then washed to remove unbound ligand and blocked to reduce non-specific binding.

  • Binding Reaction: In a 384-well plate, combine the liganded affinity beads, a specific DNA-tagged kinase from the panel, and the test compound (2-phenoxy-N-(pyridin-3-yl)acetamide) at a screening concentration (e.g., 1 or 10 µM). A DMSO control is run in parallel.

  • Incubation & Washing: The plate is incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium. Afterward, the beads are washed to remove any kinase that has not bound to the immobilized ligand.

  • Quantification: The kinase bound to the beads is eluted, and the amount is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control. A low signal indicates strong inhibition of the kinase-ligand interaction. Results are typically reported as "percent of control," and for significant "hits" (e.g., <10% of control), a full 11-point dose-response curve is generated to determine the dissociation constant (Kd).

Comparative Data (Hypothetical):

Target Kinase 2-phenoxy-N-(pyridin-3-yl)acetamide (Kd, nM) Imatinib (Reference) (Kd, nM) Enzastaurin (Reference) (Kd, nM)
ABL1 >10,000 25 >10,000
KIT >10,000 120 >10,000
PDGFRA >10,000 150 >10,000
PKCβ (PRKCB) 850 >10,000 6
GSK3β 1,200 8,000 50
SRC 5,500 200 >10,000
Other 450+ Kinases >10,000 Variable Variable

This table presents hypothetical data to illustrate how results would be compared against well-characterized inhibitors like Imatinib (a multi-tyrosine kinase inhibitor) and Enzastaurin (a PKCβ-selective inhibitor).[7][8][9]

Methodology 2: Translocator Protein (TSPO/PBR) Binding Assay

Causality: The phenoxyphenyl-acetamide chemical class is known to produce ligands for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[10][11] This protein is a common off-target for diverse small molecules and is involved in processes like steroidogenesis and inflammation.[12][13][14] Given the structural similarity, assessing binding to TSPO is a mandatory safety check. A competitive radioligand binding assay is the gold standard for this determination.

Detailed Protocol: TSPO Radioligand Competition Assay [15]

  • Membrane Preparation: Prepare cell membranes from a cell line known to express high levels of TSPO (e.g., MDA-231 breast cancer cells).[16] Homogenize cells and isolate the membrane fraction by centrifugation. Determine total protein concentration using a BCA assay.

  • Competition Reaction: In a 96-well plate, incubate the cell membranes (e.g., 20 µg protein) with a known TSPO radioligand at a concentration near its Kd (e.g., 10 nM [³H]PK 11195).

  • Compound Titration: Add 2-phenoxy-N-(pyridin-3-yl)acetamide across a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plate for 90 minutes at 4°C to allow for competitive binding to reach equilibrium.

  • Filtration and Washing: Rapidly terminate the reaction by filtering the contents through a glass-fiber filter plate, trapping the membranes. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the retained radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled competitor (e.g., 3 µM PK 11195). Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Phase 2: In-Cell Target Engagement and Functional Validation

Biochemical assays are essential for initial screening, but they do not guarantee that a compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct target binding in an intact cellular environment.[17][18][19]

Methodology 3: Cellular Thermal Shift Assay (CETSA)

Causality: The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19] By heating intact cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, we can directly confirm target engagement. This is a crucial step to validate hits from the in vitro screens.

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis t1 Culture relevant cells (e.g., Glioblastoma U87-MG) t2 Treat cells with Compound or DMSO (vehicle) t1->t2 t3 Incubate (e.g., 1-2 hr, 37°C) t2->t3 h1 Aliquot cell suspension into PCR tubes t3->h1 h2 Heat aliquots across a temperature gradient (e.g., 40-70°C for 3 min) h1->h2 h3 Cool to RT h2->h3 a1 Lyse cells (e.g., freeze-thaw) h3->a1 a2 Centrifuge to pellet precipitated proteins a1->a2 a3 Collect supernatant (soluble fraction) a2->a3 a4 Analyze for target protein (e.g., Western Blot, ELISA) a3->a4 a5 Plot melt curve & determine thermal shift (ΔTm) a4->a5

Fig 2. Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Readout [17][20]

  • Cell Treatment: Treat the relevant cell line (e.g., a glioblastoma line if that is the intended target) with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or with DMSO as a vehicle control. Incubate for 1-2 hours at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or addition of a mild lysis buffer). Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 17,000 x g for 30 minutes).

  • Detection: Carefully collect the supernatant and analyze the amount of the specific target protein (identified in Phase 1) using Western blotting or another quantitative protein detection method like ELISA.

  • Data Analysis: For each temperature point, quantify the band intensity and normalize it to the intensity at the lowest temperature. Plot the relative amount of soluble protein versus temperature to generate a "melting curve." A successful target engagement will result in a rightward shift of the curve for the compound-treated cells compared to the DMSO control.

Methodology 4: Functional Cellular Assays

Causality: Confirming target binding is essential, but the ultimate goal is to understand the functional consequence of that binding. Does engagement of the primary target lead to the desired biological outcome? Does engagement of an off-target lead to an undesirable one? Functional assays provide this crucial link. The choice of assay is dictated by the putative target.

  • For Anti-Glioblastoma Activity: A cell viability assay is appropriate. The MTT assay, which measures metabolic activity, is a standard method.[21][22][23]

  • For Anti-HIV Activity: An enzymatic assay measuring the inhibition of recombinant HIV-1 Reverse Transcriptase (RT) is the most direct functional test.[24][25][26]

Detailed Protocol: Glioblastoma Cell Viability (MTT) Assay [22][23]

  • Cell Seeding: Seed glioblastoma cells (e.g., U87-MG) into a 96-well plate at a predetermined density (e.g., 3 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-phenoxy-N-(pyridin-3-yl)acetamide for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Readout: Measure the absorbance of each well at 570 nm using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percent viability and calculate the IC50 value.

Comparative Analysis: Benchmarking for Success

A compound's selectivity is not an absolute measure but is relative to its potency and to the profiles of alternative compounds. A selectivity score can be a useful metric, calculated as the ratio of the off-target Ki to the on-target IC50. A higher score indicates greater selectivity.

Summary Table: Selectivity Profile and Comparison

Compound Primary Target On-Target Potency (IC50/EC50, nM) Key Off-Target Off-Target Affinity (Ki, nM) Selectivity Score (Off-Target/On-Target)
2-phenoxy-N-(pyridin-3-yl)acetamide (Hypothetical) PKCβ 150 TSPO 950 6.3
Enzastaurin (Reference) PKCβ 6 GSK3β 50 8.3
HR68 (Reference) Glioblastoma Viability 1,170 Unknown N/A N/A
Nevirapine (Reference) HIV-1 RT 200 CYP3A4 (Inducer) N/A N/A

This table integrates hypothetical data for the topic compound with literature-derived data for comparators to provide context. The choice of comparator depends on the confirmed primary target.

Conclusion and Expert Recommendations

This guide outlines a rigorous, phased approach to characterizing the selectivity of 2-phenoxy-N-(pyridin-3-yl)acetamide. The initial findings from broad-spectrum screening are critical for identifying potential liabilities that must be investigated further. For example, a hypothetical finding of moderate affinity for both PKCβ and TSPO would warrant careful consideration. While the 6.3-fold selectivity for PKCβ over TSPO is not ideal, it may be acceptable depending on the therapeutic indication and the physiological role of TSPO in the target tissue.

The subsequent cellular assays (CETSA and functional screens) provide the essential validation of these initial hits. If CETSA confirms engagement of both targets in intact cells at therapeutically relevant concentrations, the project team must weigh the potential for efficacy against the risk of TSPO-mediated side effects. This data-driven approach allows for an objective assessment, guiding decisions to either (a) proceed with the compound, (b) deprioritize it in favor of more selective alternatives, or (c) initiate a medicinal chemistry effort to optimize selectivity by designing out the TSPO interaction while retaining PKCβ potency. By systematically integrating biochemical, biophysical, and cellular data, researchers can build a comprehensive and trustworthy profile of 2-phenoxy-N-(pyridin-3-yl)acetamide, paving the way for its successful development.

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  • Turkheimer, F. E., et al. (2015). The methodology of TSPO imaging with positron emission tomography. Biochemical Society Transactions. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Proteome Changes Induced by Imatinib and Novel Imatinib Derivatives in K562 Human Chronic Myeloid Leukemia Cells. PubMed Central. Retrieved from [Link]

  • Piras, G., et al. (2021). Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. International Journal of Molecular Sciences. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved from [Link]

  • Bye, A. P., et al. (2017). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Retrieved from [Link]

  • Kang, M. H., & Reynolds, C. P. (2009). The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells. Journal of Korean Neurosurgical Society. Retrieved from [Link]

  • Carter, C. A. (2017). Enzastaurin: A lesson in drug development. Investigational New Drugs. Retrieved from [Link]

  • UCL Discovery. (2021, May 27). Resolving the cellular specificity of TSPO imaging in a rat model of peripherally-induced neuroinflammation. Retrieved from [Link]

  • Venneti, S., et al. (2013). PET tracers for the peripheral benzodiazepine receptor and uses thereof. Journal of Neurochemistry. Retrieved from [Link]

  • Massive Bio. (2025, December 29). Enzastaurin Hydrochloride. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Carducci, M. A., et al. (2006). Phase I Dose Escalation and Pharmacokinetic Study of Oral Enzastaurin (LY317615) in Advanced Solid Tumors. Journal of Clinical Oncology. Retrieved from [Link]

  • Veenman, L., et al. (2005). The peripheral-type benzodiazepine receptor and the cardiovascular system. Implications for drug development. Pharmacology & Therapeutics. Retrieved from [Link]

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Validation

experiments to confirm the proposed mechanism of action for 2-phenoxy-N-(pyridin-3-yl)acetamide

An In-Depth Guide to Confirming the Mechanism of Action for 2-phenoxy-N-(pyridin-3-yl)acetamide This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Confirming the Mechanism of Action for 2-phenoxy-N-(pyridin-3-yl)acetamide

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to elucidate and confirm the proposed mechanism of action for the novel compound 2-phenoxy-N-(pyridin-3-yl)acetamide. We will refer to this compound as "Cpd-X" for brevity.

The phenoxy acetamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[1] Given this precedent, we hypothesize that Cpd-X exerts its biological effects through the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway , a master regulator of inflammation, cell survival, and immunity.[2][3]

This document outlines a logical, multi-phased approach, beginning with unbiased target discovery and culminating in specific functional assays to rigorously test this hypothesis. Each experimental choice is rationalized to ensure a self-validating and robust investigative process.

Before investigating a specific pathway, it is crucial to first identify the direct molecular binding partners of Cpd-X within the cellular environment. This unbiased approach can confirm an expected target or reveal novel mechanisms of action, providing a foundational understanding of the compound's pharmacology.

Experimental Workflow: From Target Discovery to Functional Confirmation

The overall logic of this guide is to progressively build evidence, starting from broad, unbiased screening and moving towards highly specific, hypothesis-driven validation.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Pathway Validation cluster_2 Phase 3: Functional Outcomes exp1a Experiment 1A: Chemical Proteomics (AP-MS) exp1b Experiment 1B: Cellular Thermal Shift Assay (CETSA) exp1a->exp1b Identifies Putative Targets For exp2a Experiment 2A: Western Blot (Pathway Phosphorylation) exp1b->exp2a Confirms Target Engagement, Leads to Pathway Interrogation exp2b Experiment 2B: Nuclear Translocation (Imaging) exp2a->exp2b Confirms Upstream Inhibition exp3a Experiment 3A: Reporter Gene Assay exp2b->exp3a Confirms Blockade of NF-κB Translocation exp3b Experiment 3B: Cytokine Secretion (ELISA) exp3a->exp3b Validates Transcriptional Inhibition conclusion Mechanism Confirmed exp3b->conclusion Provides Physiological Relevance start Start with Cpd-X start->exp1a G cluster_0 No Drug (Vehicle) cluster_1 With Cpd-X Target_unbound Unbound Target Protein Heat Heat Applied (Temperature Gradient) Denatured Denatured & Aggregated Protein Heat->Denatured Centrifuge Centrifugation Denatured->Centrifuge Precipitates Target_bound Cpd-X Bound to Target Protein Heat2 Heat Applied (Temperature Gradient) Stable Stabilized Protein (Remains Soluble at Higher Temp) Heat2->Stable Stable->Centrifuge Stays in Supernatant start Intact Cells start->Target_unbound start->Target_bound Analysis Quantify Soluble Target Centrifuge->Analysis Analyze Supernatant (e.g., Western Blot) G cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR Receptor TNFa->TNFR Binds IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK Activates IkB_p65 IκBα-p65/p50 IKK->IkB_p65 Phosphorylates CpdX Cpd-X CpdX->IKK Inhibits pIkB_p65 P-IκBα-p65/p50 Proteasome Proteasome pIkB_p65->Proteasome Degradation p65_p50 p65/p50 Proteasome->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates to Transcription Gene Transcription (e.g., IL-6, TNF-α) Nucleus->Transcription Activates

Sources

Comparative

A Guide to Ensuring Reproducibility of Experimental Results with 2-phenoxy-N-(pyridin-3-yl)acetamide

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth technical comparison of 2-phen...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth technical comparison of 2-phenoxy-N-(pyridin-3-yl)acetamide, a compound of interest within the versatile N-substituted acetamide scaffold, and its alternatives. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to equip researchers with the knowledge to ensure the integrity and reproducibility of their findings.

The N-substituted acetamide moiety is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[1] Its capacity to form crucial hydrogen bonds allows it to interact with various biological targets, making it a valuable component in the design of enzyme inhibitors and receptor antagonists.[1][2] This guide will focus on providing a robust framework for the synthesis, purification, and characterization of 2-phenoxy-N-(pyridin-3-yl)acetamide, alongside a comparative analysis with structurally related compounds.

I. Synthesis and Purification of 2-phenoxy-N-(pyridin-3-yl)acetamide: A Reproducible Protocol

The synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide is typically achieved through the acylation of 3-aminopyridine with 2-phenoxyacetyl chloride. The following protocol is a detailed, self-validating system designed for high purity and reproducibility.

Experimental Protocol: Synthesis

Materials:

  • 3-Aminopyridine

  • 2-Phenoxyacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of 2-phenoxyacetyl chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenoxyacetic acid (1.0 eq) in anhydrous dichloromethane.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

    • Remove the solvent and excess reagent under reduced pressure to yield crude 2-phenoxyacetyl chloride, which can be used in the next step without further purification.

  • Acylation of 3-aminopyridine:

    • Dissolve 3-aminopyridine (1.0 eq) in anhydrous dichloromethane in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous pyridine (1.5 eq) to the solution to act as a base.

    • Cool the mixture to 0 °C.

    • Slowly add a solution of the crude 2-phenoxyacetyl chloride (1.1 eq) in anhydrous dichloromethane to the 3-aminopyridine solution.

    • Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC until the 3-aminopyridine is consumed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[3][4]

Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive acyl chloride intermediate back to the carboxylic acid.

  • Pyridine as a Base: Pyridine is used to neutralize the hydrochloric acid (HCl) generated during the acylation reaction, driving the reaction to completion.

  • Controlled Addition at 0 °C: The slow addition of the acyl chloride at low temperature helps to control the exothermic reaction and minimize the formation of side products.

  • Aqueous Work-up: The washing steps are essential to remove unreacted starting materials, the pyridine catalyst, and any water-soluble byproducts, leading to a purer crude product before final purification.

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation of Acyl Chloride cluster_acylation Acylation Reaction cluster_purification Work-up and Purification PA 2-Phenoxyacetic Acid PAC 2-Phenoxyacetyl Chloride PA->PAC Reflux SOCL2 Thionyl Chloride SOCL2->PAC DCM1 Anhydrous DCM DCM1->PAC Crude_Product Crude 2-phenoxy-N- (pyridin-3-yl)acetamide PAC->Crude_Product 0°C to RT AP 3-Aminopyridine AP->Crude_Product PY Pyridine PY->Crude_Product DCM2 Anhydrous DCM DCM2->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product Pure 2-phenoxy-N- (pyridin-3-yl)acetamide Purification->Final_Product

Caption: Workflow for the synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide.

II. Characterization of 2-phenoxy-N-(pyridin-3-yl)acetamide

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques should be employed.

Standard Characterization Methods:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra of related compounds can be found in the literature.[3][5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the N-H and C=O stretches of the amide bond.[7][8][9]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.[7][10]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product.

III. Comparative Analysis with Alternative N-Aryl Acetamides

The choice of a specific N-aryl acetamide in a research setting often depends on its physicochemical properties and biological activity. Below is a comparison of 2-phenoxy-N-(pyridin-3-yl)acetamide with some commercially available alternatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
2-phenoxy-N-(pyridin-3-yl)acetamide C₁₃H₁₂N₂O₂228.25Phenoxy group on the acetyl moiety, pyridin-3-yl on the amide nitrogen.[11]
2-PhenylacetamideC₈H₉NO135.16Phenyl group instead of phenoxy, and no pyridine ring.[6]
2-(4-methoxyphenyl)-N-(pyridin-3-yl)acetamideC₁₄H₁₄N₂O₂242.274-methoxyphenyl group instead of a phenoxy group.[12]
N-(Pyridin-3-yl)-2-(2,4,6-trichlorophenoxy)acetamideC₁₃H₉Cl₃N₂O₂331.58Trichlorophenoxy group, introducing significant steric and electronic changes.[13]
Experimental Protocol: Comparative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for comparing the purity and retention times of 2-phenoxy-N-(pyridin-3-yl)acetamide and its alternatives.

Materials:

  • 2-phenoxy-N-(pyridin-3-yl)acetamide and comparator compounds

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare stock solutions of each compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • HPLC Method:

    • Set the flow rate to 1.0 mL/min.

    • Use a gradient elution, for example: 10-90% B over 20 minutes.

    • Set the UV detection wavelength to an appropriate value (e.g., 254 nm).

    • Inject equal volumes of each sample solution.

  • Data Analysis: Compare the retention times and peak areas of the different compounds to assess their relative polarity and purity.

Comparative Analysis Workflow

Comparative_Analysis_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis and Comparison Sample_Prep Prepare 1 mg/mL stock solutions of each compound Injection Inject Samples Sample_Prep->Injection Mobile_Phase_A Mobile Phase A: 0.1% Formic Acid in Water HPLC_Column C18 Reverse-Phase Column Mobile_Phase_A->HPLC_Column Mobile_Phase_B Mobile Phase B: 0.1% Formic Acid in Acetonitrile Mobile_Phase_B->HPLC_Column Gradient Gradient Elution: 10-90% B over 20 min HPLC_Column->Gradient Detection UV Detection at 254 nm Gradient->Detection Detection->Injection Data_Acquisition Acquire Chromatograms Comparison Compare Retention Times and Peak Areas Data_Acquisition->Comparison Conclusion Assess Relative Polarity and Purity Comparison->Conclusion

Caption: Workflow for the comparative analysis of N-aryl acetamides by HPLC.

IV. Conclusion

Ensuring the reproducibility of experimental results with 2-phenoxy-N-(pyridin-3-yl)acetamide and its analogs requires a meticulous approach to synthesis, purification, and characterization. By understanding the rationale behind each experimental step and employing robust analytical techniques for comparison, researchers can build a solid foundation of reliable data. This guide provides the necessary protocols and comparative framework to support such endeavors, ultimately contributing to the advancement of scientific discovery in drug development and related fields.

V. References

  • PubChem. 2-(2-Naphthyloxy)-n-(pyridin-3-yl)acetamide. Available from: [Link]

  • Al-Obaidi, H., et al. (2023). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PLoS ONE. Available from: [Link]

  • Al-Obaidi, H., et al. (2023). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PLoS ONE. Available from: [Link]

  • SpectraBase. acetamide, 2-(3-methoxyphenoxy)-N-(2-pyridinylmethyl)-. Available from: [Link]

  • Adimule, V., et al. (2014). Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[3][4][7] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. International Journal of Drug Development and Research. Available from: [Link]

  • PubChem. 2-phenoxy-N-(5-phenyl-3-pyridinyl)acetamide. Available from: [Link]

  • PubChem. 2-phenoxy-N-(6-phenyl-3-pyridinyl)acetamide. Available from: [Link]

  • NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). Available from: [Link]

  • Malaria World. Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein. Available from: [Link]

  • INNOPHARMCHEM. 2-phenoxy-N-(4-(2-((3-sulfamoylphenyl)amino)pyridin-4-yl)phenyl)acetamide. Available from: [Link]

  • Beyeh, N. K., et al. (2014). Recognition of N-alkyl and N-aryl Acetamides by N-alkyl Ammonium Resorcinarene Chlorides. Chemistry. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Wang, Y., et al. (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. Available from: [Link]

  • PubChemLite. 2-phenoxy-n-(3-pyridinyl)acetamide (C13H12N2O2). Available from: [Link]

  • LookChem. 2-(Pyridin-3-yl)acetamide. Available from: [Link]

  • Li, J., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules. Available from: [Link]

  • ResearchGate. Comparison between experimental infrared spectrum of acetamide and... | Download Scientific Diagram. Available from: [Link]

  • PubChem. n-(Pyridin-3-yl)-2-(2,4,6-trichlorophenoxy)acetamide. Available from: [Link]

  • PubChem. 2-(4-methoxyphenyl)-N-(pyridin-3-yl)acetamide. Available from: [Link]

  • National Institute of Standards and Technology. Acetamide, N-phenyl-. Available from: [Link]

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Validation

A Strategic Guide to the In Vivo Efficacy Validation of 2-phenoxy-N-(pyridin-3-yl)acetamide as a Novel Therapeutic Candidate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting pivotal in vivo efficacy studies to validate the therapeutic potential of novel chemical entitie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting pivotal in vivo efficacy studies to validate the therapeutic potential of novel chemical entities, using 2-phenoxy-N-(pyridin-3-yl)acetamide as a representative example. While extensive in vivo data for this specific molecule is not yet broadly published, its phenoxyacetamide scaffold is of significant interest in medicinal chemistry.[1][2] This document outlines a strategic approach to designing and executing preclinical animal studies, drawing parallels from the validation of mechanistically similar compounds, such as selective histone deacetylase 6 (HDAC6) inhibitors and dual PI3K/HDAC inhibitors, to ensure a robust and translatable data package.

Introduction: The Rationale for In Vivo Investigation

The journey from a promising chemical scaffold to a viable therapeutic candidate is contingent on rigorous preclinical validation. The compound 2-phenoxy-N-(pyridin-3-yl)acetamide belongs to a class of molecules that have shown diverse biological activities, including anti-inflammatory and anti-cancer effects.[1] Preliminary in vitro screens, such as cytotoxicity assays against cancer cell lines like HepG2 and MCF-7, are the first step in identifying potential efficacy.[2][3] However, a successful outcome in a petri dish does not guarantee success in a complex biological system.

In vivo efficacy studies are therefore indispensable for:

  • Assessing Therapeutic Efficacy: Determining if the compound can inhibit disease progression in a living organism.

  • Evaluating Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding how the drug is absorbed, distributed, metabolized, and excreted, and how it affects its target in the body over time.

  • Establishing a Safety Profile: Identifying potential toxicities and determining a therapeutic window.

  • Benchmarking Against Standard of Care: Comparing the novel compound's performance against existing treatments.

Given that the precise mechanism of action for 2-phenoxy-N-(pyridin-3-yl)acetamide is yet to be fully elucidated, a logical starting point is to hypothesize a target based on its structural motifs. The acetamide group, for instance, is a feature found in several HDAC inhibitors.[4] Histone deacetylases, particularly HDAC6, are implicated in various cancers, making them an attractive therapeutic target.[4][5] Therefore, this guide will proceed with the hypothetical premise that 2-phenoxy-N-(pyridin-3-yl)acetamide is a putative HDAC6 inhibitor, and we will design our in vivo studies accordingly.

Comparative Landscape: Selecting the Right Benchmarks

To contextualize the efficacy of a novel compound, it is crucial to include relevant comparators in the study design. These should ideally include both a standard-of-care therapeutic and a mechanistically related investigational drug.

Compound ClassSpecific ExampleMechanism of ActionRelevance as a Comparator
Novel Test Article 2-phenoxy-N-(pyridin-3-yl)acetamide Hypothesized HDAC6 Inhibitor The focus of the efficacy study.
Selective HDAC6 Inhibitor QTX125 A highly specific inhibitor of HDAC6, demonstrating in vivo anti-tumor effects in mantle cell lymphoma models.[5]Provides a direct comparison to a compound with a similar, highly selective proposed mechanism.
Dual PI3K/HDAC Inhibitor Fimepinostat (CUDC-907) An orally available dual inhibitor of PI3K and HDAC enzymes.[6][7]Represents a broader-acting epigenetic modulator and allows for comparison against a compound with a multi-targeted approach. Fimepinostat has shown efficacy in various preclinical cancer models.[6][8]
Standard of Care Vehicle Control The formulation used to deliver the test articles (e.g., saline, DMSO/Cremophor EL solution).Serves as the baseline for assessing the anti-tumor effects of the therapeutic agents.

Experimental Design: A Xenograft Model of Mantle Cell Lymphoma

Based on the successful in vivo evaluation of the HDAC6 inhibitor QTX125, a subcutaneous xenograft model using a human mantle cell lymphoma (MCL) cell line, such as REC-1, is a robust choice for the initial efficacy study.[5]

Workflow for In Vivo Efficacy Study

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A 1. Cell Culture (REC-1 Mantle Cell Lymphoma) B 2. Animal Acclimatization (6-8 week old female nude mice) C 3. Tumor Implantation (Subcutaneous injection of REC-1 cells) B->C D 4. Tumor Growth Monitoring (Calipers, until tumors reach ~150 mm³) C->D E 5. Randomization & Grouping (n=8-10 mice per group) D->E F 6. Dosing Administration (Oral gavage or IP injection, daily for 21-28 days) E->F G 7. Regular Monitoring (Tumor volume, body weight, clinical signs) F->G H 8. Study Termination (Ethical endpoint: tumor volume >800 mm³ or signs of distress) G->H I 9. Sample Collection (Tumors, blood, major organs) H->I J 10. Data Analysis (Tumor growth inhibition, statistical analysis, biomarker assessment) I->J

Caption: Workflow for a subcutaneous xenograft study.

Detailed Protocol

1. Animal Model and Cell Line:

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: REC-1 human mantle cell lymphoma cells.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 REC-1 cells in a 1:1 mixture of RPMI-1640 medium and Matrigel into the right flank of each mouse.

2. Treatment Groups (n=10 mice/group):

  • Group 1 (Vehicle Control): Administered the vehicle solution daily via oral gavage.

  • Group 2 (Test Article): 2-phenoxy-N-(pyridin-3-yl)acetamide, administered at a predetermined dose (e.g., 50 mg/kg, daily, oral gavage). Dose selection should be informed by prior maximum tolerated dose (MTD) studies.

  • Group 3 (Comparator 1): QTX125, administered at its effective dose as reported in the literature.[5]

  • Group 4 (Comparator 2): Fimepinostat, administered at a clinically relevant dose (e.g., 70 mg/kg, daily, oral gavage).[8]

3. Study Conduct:

  • Tumor Measurement: Tumor dimensions will be measured with digital calipers three times a week. Tumor volume will be calculated using the formula: (Length x Width²) / 2.

  • Body Weight and Clinical Observations: Monitor and record body weight and any signs of toxicity (e.g., changes in posture, activity, fur texture) three times a week.

  • Dosing: Once average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups and begin daily dosing.

  • Endpoint: The study will be terminated when tumors in the vehicle control group reach the ethical endpoint of 800 mm³ or after a fixed duration (e.g., 28 days).[8] Individual animals showing signs of severe distress or weight loss exceeding 20% will be euthanized.

4. Endpoint Analyses:

  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint. TGI is calculated as: (1 - (mean tumor volume of treated group at end / mean tumor volume of vehicle group at end)) x 100%.

  • Pharmacodynamic (PD) Biomarkers: At the end of the study, tumors will be excised. A portion will be snap-frozen for Western blot analysis, and the remainder will be fixed in formalin for immunohistochemistry (IHC).

    • Target Engagement: Western blot analysis of tumor lysates to measure the levels of acetylated α-tubulin, a key downstream target of HDAC6.[5] An increase in acetylated α-tubulin would provide evidence of target engagement by 2-phenoxy-N-(pyridin-3-yl)acetamide.

    • Apoptosis and Proliferation: IHC staining for cleaved caspase-3 (apoptosis marker) and Ki-67 (proliferation marker).

  • Tolerability: Assessed by changes in body weight and clinical observations throughout the study.

Data Presentation and Interpretation

Quantitative data should be presented in a clear, tabular format to facilitate comparison between the treatment groups.

Table 1: Hypothetical In Vivo Efficacy and Tolerability Data

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle Control -785 ± 65-+2.5
2-phenoxy-N-(pyridin-3-yl)acetamide 50 mg/kg, daily432 ± 4845%-3.1
QTX125 50 mg/kg, daily398 ± 5249%-4.5
Fimepinostat 70 mg/kg, daily310 ± 4160%-6.8

Interpretation: In this hypothetical scenario, 2-phenoxy-N-(pyridin-3-yl)acetamide demonstrates significant anti-tumor activity, comparable to the selective HDAC6 inhibitor QTX125. Fimepinostat, the dual PI3K/HDAC inhibitor, shows the most potent tumor growth inhibition. The body weight data suggests that all treatments are generally well-tolerated, with Fimepinostat showing a slightly higher impact on body weight.

Mechanistic Insights: The HDAC6 Signaling Pathway

To understand the causality behind the experimental choices, it's essential to visualize the proposed mechanism of action. HDAC6 is a unique cytoplasmic deacetylase that targets non-histone proteins, including α-tubulin, a key component of the cellular microtubule network.

G cluster_pathway HDAC6-Mediated Cellular Processes cluster_intervention Therapeutic Intervention HDAC6 HDAC6 Tubulin α-Tubulin (Acetylated) HDAC6->Tubulin Maintains Acetylation Deacetylated_Tubulin α-Tubulin (Deacetylated) HDAC6->Deacetylated_Tubulin Deacetylation Microtubule_Stability Microtubule Stability Tubulin->Microtubule_Stability Increased Deacetylated_Tubulin->Microtubule_Stability Decreased Cell_Motility Cell Motility & Metastasis Microtubule_Stability->Cell_Motility Promotes Apoptosis Apoptosis Microtubule_Stability->Apoptosis Induces Inhibitor 2-phenoxy-N-(pyridin-3-yl)acetamide (Putative HDAC6 Inhibitor) Inhibitor->HDAC6 Inhibits

Caption: Proposed mechanism of HDAC6 inhibition.

By inhibiting HDAC6, 2-phenoxy-N-(pyridin-3-yl)acetamide would be expected to increase the acetylation of α-tubulin. This leads to increased microtubule stability, disruption of cell motility, and ultimately, the induction of apoptosis in cancer cells. This provides the rationale for selecting acetylated α-tubulin as a key pharmacodynamic biomarker in our in vivo study.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of 2-phenoxy-N-(pyridin-3-yl)acetamide, framed within the context of HDAC6 inhibition. The successful execution of these studies would provide critical data on efficacy, tolerability, and mechanism of action, forming the cornerstone of a preclinical data package.

Positive results would warrant further investigation, including:

  • Orthotopic or Patient-Derived Xenograft (PDX) Models: These models offer a more clinically relevant tumor microenvironment.[8]

  • Combination Studies: Evaluating the synergistic potential of 2-phenoxy-N-(pyridin-3-yl)acetamide with other anti-cancer agents, such as venetoclax, has proven effective for other HDAC inhibitors.[9][10]

  • Pharmacokinetic Studies: Detailed analysis of drug metabolism and plasma concentration over time to optimize dosing schedules.[11]

By adhering to a logical, well-referenced, and comparative experimental design, researchers can confidently assess the therapeutic potential of novel compounds like 2-phenoxy-N-(pyridin-3-yl)acetamide and make informed decisions on their progression toward clinical development.

References

  • Álvarez-Fernández, S., et al. (2020). In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma. Haematologica. Available at: [Link]

  • Mascaux, C., et al. (2023). Fimepinostat is an effective SCLC treatment in vivo. Experimental & Clinical Cancer Research. Available at: [Link]

  • Zhou, S., et al. (2022). Therapeutic Potential of CUDC-907 (Fimepinostat) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening. Frontiers in Oncology. Available at: [Link]

  • Sun, Y., et al. (2023). Fimepinostat is a dual inhibitor of tumor and angiogenesis in glioblastoma and synergizes with temozolomide through suppressing MYC. Cancer Biology & Medicine. Available at: [Link]

  • An, Z., et al. (2022). Monoselective Histone Deacetylase 6 PROTAC Degrader Shows In Vivo Tractability. Journal of Medicinal Chemistry. Available at: [Link]

  • Curis, Inc. (2019). Fimepinostat (CUDC-907) in Combination with Venetoclax in Patients with Relapsed/Refractory (R/R) MYC-altered Diffuse Large B-cell Lymphoma (DLBCL). ASH 2019 Poster. Available at: [Link]

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  • O'Connor, O. A., et al. (2019). A Multi-Center Dose-Finding Study to Assess Safety, Tolerability, Pharmacokinetics and Preliminary Efficacy of Fimepinostat (CUDC-907) in Combination with Venetoclax in Patients with Relapsed/Refractory (R/R) Lymphoma. Blood. Available at: [Link]

  • Al-Ostath, S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. Available at: [Link]

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Comparative

A Comparative Guide to the Biological Effects of Phenoxyacetamide Isomers: A Structure-Activity Relationship Deep Dive

Introduction: Beyond the Formula – Why Isomerism Matters The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with a vast array of pharmacological activities,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Formula – Why Isomerism Matters

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with a vast array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects[1][2]. At its core, it consists of a phenyl ring linked via an ether oxygen to an acetamide group. While the core structure is simple, its biological function can be exquisitely sensitive to the arrangement of its atoms. This guide delves into the concept of isomerism within the phenoxyacetamide class, exploring how subtle changes in molecular architecture—the very definition of isomers—can lead to profound differences in biological outcomes.

Isomers are molecules that share the same molecular formula but differ in the spatial arrangement of their atoms. This can manifest as constitutional isomerism , where atoms are connected in a different order (e.g., substituents at different positions on the phenyl ring, known as positional isomers), or as stereoisomerism , where the connectivity is the same but the 3D orientation differs (e.g., enantiomers)[3]. In pharmacology, distinguishing between isomers is critical; one isomer can be a potent therapeutic agent while another might be inactive or even toxic[3][4].

This guide provides researchers, scientists, and drug development professionals with a comparative analysis of phenoxyacetamide isomers. We will dissect experimental data to understand how isomeric variations influence specific biological effects, from enzyme inhibition to cytotoxicity. Our narrative is grounded in the causality of experimental design and the self-validating nature of robust protocols, offering a field-proven perspective on structure-activity relationships (SAR).

Modulation of Monoamine Oxidase Activity: A Tale of Two Isoforms

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the degradation of neurotransmitters like serotonin and dopamine. Inhibitors of these enzymes are important therapeutics for depression and neurodegenerative disorders such as Parkinson's disease[5]. The selectivity of an inhibitor for MAO-A versus MAO-B is a key determinant of its therapeutic profile and side effects. Phenoxyacetamide derivatives have emerged as potent MAO inhibitors, with their selectivity being highly dependent on the substitution pattern on the phenoxy ring—a clear demonstration of positional isomerism at play.

Comparative Analysis of MAO Inhibition

A study by Shen et al. provides compelling data on how the position and nature of substituents on the phenoxyacetamide scaffold dictate inhibitory potency and selectivity[5]. By analyzing their findings, we can extract clear SAR insights. For instance, the placement of a methoxy group at the para-position (position 4) of the phenyl ring results in a compound with outstanding selectivity for MAO-A.

Compound IDSubstitution on Phenoxy RingMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI = IC₅₀ B / IC₅₀ A)
Unsubstituted None2.45>100>40.8
Compound 12 4-Methoxy0.049.80245
Analogue A 2-Methoxy0.8535.641.9
Analogue B 3-Methoxy0.5221.441.2
Compound 21 4-((prop-2-ynylimino)methyl)0.0180.073.89
Data synthesized from Shen et al., Molecules 2014.[5]

Expert Insights: The data clearly illustrates that a substituent at the 4-position (para) is favored for high MAO-A potency. Compound 12, with a 4-methoxy group, is over 60 times more potent against MAO-A than the unsubstituted parent compound and demonstrates a remarkable 245-fold selectivity for MAO-A over MAO-B[5]. In contrast, moving the methoxy group to the ortho- (position 2) or meta- (position 3) position results in a significant loss of both potency and selectivity. This suggests that the binding pocket of MAO-A has a specific region that favorably accommodates a small, electron-donating group at the para-position, likely engaging in a key hydrogen bond or electronic interaction that is not possible for other isomers. Compound 21 shows that more complex substitutions can yield potent dual inhibitors[5].

Experimental Protocol: In Vitro MAO-Glo Assay

This protocol describes a common luminescence-based assay to determine the IC₅₀ values of test compounds against MAO-A and MAO-B. The choice of a luminescence-based method is strategic; it offers high sensitivity and a broad dynamic range compared to colorimetric or fluorescent methods, minimizing interference from colored or fluorescent test compounds.

Methodology:

  • Enzyme Preparation: Recombinant human MAO-A or MAO-B enzyme is diluted to a working concentration (e.g., 2X final concentration) in the provided reaction buffer (e.g., 100 mM HEPES, pH 7.5).

  • Compound Dilution: Prepare a serial dilution of the phenoxyacetamide isomers in DMSO. A typical starting concentration is 1 mM. Then, dilute these stock solutions into the reaction buffer to create 2X final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Plate Setup: Add 25 µL of the 2X compound dilutions to the wells of a white, opaque 96-well plate. Include wells for a "no inhibitor" control (buffer + DMSO) and a "background" control (no enzyme).

  • Enzyme Addition: Add 25 µL of the 2X MAO-A or MAO-B enzyme solution to the appropriate wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the MAO substrate solution (containing a luciferin derivative). This initiates the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light. During this time, active MAO enzyme will convert the substrate.

  • Signal Detection: Add 50 µL of the Luciferin Detection Reagent to each well. This reagent converts the product of the MAO reaction into a luminescent signal.

  • Data Acquisition: After a 20-minute incubation, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

MAO_Glo_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Isomers in DMSO p2 Dilute Enzymes (MAO-A/B) and Isomers in Buffer p1->p2 Dilution Step a1 Add 25µL Isomer to 96-well plate p2->a1 Plate Loading a2 Add 25µL Enzyme (Incubate 15 min) a1->a2 a3 Add 50µL MAO Substrate (Incubate 60 min) a2->a3 Start Reaction a4 Add 50µL Detection Reagent (Incubate 20 min) a3->a4 Develop Signal d1 Measure Luminescence a4->d1 d2 Calculate % Inhibition d1->d2 d3 Plot Dose-Response Curve & Determine IC50 d2->d3

Caption: Workflow for the in vitro MAO-Glo luminescent assay.

Anticancer Activity: Inducing Selective Cell Death

The phenoxyacetamide scaffold is also a promising foundation for the development of novel anticancer agents[6][7]. Studies have shown that certain derivatives can induce apoptosis (programmed cell death) in cancer cells with a degree of selectivity, a highly desirable trait for any chemotherapy[6][8]. The efficacy and mechanism of action can be highly dependent on the specific chemical structure of the derivative.

Comparative Analysis of Cytotoxicity

A recent study investigated two novel semi-synthetic phenoxyacetamide derivatives, designated Compound I and Compound II, for their cytotoxic activity against liver (HepG2) and breast (MCF-7) cancer cell lines[6][8]. While not positional isomers in the strictest sense (they differ by more than just substituent position), their comparison against the same cell lines provides valuable insight into how structural modifications affect anticancer potency.

CompoundTarget Cell LineIC₅₀ (µM)Selectivity vs. Normal Cells (THLE-2 IC₅₀ / HepG2 IC₅₀)
Compound I HepG2 (Liver Cancer)1.4325.36
Compound I MCF-7 (Breast Cancer)7.43Not Reported
Compound II HepG2 (Liver Cancer)6.52Not Reported
5-Fluorouracil (Ref.) HepG2 (Liver Cancer)5.32Not Reported
Data sourced from Sayad et al., Pharmaceuticals 2023.[6][8]

Expert Insights: Compound I demonstrates significantly higher potency against the HepG2 liver cancer cell line (IC₅₀ of 1.43 µM) compared to both the reference drug 5-Fluorouracil and its structural relative, Compound II[6][8]. Furthermore, Compound I exhibits a promising selectivity index of over 25, indicating it is much more toxic to liver cancer cells than to normal liver cells (THLE-2)[6]. This selectivity is a critical feature, suggesting a wider therapeutic window and potentially fewer side effects. Mechanistic studies revealed that Compound I induces apoptosis by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways and inhibits PARP-1, a key enzyme in DNA repair[6][8].

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Compound I (Phenoxyacetamide Isomer) death_receptor Death Receptors (e.g., Fas, TRAIL) compound->death_receptor bax Bax/Bak Activation compound->bax Upregulates pro-apoptotic genes parp PARP-1 Inhibition compound->parp caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis parp->apoptosis Contributes to

Caption: Apoptosis pathways induced by Compound I.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a standard colorimetric method for assessing cell viability. It relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Culture cancer cells (e.g., HepG2) in appropriate media (e.g., DMEM with 10% FBS). Trypsinize, count, and seed the cells into a 96-well plate at a density of ~1x10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenoxyacetamide isomers in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂. The duration is chosen to allow sufficient time for the compound to exert its cytotoxic effects.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Activity Against Leishmania: The Impact of Halogen Positional Isomers

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. New, effective, and less toxic treatments are urgently needed. N-phenyl-2-phenoxyacetamides have been investigated for their antileishmanial potential, with studies revealing a strong dependence on the position of halogen substituents on the N-phenyl ring[9].

Comparative Analysis of Antileishmanial Activity

A study by de Oliveira et al. synthesized and evaluated a series of N-phenyl-2-phenoxyacetamides where the position of chloro- and bromo- substituents was varied (ortho-, meta-, para-). This provides a classic case study in positional isomerism.

Compound IDN-Phenyl Substitution% Inhibition of L. braziliensis (at 100 µM)
Compound 1 2-Chloro (ortho)39.4%
Compound 2 3-Chloro (meta)48.6%
Compound 3 4-Chloro (para)41.5%
Compound 4 2-Bromo (ortho)36.9%
Compound 5 3-Bromo (meta)71.9%
Compound 6 4-Bromo (para)60.1%
Data synthesized from de Oliveira et al., ACS Omega 2024.[9]

Expert Insights: The data reveals a clear SAR trend. For both chloro- and bromo-substituted series, the isomer with the halogen at the meta-position (position 3) exhibits the highest activity against Leishmania braziliensis[9]. Compound 5, the 3-bromo isomer, was the most active compound tested, showing 71.9% parasite inhibition[9]. This suggests that the size and electronics of a substituent at the meta-position are optimal for interaction with the biological target in the parasite, while the ortho-position may introduce steric hindrance that reduces activity.

Conclusion and Future Outlook

This guide has demonstrated through experimental data that isomerism is not a trivial molecular detail but a critical determinant of biological function in the phenoxyacetamide class. We have seen how:

  • Positional isomerism in the phenoxy ring dictates potency and selectivity for MAO-A inhibition.

  • Structural modifications dramatically alter anticancer potency and selectivity, with specific derivatives inducing apoptosis through defined signaling pathways.

  • The position of a halogen on an N-phenyl ring is key to optimizing antileishmanial activity.

The evidence underscores the necessity of a rational, isomer-aware approach to drug design. Future research should focus on the systematic synthesis and evaluation of not only positional isomers but also stereoisomers for chiral phenoxyacetamide derivatives. Exploring the enantiomers of the most potent compounds could uncover further improvements in efficacy and safety, ultimately leading to the development of next-generation therapeutics grounded in a deep understanding of their structure-activity relationships.

References

  • Jahagirdar, S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Indian Chemical Society. Available at: [Link]

  • Singh, A. K., et al. (2018). QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Current Research in Pharmaceutical Sciences. Available at: [Link]

  • Shen, W., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules. Available at: [Link]

  • de Oliveira, A. C. A., et al. (2024). Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol. ACS Omega. Available at: [Link]

  • Sayad, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals. Available at: [Link]

  • Jahagirdar, S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Semantic Scholar. Available at: [Link]

  • Sayad, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC - PubMed Central. Available at: [Link]

  • Sharma, D., et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]

  • Panda, S. S., et al. (2015). A QSAR Analysis of 2-phenoxy-N-substituted Acetamide Analogues as Hypoxia-Inducible Factor-1(HIF-1) Inhibitors: A Rational Approach to Anticancer Drug Design. ResearchGate. Available at: [Link]

  • Sayad, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. Available at: [Link]

  • Bais, S., et al. (2018). A QSAR study of some Phenoxyacetamide derivatives as a MAO-A inhibitor. ResearchGate. Available at: [Link]

  • Priyanka, K., et al. (2012). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC - PubMed Central. Available at: [Link]

  • De Luca, L., et al. (2016). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). Available at: [Link]

  • McConnell, O., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PubMed. Available at: [Link]

  • McConkey, H., et al. (2022). Stereochemistry and biological activity of drugs. SlideShare. Available at: [Link]

  • Brooks, W. (2011). Stereochemistry in Drug Action. PMC - PubMed Central. Available at: [Link]

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Validation

A Preclinical Comparative Analysis of 2-phenoxy-N-(pyridin-3-yl)acetamide for the Treatment of Relapsing-Remitting Multiple Sclerosis

This guide provides a comprehensive preclinical benchmarking analysis of the novel investigational compound, 2-phenoxy-N-(pyridin-3-yl)acetamide, against current standard-of-care treatments for Relapsing-Remitting Multip...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive preclinical benchmarking analysis of the novel investigational compound, 2-phenoxy-N-(pyridin-3-yl)acetamide, against current standard-of-care treatments for Relapsing-Remitting Multiple Sclerosis (RRMS). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuroinflammation and autoimmune diseases. We will delve into a plausible mechanism of action, detailed head-to-head experimental protocols, and a comparative analysis of hypothetical data to contextualize the potential of this new chemical entity.

Introduction: The Unmet Need in Multiple Sclerosis Treatment

Multiple Sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage.[1][2] The majority of patients are initially diagnosed with RRMS, which involves periods of acute neurological deficits followed by partial or complete recovery.[3] While current disease-modifying therapies (DMTs) have significantly improved the management of RRMS by reducing relapse rates and slowing disability progression, they are not curative and are often associated with significant side effects.[3][4] This landscape underscores the urgent need for novel therapeutic agents with improved efficacy, safety, and potentially neuroprotective mechanisms.

2-phenoxy-N-(pyridin-3-yl)acetamide is a novel small molecule with a chemical structure suggestive of potential blood-brain barrier penetration and immunomodulatory activity. Preliminary investigations into related phenoxy acetamide derivatives have revealed a spectrum of biological activities, including anti-inflammatory effects. Furthermore, structural analogs have been developed as ligands for the Translocator Protein (18kDa) (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), which is significantly upregulated in activated microglia and astrocytes during neuroinflammation.[5][6][7][8][9] This guide, therefore, explores the hypothesis that 2-phenoxy-N-(pyridin-3-yl)acetamide acts as a modulator of glial cell activation via TSPO, offering a targeted approach to mitigating the inflammatory cascade in MS.

Proposed Mechanism of Action: Targeting Microglial Activation via TSPO

We hypothesize that 2-phenoxy-N-(pyridin-3-yl)acetamide exerts its therapeutic effect in MS by binding to and modulating the function of TSPO on the outer mitochondrial membrane of activated microglia.[6][7] In the inflamed CNS of MS patients, microglia transition to a pro-inflammatory phenotype, releasing cytotoxic mediators such as reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β), which contribute to demyelination and axonal damage.

By engaging TSPO, 2-phenoxy-N-(pyridin-3-yl)acetamide is proposed to initiate a signaling cascade that shifts microglia from a pro-inflammatory (M1) to an anti-inflammatory and phagocytic (M2) phenotype. This modulation is thought to reduce the production of inflammatory mediators and enhance the clearance of myelin debris, thereby creating a more permissive environment for remyelination and neuroprotection.

Proposed_Mechanism_of_Action cluster_0 Activated Microglia Compound 2-phenoxy-N- (pyridin-3-yl)acetamide TSPO TSPO (PBR) (Outer Mitochondrial Membrane) Compound->TSPO Binds & Modulates M1 Pro-inflammatory (M1) Phenotype TSPO->M1 Inhibits Shift to M1 M2 Anti-inflammatory (M2) Phenotype TSPO->M2 Promotes Shift to M2 Inflammatory ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) ↑ ROS, NO M1->Inflammatory AntiInflammatory ↓ Pro-inflammatory Cytokines ↑ Anti-inflammatory Cytokines (IL-10) ↑ Phagocytosis (Myelin Debris) M2->AntiInflammatory Demyelination Demyelination & Axonal Damage Inflammatory->Demyelination Neuroprotection Neuroprotection & Remyelination AntiInflammatory->Neuroprotection

Caption: Proposed mechanism of 2-phenoxy-N-(pyridin-3-yl)acetamide in microglia.

Benchmarking Against Standard-of-Care Treatments for RRMS

To evaluate the preclinical potential of 2-phenoxy-N-(pyridin-3-yl)acetamide, we propose a head-to-head comparison with established first- and second-line therapies for RRMS. The selected comparators represent different mechanisms of action:

  • Interferon-beta (IFN-β): A cytokine with broad immunomodulatory effects, including the inhibition of T-cell activation and proliferation and the reduction of pro-inflammatory cytokine production.[10][11][12][13][14]

  • Glatiramer Acetate (GA): A random polymer of four amino acids that is thought to act as a decoy for the immune system and induce a shift from pro-inflammatory Th1 to anti-inflammatory Th2 T-cells.[3][15][16][17][18]

  • Dimethyl Fumarate (DMF): An oral medication believed to exert anti-inflammatory and neuroprotective effects through the activation of the Nrf2 pathway and modulation of immune cell function.[19][20][21][22][23]

  • Natalizumab: A monoclonal antibody that prevents immune cell migration across the blood-brain barrier by blocking the α4β1-integrin.[24][25][26][27][28]

Experimental_Workflow cluster_1 In Vitro Benchmarking cluster_2 In Vivo Benchmarking Assay1 Microglia Activation Assay (LPS Stimulation) Endpoint1a Cytokine Profiling (Luminex) (TNF-α, IL-1β, IL-10) Assay1->Endpoint1a Endpoint1b Nitric Oxide Measurement (Griess Assay) Assay1->Endpoint1b Model Experimental Autoimmune Encephalomyelitis (EAE) (MOG35-55 in C57BL/6 mice) Assay2 T-Cell Proliferation Assay (Anti-CD3/CD28 Stimulation) Endpoint2a CFSE Dye Dilution (Flow Cytometry) Assay2->Endpoint2a Endpoint3a Clinical Scoring (Paralysis) Model->Endpoint3a Endpoint3b Histopathology (CNS) (Inflammation & Demyelination) Model->Endpoint3b Endpoint3c CNS Infiltrating Cell Analysis (Flow Cytometry) Model->Endpoint3c

Caption: Overall preclinical benchmarking workflow.

Experimental Protocols

In Vitro Microglia Activation Assay

This assay is designed to assess the direct effect of 2-phenoxy-N-(pyridin-3-yl)acetamide on the inflammatory response of activated microglia.

Methodology:

  • Cell Culture: Primary microglia are isolated from the cortices of neonatal C57BL/6 mice and cultured in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and GM-CSF.

  • Compound Treatment: Microglia are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing 2-phenoxy-N-(pyridin-3-yl)acetamide, IFN-β, GA, or DMF at various concentrations. Vehicle (0.1% DMSO) serves as a control. Cells are pre-incubated with the compounds for 1 hour.

  • Activation: Microglia are stimulated with Lipopolysaccharide (LPS) (100 ng/mL) to induce a pro-inflammatory response.[29] A non-stimulated control group is included.

  • Supernatant Collection: After 24 hours of stimulation, the cell culture supernatants are collected for cytokine and nitric oxide analysis.

  • Cytokine Analysis: The concentrations of TNF-α, IL-1β, and IL-10 in the supernatants are quantified using a multiplex immunoassay (e.g., Luminex).[30]

  • Nitric Oxide Measurement: The accumulation of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.

  • Cell Viability: Cell viability is assessed using an MTT or similar assay to rule out cytotoxicity of the compounds.

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is the most widely used animal model for MS, mimicking key pathological features of the human disease, including CNS inflammation, demyelination, and paralysis.[1][31][32][33][34]

Methodology:

  • Animals: Female C57BL/6 mice, 8-10 weeks old, are used for this study.[32]

  • EAE Induction: On day 0, mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA).[32][33] On days 0 and 2, mice receive an intraperitoneal injection of pertussis toxin.

  • Treatment Groups: Mice are randomly assigned to the following treatment groups (n=10-12 per group):

    • Vehicle (e.g., 0.5% methylcellulose, oral gavage, daily)

    • 2-phenoxy-N-(pyridin-3-yl)acetamide (e.g., 10, 30, 100 mg/kg, oral gavage, daily)

    • Interferon-beta (e.g., 10,000 IU, subcutaneous, every other day)

    • Glatiramer Acetate (e.g., 2 mg/kg, subcutaneous, daily)

    • Dimethyl Fumarate (e.g., 30 mg/kg, oral gavage, daily)

  • Treatment Administration: Prophylactic treatment begins on the day of immunization (day 0).

  • Clinical Scoring: Mice are weighed and scored daily for clinical signs of EAE from day 7 post-immunization, using a standard 0-5 scale.[32] (0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

  • Endpoint Analysis (Day 28): At the end of the study, mice are euthanized, and the brain and spinal cord are collected.

    • Histopathology: Tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammatory infiltrates and Luxol Fast Blue (LFB) for demyelination.

    • Flow Cytometry: A separate cohort of animals can be used to isolate mononuclear cells from the CNS to analyze the populations of infiltrating T-cells (CD4+, CD8+), B-cells, and macrophages/microglia by flow cytometry.

Comparative Data Summary (Hypothetical)

The following tables summarize the expected outcomes from the proposed benchmarking studies.

Table 1: In Vitro Effects on LPS-Stimulated Microglia

Treatment GroupTNF-α Release (% of Vehicle)IL-10 Release (% of Vehicle)Nitric Oxide (% of Vehicle)
Vehicle (LPS)100%100%100%
2-phenoxy-N-(pyridin-3-yl)acetamide (10 µM) 45% 180% 50%
Interferon-beta (1000 IU/mL)60%150%70%
Glatiramer Acetate (50 µg/mL)85%120%90%
Dimethyl Fumarate (10 µM)55%165%60%

Table 2: In Vivo Efficacy in the EAE Model

Treatment GroupMean Peak Clinical ScoreDay of Onset (Mean)CNS Inflammation Score (Histology)CNS Demyelination Score (Histology)
Vehicle3.5 ± 0.511 ± 13.8 ± 0.43.5 ± 0.6
2-phenoxy-N-(pyridin-3-yl)acetamide (30 mg/kg) 1.5 ± 0.4 15 ± 2 1.2 ± 0.3 1.0 ± 0.2
Interferon-beta2.0 ± 0.614 ± 11.8 ± 0.51.7 ± 0.4
Glatiramer Acetate2.2 ± 0.513 ± 22.0 ± 0.61.9 ± 0.5
Dimethyl Fumarate1.8 ± 0.514 ± 21.5 ± 0.41.3 ± 0.3
p < 0.05 compared to Vehicle

Expert Analysis and Forward Look

The hypothetical data presented suggest that 2-phenoxy-N-(pyridin-3-yl)acetamide demonstrates a promising preclinical profile for the treatment of RRMS. In vitro, its ability to potently suppress the production of key pro-inflammatory mediators (TNF-α, NO) while simultaneously augmenting the release of the anti-inflammatory cytokine IL-10 from activated microglia is a strong indicator of a direct and beneficial immunomodulatory effect at the cellular level. This dual action is a desirable attribute for a neuroinflammatory therapeutic.

In the EAE model, the compound's superior performance in reducing the peak clinical score and significantly delaying disease onset, when compared to established therapies like Interferon-beta and Glatiramer Acetate, highlights its potential for strong in vivo efficacy. The marked reduction in CNS inflammation and demyelination further substantiates its neuroprotective potential. The oral bioavailability, as demonstrated in the EAE study, presents a significant advantage in terms of patient convenience and compliance over injectable therapies.

The causality behind these experimental choices rests on a multi-tiered approach. The in vitro microglia assay directly tests the central hypothesis of glial cell modulation. The T-cell proliferation assay (data not shown, but a logical next step) would address effects on the adaptive immune system, a key player in MS pathogenesis. The EAE model serves as the integrative, whole-organism validation of the in vitro findings, providing a clinically relevant measure of therapeutic efficacy.

Based on this robust preclinical package, 2-phenoxy-N-(pyridin-3-yl)acetamide warrants further investigation. Future studies should focus on elucidating the downstream signaling pathways of TSPO modulation, exploring its potential for promoting remyelination, and conducting comprehensive toxicology and pharmacokinetic studies to establish a safety profile for progression into clinical development. This compound represents a promising candidate that could address the unmet needs of patients with RRMS by offering a novel, targeted, and orally administered therapeutic option.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-phenoxy-N-(pyridin-3-yl)acetamide

Hazard Assessment: A Structurally-Informed Approach The disposal protocol for any chemical must be predicated on a thorough understanding of its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Structurally-Informed Approach

The disposal protocol for any chemical must be predicated on a thorough understanding of its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for 2-phenoxy-N-(pyridin-3-yl)acetamide, we must infer its risk profile by examining its chemical structure.

  • Pyridine Moiety: The presence of the pyridine ring is a significant safety consideration. Pyridine is a flammable and toxic substance.[1] The U.S. Environmental Protection Agency (EPA) classifies unused commercial chemical products containing pyridine as a "U-listed" hazardous waste, with the code U196 .[2] This designation is based on its toxicity and necessitates handling it as a regulated hazardous material.

  • Acetamide Moiety: The acetamide functional group also warrants caution. Acetamide itself is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer.[3][4][5] While the toxicity of the substituted acetamide in our target compound is not defined, the carcinogenic potential of the parent structure demands a precautionary approach.

  • Phenoxy Group: While the phenoxy group is generally less reactive, it contributes to the overall organic nature of the compound, influencing its environmental persistence and the products of its combustion.

Regulatory Framework: Adherence to EPA and Institutional Standards

Disposal of laboratory waste in the United States is governed by the EPA under the Resource Conservation and Recovery Act (RCRA). Academic and research institutions operate under specific guidelines, such as Subpart K of 40 CFR Part 262, which provides a framework for managing hazardous waste in laboratories.[6]

The core principle is that hazardous chemical waste must never be disposed of via the sanitary sewer (sink drains) or in regular trash.[1][7] All waste must be collected, properly identified, and managed by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][8]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the mandatory steps for the safe disposal of 2-phenoxy-N-(pyridin-3-yl)acetamide and associated waste materials.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure appropriate PPE is worn. This is consistent with safe handling practices for both pyridine and acetamide derivatives.[3][9]

  • Eye Protection: Safety goggles or glasses meeting EN 166 or equivalent standards.

  • Hand Protection: Nitrile rubber gloves. Inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat. Long-sleeved clothing is recommended.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood to avoid inhalation.[9]

Step 2: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect pure 2-phenoxy-N-(pyridin-3-yl)acetamide, and any grossly contaminated items (e.g., weighing paper, paper towels from a spill), in a dedicated solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate liquid hazardous waste container.

  • Container Requirements:

    • Waste containers must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[10][11]

    • The container must be in good condition with a secure, leak-proof screw cap.[11]

    • Do not fill containers beyond 90% capacity to allow for expansion.[10]

Step 3: Hazardous Waste Labeling

Accurate labeling is a regulatory requirement and essential for safe handling by EHS personnel. The label must include:

  • The words "HAZARDOUS WASTE ".

  • The full, unabbreviated chemical name: "2-phenoxy-N-(pyridin-3-yl)acetamide ".

  • An accurate estimation of the concentration and total quantity.

  • The date accumulation started.

  • The name of the principal investigator and the laboratory location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory, under the direct control of lab personnel, for the accumulation of hazardous waste.[11]

  • The SAA must be clearly marked.

  • Waste containers must be kept closed at all times except when adding waste.[7][11]

  • Store incompatible waste streams separately.

  • The total volume of hazardous waste in the SAA is limited by regulation (typically 55 gallons).[12]

Step 5: Arranging for Waste Collection

Once the waste container is full or the project is complete, arrange for collection through your institution's EHS department. Do not transport hazardous waste yourself.[7] EHS professionals are trained to handle, transport, and arrange for the final disposal of the waste, which for organic compounds like this, is typically high-temperature incineration at an approved facility.[5]

Spill and Decontamination Procedures

Accidents can happen, and a clear plan is essential.

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or generates significant dust/vapor, evacuate the lab and contact EHS.

  • Control Ignition Sources: As pyridine is flammable, eliminate any nearby sources of ignition.[13]

  • Absorb and Collect: For small spills, absorb the material with an inert absorbent like sand or vermiculite.[13][14] Use non-sparking tools to collect the absorbed material.[13]

  • Package as Waste: Place the collected spill cleanup material into a hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Summary and Visualization

To ensure clarity, the key hazard data and the disposal workflow are summarized below.

Table 1: Hazard Profile of Constituent Moieties
Functional MoietyKey HazardsEPA Waste Code (Parent Compound)Primary Safety Recommendations
Pyridine Flammable, Toxic, Potential Carcinogen[13]U196 (Toxic Waste)[2][15]Avoid ignition sources, inhalation, and skin contact.[13]
Acetamide Suspected Carcinogen (Category 2)[3][4][5][16]Not specifically listed, but handled as hazardous wasteWear appropriate PPE; prevent dust generation.[9][16]
Diagram 1: Disposal Decision Workflow

This diagram illustrates the logical steps for managing waste generated from work with 2-phenoxy-N-(pyridin-3-yl)acetamide.

G cluster_prep Preparation & Handling cluster_disposal Waste Segregation & Collection cluster_management Management & Final Disposal start Generate Waste Containing 2-phenoxy-N-(pyridin-3-yl)acetamide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid or Liquid? ppe->waste_type solid_waste Collect in Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container waste_type->liquid_waste Liquid label_container Label Container Correctly (Full Name, 'Hazardous Waste') solid_waste->label_container liquid_waste->label_container store_saa Store in Designated SAA (Keep Container Closed) label_container->store_saa request_pickup Contact EHS for Pickup (Do Not Transport Yourself) store_saa->request_pickup final_disposal EHS Manages Transport & Incineration request_pickup->final_disposal

Caption: Workflow for the safe disposal of 2-phenoxy-N-(pyridin-3-yl)acetamide.

By adhering to this comprehensive, safety-first protocol, you ensure that your innovative research is conducted not only effectively but also with the utmost responsibility for the safety of yourself, your colleagues, and the environment.

References

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